Dodecyl nitrate
Description
Structure
3D Structure
Properties
CAS No. |
13277-59-3 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
dodecyl nitrate |
InChI |
InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3 |
InChI Key |
PAWHIGFHUHHWLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCO[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Dodecyl nitrate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dodecyl nitrate, a long-chain alkyl nitrate with potential applications in research and drug development as a nitric oxide (NO) donor. This document outlines its chemical properties, potential mechanism of action, and plausible experimental protocols for its synthesis, analysis, and biological evaluation.
Core Properties of Dodecyl Nitrate
Dodecyl nitrate is an organic nitrate ester characterized by a 12-carbon alkyl chain. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13277-59-3 | |
| Molecular Formula | C₁₂H₂₅NO₃ | |
| Molecular Weight | 231.33 g/mol |
Mechanism of Action: A Nitric Oxide Donor
Organic nitrates, as a class of compounds, are recognized as prodrugs that release nitric oxide (NO), a critical signaling molecule in various physiological processes. The generally accepted mechanism of action involves the enzymatic or non-enzymatic reduction of the nitrate group to release NO. This NO then activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and vasodilation.
Caption: General signaling pathway for organic nitrates.
Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for the synthesis, analysis, and in vitro evaluation of dodecyl nitrate. These protocols are based on standard chemical and pharmacological techniques and may require optimization for specific experimental conditions.
Synthesis of Dodecyl Nitrate
This protocol describes a plausible method for the synthesis of dodecyl nitrate via the nitration of dodecanol.
Materials:
-
Dodecanol
-
Fuming nitric acid (90%)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add fuming nitric acid to acetic anhydride with constant stirring to form an acetyl nitrate solution.
-
Dissolve dodecanol in dichloromethane in a separate flask.
-
Slowly add the dodecanol solution to the acetyl nitrate solution while maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude dodecyl nitrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the synthesis of dodecyl nitrate.
Analytical Method: HPLC-UV
This protocol outlines a method for the quantification of dodecyl nitrate using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a stock solution of dodecyl nitrate in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare samples for analysis by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of dodecyl nitrate in the samples by comparing the peak area to the calibration curve.
In Vitro Vasodilation Assay
This protocol describes an ex vivo method to assess the vasodilatory effect of dodecyl nitrate on isolated blood vessels.
Materials:
-
Isolated segments of arteries (e.g., rat aorta or human subcutaneous resistance arteries).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution.
-
Phenylephrine (or another vasoconstrictor).
-
Dodecyl nitrate stock solution (in a suitable solvent like DMSO).
Procedure:
-
Mount the arterial segments in the organ baths containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with a submaximal concentration of phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of dodecyl nitrate to the bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Construct a concentration-response curve and determine the EC₅₀ value.
Caption: Experimental workflow for the in vitro vasodilation assay.
Data Presentation
The following table provides a template for summarizing quantitative data from the in vitro vasodilation assay.
| Compound | EC₅₀ (M) | Eₘₐₓ (%) |
| Dodecyl Nitrate | ||
| Positive Control | ||
| (e.g., SNP) |
EC₅₀: The molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ: The maximum relaxation response.
This technical guide provides a foundational understanding of dodecyl nitrate for research and development purposes. The provided protocols and diagrams serve as a starting point for further investigation into the properties and potential applications of this long-chain alkyl nitrate. It is imperative that all experimental work is conducted in accordance with institutional safety guidelines and regulations.
Spectroscopic Profile of Dodecyl Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dodecyl nitrate, a long-chain alkyl nitrate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
Dodecyl nitrate (C₁₂H₂₅NO₃) is the ester of dodecanol and nitric acid. Its molecular weight is 231.33 g/mol .[1] Understanding its spectroscopic characteristics is crucial for confirming its structure and purity.
Molecular Formula: C₁₂H₂₅NO₃
Molecular Weight: 231.33 g/mol [1]
Structure: CH₃(CH₂)₁₀CH₂-O-NO₂
Spectroscopic Data
The following sections present the NMR, IR, and MS data for dodecyl nitrate, summarized in clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of dodecyl nitrate exhibits characteristic signals corresponding to the different proton environments in the molecule. The spectrum is dominated by a large signal from the methylene (-CH₂-) groups of the long alkyl chain.
Table 1: ¹H NMR Spectroscopic Data for Dodecyl Nitrate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.4 | Triplet | 2H | -CH₂-ONO₂ |
| ~1.7 | Multiplet | 2H | -CH₂-CH₂-ONO₂ |
| ~1.3 | Multiplet | 18H | -(CH₂)₉- |
| ~0.9 | Triplet | 3H | -CH₃ |
Data estimated from spectral images in supporting information from a study on the radiolytic degradation of dodecane derivatives.
The ¹³C NMR spectrum provides information on the different carbon environments within the dodecyl nitrate molecule.
Table 2: ¹³C NMR Spectroscopic Data for Dodecyl Nitrate
| Chemical Shift (δ) ppm | Assignment |
| ~75 | -CH₂-ONO₂ |
| ~32 | -(CH₂)n- |
| ~29 | -(CH₂)n- |
| ~26 | -(CH₂)n- |
| ~23 | -(CH₂)n- |
| ~14 | -CH₃ |
Data estimated from spectral images in supporting information from a study on the radiolytic degradation of dodecane derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dodecyl nitrate is characterized by strong absorption bands associated with the nitrate ester group.
Table 3: FT-IR Spectroscopic Data for Dodecyl Nitrate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H asymmetric stretching |
| ~2855 | Strong | C-H symmetric stretching |
| ~1630 | Strong | -ONO₂ asymmetric stretching |
| ~1280 | Strong | -ONO₂ symmetric stretching |
| ~860 | Strong | O-N stretching |
Data estimated from spectral images in supporting information from a study on the radiolytic degradation of dodecane derivatives.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for Dodecyl Nitrate
| m/z | Ion |
| 231 | [M]⁺ (Molecular Ion) |
| 185 | [M - NO₂]⁺ |
| 46 | [NO₂]⁺ |
| 30 | [NO]⁺ |
Experimental Protocols
Detailed experimental protocols are essential for reproducing spectroscopic data. The following are general procedures for obtaining NMR, IR, and MS data for a liquid organic compound like dodecyl nitrate.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of dodecyl nitrate in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample like dodecyl nitrate, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean KBr/NaCl plates first, which is then automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of dodecyl nitrate in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-1).[1]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Temperature Program: Use a temperature ramp to ensure separation of any potential impurities. A typical program might start at a low temperature and gradually increase to a higher temperature.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-300).
-
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to dodecyl nitrate and examine its mass spectrum for the molecular ion and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of dodecyl nitrate.
Caption: Workflow for Spectroscopic Analysis of Dodecyl Nitrate.
References
Unraveling the Thermal Degradation of Alkyl Nitrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal decomposition of alkyl nitrates, a class of compounds significant in fields ranging from propellants and explosives to atmospheric chemistry and pharmacology, is a complex process governed by intricate reaction mechanisms. Understanding these pathways is crucial for predicting their stability, reactivity, and potential hazards. This in-depth technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Decomposition Pathway: A Cascade of Radical Reactions
The primary and most widely accepted initial step in the thermal decomposition of alkyl nitrates (R-ONO₂), where 'R' represents an alkyl group, is the homolytic cleavage of the relatively weak oxygen-nitrogen (O-NO₂) bond. This unimolecular fission results in the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂).
R-ONO₂ → RO• + NO₂ [1][2][3][4]
This initial bond scission is the rate-determining step in the overall decomposition process under most conditions. The energy required for this cleavage, known as the bond dissociation energy (BDE), is a key parameter in determining the thermal stability of a given alkyl nitrate.
Following their formation, the highly reactive alkoxy radicals undergo a series of secondary reactions, which dictate the final product distribution. The principal secondary pathways for alkoxy radicals include:
-
β-C-C Bond Scission: This fragmentation pathway involves the breaking of a carbon-carbon bond at the β-position relative to the oxygen atom, yielding a smaller alkyl radical and a carbonyl compound (an aldehyde or a ketone)[2][4]. For instance, the ethoxy radical (CH₃CH₂O•) rapidly decomposes to a methyl radical (•CH₃) and formaldehyde (CH₂O)[1][2][5].
-
Isomerization: Alkoxy radicals with sufficiently long alkyl chains can undergo intramolecular hydrogen abstraction, typically a 1,5-hydrogen shift, to form a more stable hydroxyalkyl radical.
-
Reaction with NO₂: The alkoxy radical can react with the initially formed nitrogen dioxide. This can lead to a variety of products, including the reformation of the parent alkyl nitrate or the formation of other nitrogen-containing species.
The interplay of these primary and secondary reactions creates a complex network that is highly dependent on factors such as temperature, pressure, and the specific structure of the alkyl group.
Quantitative Kinetic Data for Alkyl Nitrate Decomposition
The rate of the initial O-NO₂ bond cleavage is paramount to understanding the overall decomposition kinetics. The following tables summarize key quantitative data for the thermal decomposition of a series of short-chain alkyl nitrates (C1-C5).
Table 1: O-NO₂ Bond Dissociation Energies (BDEs) for Alkyl Nitrates
| Alkyl Nitrate | Alkyl Group (R) | BDE (kcal/mol) |
| Methyl Nitrate | CH₃ | ~41.0 |
| Ethyl Nitrate | CH₃CH₂ | 38.3 ± 2.0[2] |
| n-Propyl Nitrate | CH₃CH₂CH₂ | 38.0 ± 1.2[3] |
| Isopropyl Nitrate | (CH₃)₂CH | 38.2 ± 4.0[4] |
| n-Butyl Nitrate | CH₃(CH₂)₃ | 37.8 ± 1.0[3] |
| t-Butyl Nitrate | (CH₃)₃C | Not readily available |
| n-Pentyl Nitrate | CH₃(CH₂)₄ | Not readily available |
Table 2: Arrhenius Parameters for the Unimolecular Decomposition of Alkyl Nitrates (R-ONO₂ → RO• + NO₂) at the High-Pressure Limit
| Alkyl Nitrate | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) |
| Ethyl Nitrate | 1.08 x 10¹⁶[1] | 39.5[1] | 464 - 673[1] |
| n-Propyl Nitrate | 7.34 x 10¹⁵[3] | 39.1[3] | 473 - 659[3] |
| Isopropyl Nitrate | 1.05 x 10¹⁶[4] | 39.5[4] | 473 - 658[4] |
| n-Butyl Nitrate | 7.49 x 10¹⁵[3] | 39.0[3] | 473 - 659[3] |
Note: Data for methyl, t-butyl, and pentyl nitrates are less consistently reported in the literature under comparable conditions.
Experimental Methodologies for Studying Thermal Decomposition
The elucidation of the thermal decomposition mechanisms of alkyl nitrates relies on a variety of sophisticated experimental techniques designed to probe chemical kinetics and identify transient species under controlled conditions.
Shock Tube Studies
Principle: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section containing the reactant gas mixture diluted in an inert gas. The sudden rupture of the diaphragm generates a shock wave that rapidly heats and compresses the gas in the driven section to a precise, high temperature, initiating the decomposition.
Typical Protocol:
-
Mixture Preparation: A dilute mixture of the alkyl nitrate in an inert carrier gas (e.g., argon or krypton) is prepared, typically with concentrations of 0.5% to 2% of the alkyl nitrate[6].
-
Shock Wave Generation: The driver section is filled with a high-pressure gas (e.g., helium). The diaphragm is ruptured, sending a shock wave through the reactant mixture[6][7].
-
Data Acquisition: The progress of the reaction behind the shock wave is monitored using time-resolved techniques. A common method is laser schlieren densitometry, which measures the density gradient in the gas, providing information about the overall reaction rate[6][8]. Other techniques include time-resolved mass spectrometry or absorption spectroscopy to track the concentration of specific species[7].
-
Data Analysis: The experimental data are compared with simulations based on a proposed kinetic model. The rate constants in the model are adjusted to achieve the best fit with the experimental results[6].
Operating Conditions:
Flow Reactor Studies
Principle: A flow reactor allows for the study of chemical reactions under steady-state or near-steady-state conditions. A carrier gas containing a known concentration of the alkyl nitrate flows through a heated tube (the reactor) at a controlled rate.
Typical Protocol:
-
Reactant Flow: A continuous flow of a dilute mixture of the alkyl nitrate in an inert carrier gas (e.g., helium) is introduced into the reactor[1][3][9].
-
Temperature Control: The reactor is maintained at a constant, uniform temperature[1][10].
-
Sampling and Analysis: Gas is continuously sampled from the reactor exit and analyzed to determine the concentrations of the reactant and products. A common analytical technique is mass spectrometry, often coupled with a modulated molecular beam for sensitive detection of radical species[1][3].
-
Kinetic Analysis: By varying the residence time of the gas in the reactor (by changing the flow rate) and the reactor temperature, the rate constants for the decomposition can be determined[1][10].
Operating Conditions:
Visualizing the Decomposition Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and experimental workflows involved in the study of alkyl nitrate thermal decomposition.
References
- 1. caprysses.fr [caprysses.fr]
- 2. researchgate.net [researchgate.net]
- 3. caprysses.fr [caprysses.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stossrohr.net [stossrohr.net]
- 7. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caprysses.fr [caprysses.fr]
An In-depth Technical Guide to the Solubility and Stability of Dodecyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl nitrate, a long-chain alkyl nitrate, possesses physicochemical properties that are of significant interest in various research and development sectors. Its long alkyl chain imparts a lipophilic character, influencing its solubility in different media, while the nitrate ester group is susceptible to degradation under various conditions. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of dodecyl nitrate. Due to the limited availability of specific experimental data for dodecyl nitrate in publicly accessible literature, this guide combines theoretical predictions, data from analogous compounds, and detailed, adaptable experimental protocols to serve as a valuable resource for scientists and researchers. The information is presented to facilitate experimental design and data interpretation in the context of drug development and other research applications.
Introduction
Dodecyl nitrate (C₁₂H₂₅NO₃) is an organic compound characterized by a twelve-carbon alkyl chain attached to a nitrate functional group. This structure confers a dual nature to the molecule: the long hydrocarbon tail is nonpolar and hydrophobic, while the nitrate ester group is polar. This amphiphilic character, albeit weak, governs its solubility in various solvents and its interaction with biological systems. The stability of the nitrate ester is a critical parameter, as its decomposition can be initiated by heat, light, and hydrolysis, leading to the formation of various degradation products. Understanding these properties is crucial for applications where dodecyl nitrate may be used, including as a potential pharmaceutical agent or in other chemical processes.
This guide summarizes the known physicochemical properties of dodecyl nitrate, provides detailed experimental protocols for its solubility and stability assessment, and presents this information in a clear and accessible format for researchers.
Solubility of Dodecyl Nitrate
The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. For dodecyl nitrate, the long alkyl chain is the primary determinant of its solubility profile.
Qualitative Solubility Profile
Based on its structure, dodecyl nitrate is expected to be:
-
Poorly soluble in water: The hydrophobic nature of the C₁₂ alkyl chain significantly limits its solubility in aqueous media. A calculated Log₁₀ of water solubility (in mol/L) is -5.01, indicating very low water solubility.
-
Soluble in nonpolar organic solvents: Due to the "like dissolves like" principle, dodecyl nitrate is expected to be readily soluble in nonpolar solvents such as hexane, toluene, and diethyl ether.
-
Soluble in polar organic solvents: It is also expected to be soluble in polar aprotic solvents like acetone and ethyl acetate, and in alcohols such as methanol and ethanol, where the alkyl chain can interact with the organic part of the solvent.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | 25 | < 0.01 (estimated) | < 4.3 x 10⁻⁵ (estimated) |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
| Ethyl Acetate | 25 | Data not available | Data not available |
| Hexane | 25 | Data not available | Data not available |
Stability of Dodecyl Nitrate
The stability of dodecyl nitrate is a critical consideration for its handling, storage, and application. The nitrate ester functional group is known to be susceptible to degradation through several pathways.
Decomposition Pathways
The primary decomposition pathways for alkyl nitrates include:
-
Thermal Decomposition: At elevated temperatures, the O-NO₂ bond can undergo homolytic cleavage, leading to the formation of an alkoxy radical and nitrogen dioxide. The alkoxy radical can then undergo further reactions.
-
Hydrolysis: In the presence of water, dodecyl nitrate can undergo hydrolysis. This reaction is influenced by pH, with both acidic and basic conditions potentially accelerating the degradation. The hydrolysis of primary alkyl nitrates is generally slower than that of secondary or tertiary ones.
-
Photodegradation: Exposure to light, particularly in the UV region, can provide the energy to break the O-NO₂ bond, initiating decomposition.
Quantitative Stability Data
Quantitative kinetic data for the decomposition of dodecyl nitrate under various conditions are not widely reported. The following table is a template for organizing experimental stability data.
| Stability Parameter | Condition | Value | Unit |
| Thermal Decomposition | Temperature for 5% mass loss (TGA) | Data not available | °C |
| Hydrolysis Half-life | pH 5, 25°C | Data not available | hours |
| Hydrolysis Half-life | pH 7, 25°C | Data not available | hours |
| Hydrolysis Half-life | pH 9, 25°C | Data not available | hours |
| Photodegradation Quantum Yield | Wavelength (nm) | Data not available | - |
A study on the radiolytic degradation of dodecyl nitrate identified several decomposition products, including aldehydes, alcohols, and shorter-chain alkyl nitrates, with nitrous oxide (N₂O) being a major gaseous product. This suggests that degradation primarily occurs at the nitrate ester functional group.[1]
Experimental Protocols
The following sections provide detailed, adaptable protocols for the experimental determination of the solubility and stability of dodecyl nitrate.
Solubility Determination: Shake-Flask Method (adapted from OECD Guideline 105)
This method is suitable for determining the solubility of a substance in a given solvent.
Principle: A surplus of the substance is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature bath or shaker incubator.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Centrifuge.
-
Syringes and filters (e.g., 0.45 µm PTFE).
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Preparation: Add an excess amount of dodecyl nitrate to a series of flasks containing the desired solvent (e.g., water, methanol, ethanol). The excess solid should be visible.
-
Equilibration: Place the flasks in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25°C). Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved material to settle. Alternatively, centrifuge an aliquot of the suspension at the same temperature.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Filter the sample through a 0.45 µm filter that has been pre-saturated with the solution to avoid adsorption of the analyte.
-
Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration of dodecyl nitrate using a validated HPLC-UV or GC-MS method.
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Solubility Determination:
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This can be used to determine the temperature at which the substance starts to decompose.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
Sample pans (e.g., aluminum or platinum).
-
Inert gas supply (e.g., nitrogen).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of dodecyl nitrate (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 500°C).
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition and the temperature at which a certain percentage of mass loss (e.g., 5%) occurs are determined from the TGA curve.
Hydrolytic Stability Assessment
Principle: The rate of hydrolysis of dodecyl nitrate is determined by monitoring its concentration over time in aqueous solutions at different pH values and a constant temperature.
Apparatus:
-
Constant temperature bath.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC-UV or GC-MS system.
Procedure:
-
Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Reaction Setup: In separate sealed vials, add a known concentration of dodecyl nitrate to each buffer solution. The initial concentration should be low enough to ensure complete dissolution.
-
Incubation: Place the vials in a constant temperature bath (e.g., 25°C or 40°C).
-
Sampling: At predetermined time intervals, withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the concentration of the remaining dodecyl nitrate in each sample using a validated HPLC-UV or GC-MS method.
-
Data Analysis: Plot the concentration of dodecyl nitrate versus time for each pH. Determine the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction from the data.
Photostability Assessment (adapted from ICH Guideline Q1B)
Principle: The photostability of dodecyl nitrate is assessed by exposing it to a defined light source and then evaluating any changes in its physical and chemical properties.
Apparatus:
-
Photostability chamber equipped with a light source that provides a combination of visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer or lux meter.
-
Quartz or other light-transparent sample containers.
-
Dark control samples wrapped in aluminum foil.
-
HPLC-UV or GC-MS system.
Procedure:
-
Sample Preparation: Prepare samples of dodecyl nitrate as a solid powder spread in a thin layer or as a solution in a suitable inert and transparent solvent. Prepare dark control samples by wrapping identical containers in aluminum foil.
-
Exposure: Place the samples and the dark controls in the photostability chamber. Expose the samples to light until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours/square meter.
-
Analysis: After exposure, compare the physical appearance of the exposed samples to the dark controls. Analyze the concentration of dodecyl nitrate and the formation of any degradation products in both the exposed and dark control samples using a validated stability-indicating HPLC-UV or GC-MS method.
-
Evaluation: Evaluate the extent of degradation by comparing the results from the exposed samples and the dark controls.
Logical Relationship of Stability Testing:
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of dodecyl nitrate. While specific experimental data for this compound are sparse, the provided theoretical background, data from analogous compounds, and detailed, adaptable experimental protocols offer a robust framework for researchers to conduct their own investigations. The inherent lipophilicity and the susceptibility of the nitrate ester to degradation are key characteristics that must be considered in any application. The methodologies outlined in this guide will enable the generation of the necessary quantitative data to fully characterize dodecyl nitrate for its intended use in drug development and other scientific fields.
References
Dodecyl nitrate safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for dodecyl nitrate. The information is intended to support researchers, scientists, and professionals in drug development in the safe management and use of this chemical compound.
Chemical and Physical Properties
Dodecyl nitrate (C12H25NO3) is an organic nitrate ester.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Unit | Source |
| Molecular Formula | C12H25NO3 | [1][2] | |
| Molecular Weight | 231.33 | g/mol | [2] |
| CAS Registry Number | 13277-59-3 | [2] | |
| Normal Boiling Point | 648.22 | K | [3] |
| Enthalpy of Vaporization | 61.31 | kJ/mol | [3] |
| LogP (Octanol/Water Partition Coefficient) | 4.116 | [3] | |
| Water Solubility (Log10WS) | -5.01 | mol/l | [3] |
Hazard Identification and Toxicological Profile
Nitrate compounds, as a class, can be strong oxidizers and may be harmful if ingested, inhaled, or absorbed through the skin.[4] The primary health concern associated with nitrates is their potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[5][6] Infants are particularly susceptible to this effect.[6]
While specific toxicological data for dodecyl nitrate is limited in the provided search results, the general toxicology of nitrates should be considered.
| Hazard | Description |
| Acute Oral Toxicity | While specific LD50 data for dodecyl nitrate is not provided, nitrates, in general, can be harmful if swallowed.[4] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[7] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[8] |
| Respiratory Irritation | Inhalation of dusts or mists may cause respiratory irritation.[7] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[8] |
Handling and Storage Precautions
Proper handling and storage procedures are critical to minimize the risks associated with dodecyl nitrate.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE. The following provides a general guideline:
Safe Handling Practices
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood.[8]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[9] Nitrates can act as oxidizers and may intensify fire.
-
Incompatible Materials: Avoid contact with strong acids, strong reducing agents, powdered metals, and combustible materials.[4]
-
Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[11]
Storage Conditions
-
Container: Keep container tightly closed in a cool, dry, and well-ventilated area.[4]
-
Segregation: Store segregated from incompatible chemicals.[4]
-
Moisture: Protect from moisture.[4]
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving dodecyl nitrate.
First-Aid Measures
| Exposure | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If symptoms persist, seek medical attention.[12] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[8][13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8][12] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14] |
Spill Response
The appropriate response to a spill depends on its size and location.
For minor spills, if you are trained and have the appropriate PPE, you can clean it up.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[4][14] For major spills, evacuate the area and contact your institution's emergency response team.[15]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] For large fires, water spray can be used to cool containers.
-
Specific Hazards: As an oxidizer, dodecyl nitrate may intensify fire. Combustion may produce toxic fumes, including nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[14]
Disposal Considerations
Dispose of dodecyl nitrate and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[9]
Experimental Protocols: General Handling Procedures in a Laboratory Setting
The following are general experimental protocols for handling dodecyl nitrate in a research environment. Specific experimental procedures should be developed and reviewed as part of a comprehensive risk assessment.
Weighing and Transferring
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (e.g., balance, spatula, weighing paper, receiving vessel).
-
Don appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
-
Procedure:
-
Perform all weighing and transferring operations within the chemical fume hood.
-
Use a spatula to carefully transfer the desired amount of dodecyl nitrate to the weighing paper.
-
Carefully transfer the weighed compound into the receiving vessel.
-
Clean any residual material from the spatula and work surface with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Post-Procedure:
-
Tightly seal the dodecyl nitrate container.
-
Clean the balance and surrounding area.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly.
-
Preparation of Solutions
-
Preparation:
-
Work within a chemical fume hood.
-
Select a solvent that is compatible with dodecyl nitrate.
-
Have all necessary glassware and stirring equipment ready.
-
Wear appropriate PPE.
-
-
Procedure:
-
Add the solvent to the reaction vessel first.
-
Slowly add the pre-weighed dodecyl nitrate to the solvent while stirring.
-
Ensure the solution is fully dissolved before proceeding with the experiment.
-
-
Post-Procedure:
-
Label the solution with the chemical name, concentration, date, and your initials.
-
Store the solution in a properly sealed and labeled container in a designated area.
-
Clean all glassware thoroughly.
-
Dispose of any waste materials according to institutional guidelines.
-
References
- 1. Dodecyl nitrate | C12H25NO3 | CID 25825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecyl nitrate [webbook.nist.gov]
- 3. Dodecyl nitrate (CAS 13277-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. itwreagents.com [itwreagents.com]
- 9. brandonu.ca [brandonu.ca]
- 10. store.sangon.com [store.sangon.com]
- 11. tapazol.co.il [tapazol.co.il]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. media.adeo.com [media.adeo.com]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl nitrate, an organic ester of nitric acid and dodecanol, along with its related long-chain alkyl nitrate esters, holds significant interest in various scientific domains, including chemical synthesis and pharmacology. Their role as potential nitric oxide (NO) donors underscores their relevance in drug development, particularly in the context of vasodilator therapies. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthetic methodologies pertaining to dodecyl nitrate and its analogues.
IUPAC Nomenclature
The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For esters of nitric acid, the nomenclature is straightforward. The name of the alkyl group derived from the corresponding alcohol is stated first, followed by the word "nitrate".
Therefore, for the ester formed from dodecanol (a 12-carbon alcohol) and nitric acid, the correct IUPAC name is dodecyl nitrate .[1]
The chemical formula for dodecyl nitrate is C₁₂H₂₅NO₃, and its Chemical Abstracts Service (CAS) Registry Number is 13277-59-3.[1] The molecular weight of dodecyl nitrate is approximately 231.33 g/mol .[1]
Physicochemical Properties of Alkyl Nitrates
The physicochemical properties of alkyl nitrates are crucial for their application and handling. These properties are influenced by the length of the alkyl chain. While experimentally determined data for dodecyl nitrate is sparse in publicly available literature, calculated values and trends observed in related long-chain alkyl nitrates provide valuable insights.
Table 1: Calculated Physicochemical Properties of Dodecyl Nitrate
| Property | Value | Unit | Source |
| Molecular Formula | C₁₂H₂₅NO₃ | - | [1] |
| Molecular Weight | 231.33 | g/mol | [1] |
| Normal Boiling Point (Tboil) | 648.22 | K | Joback Calculated Property[2] |
| Critical Temperature (Tc) | 834.47 | K | Joback Calculated Property[2] |
| Critical Pressure (Pc) | 1772.85 | kPa | Joback Calculated Property[2] |
| Enthalpy of Vaporization (ΔvapH°) | 61.31 | kJ/mol | Joback Calculated Property[2] |
| Enthalpy of Fusion (ΔfusH°) | 39.38 | kJ/mol | Joback Calculated Property[2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -19.29 | kJ/mol | Joback Calculated Property[2] |
| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | -433.99 | kJ/mol | Joback Calculated Property[2] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.116 | - | Crippen Calculated Property[2] |
| Water Solubility (log10WS) | -5.01 | mol/l | Crippen Calculated Property[2] |
General Trends for Long-Chain Alkyl Nitrates:
-
Boiling Point: Increases with the length of the alkyl chain due to stronger van der Waals forces.[3]
-
Density: Generally increases with chain length, though modestly.
-
Viscosity: Increases significantly with the elongation of the alkyl chain.[4][5]
-
Water Solubility: Decreases as the hydrophobic alkyl chain becomes more dominant.[3]
Experimental Protocols
The synthesis of alkyl nitrates is typically achieved through the esterification of the corresponding alcohol with nitric acid, often in the presence of a dehydrating agent to drive the equilibrium towards product formation.
General Synthesis of Alkyl Nitrates from Alcohols
A common method for the synthesis of alkyl nitrates involves the reaction of an alcohol with a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride.
Reaction Scheme:
R-OH + HNO₃ --(Dehydrating Agent)--> R-ONO₂ + H₂O
Illustrative Protocol (Adapted for Dodecyl Nitrate):
-
Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, and cooled in an ice bath, place dodecanol.
-
Preparation of Nitrating Mixture: Prepare a nitrating mixture by carefully and slowly adding concentrated sulfuric acid to concentrated nitric acid, while maintaining a low temperature.
-
Addition: Slowly add the nitrating mixture to the dodecanol with vigorous stirring, ensuring the temperature of the reaction mixture does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature until completion.
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water to quench the reaction.
-
Separate the organic layer containing the dodecyl nitrate.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with water again until the washings are neutral.
-
Dry the crude dodecyl nitrate over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the final product by vacuum distillation.
-
Characterization Techniques
The synthesized dodecyl nitrate and related esters can be characterized using various analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the alkyl nitrate. The proton NMR spectrum would show characteristic signals for the different methylene groups of the dodecyl chain and a downfield shifted signal for the methylene group attached to the nitrate functionality.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the compound and to confirm its molecular weight. The gas chromatogram will show a single peak for the pure compound, and the mass spectrum will exhibit a molecular ion peak corresponding to the mass of dodecyl nitrate, along with characteristic fragmentation patterns.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the nitrate ester functional group, which typically shows strong absorption bands around 1630 cm⁻¹ and 1280 cm⁻¹.
Mechanism of Action: Vasodilation Signaling Pathway
Organic nitrates, including dodecyl nitrate, are known to exert their pharmacological effects by acting as prodrugs that release nitric oxide (NO).[8][9] NO is a potent vasodilator that plays a crucial role in regulating blood pressure and blood flow.[8][9] The released NO activates a signaling cascade in vascular smooth muscle cells, leading to their relaxation and consequently, vasodilation.
The following diagram illustrates the generally accepted signaling pathway for organic nitrate-induced vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dodecyl nitrate (CAS 13277-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Radiolytic Degradation of Long-Chain Alkyl Nitrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkyl nitrates are organic compounds characterized by a nitrate functional group (-ONO2) attached to a long aliphatic chain. These molecules are of significant interest in various fields, including their use as energetic materials and their potential applications in drug development, particularly as nitric oxide (NO) donors. However, their stability under ionizing radiation is a critical concern, especially in environments where they might be exposed to radiation, such as in nuclear applications or during sterilization processes for medical use. This technical guide provides a comprehensive overview of the radiolytic degradation of long-chain alkyl nitrates, focusing on the underlying mechanisms, degradation products, and the experimental methodologies used to study these processes. The information presented here is crucial for understanding the stability of these compounds and for developing strategies to mitigate their degradation.
Core Concepts of Radiolytic Degradation
Radiolysis is the process of molecular decomposition initiated by ionizing radiation. When long-chain alkyl nitrates are exposed to radiation, such as gamma rays, the energy is deposited randomly throughout the molecule. This energy deposition leads to the formation of excited molecules and ionized species, which can then undergo a series of reactions, including bond cleavage and radical formation.
The degradation of long-chain alkyl nitrates is primarily concentrated on the energetic functional group (-ONO2) and specifically at the "trigger linkage," which is the weakest bond in the molecule, the O-NO2 bond.[1][2] While the initial energy deposition is random, it can be efficiently transferred along the carbon backbone to the nitrate ester functional group, where degradation occurs.[3]
Key Degradation Products
The primary degradation products of the radiolysis of long-chain alkyl nitrates include:
-
Gaseous Products: The most significant gaseous product is nitrous oxide (N2O).[3] Other gases, such as hydrogen (H2), volatile alkanes, and alkenes, are also formed, indicating some degradation of the hydrocarbon backbone.[2]
-
Liquid Products: The main liquid-phase degradation products are long-chain aldehydes and alcohols.[2] These are formed following the scission of the O-NO2 bond, where the oxygen atom remains attached to the alkyl chain.[2] Shorter-chain alkyl nitrates are also observed, which points to C-C bond cleavage in the alkyl chain.[2]
Quantitative Analysis of Radiolytic Degradation
The efficiency of radiolytic degradation is often quantified by the G-value, which represents the number of molecules of a specific product formed or reactant consumed per 100 eV of absorbed energy.
| Compound | Radiation Source | Absorbed Dose | Product | G-value (molecules/100 eV) | Reference |
| Dodecyl Nitrate | ⁶⁰Co | Not Specified | Total Gas | 20.6 | [2] |
| Dodecyl Nitrate | ⁶⁰Co | Not Specified | Nitrous Oxide | ~15.45 (75 mol% of total gas) | [2] |
| Dodecyl Nitrate | ⁶⁰Co | Not Specified | Aldehydes (volatile) | ~1.65 (8 mol% of total gas) | [2] |
| Dodecyl Nitrate | ⁶⁰Co | Not Specified | Alcohols (volatile) | ~0.21 (1 mol% of total gas) | [2] |
Experimental Protocols
Synthesis of Long-Chain Alkyl Nitrates
A common method for the synthesis of long-chain alkyl nitrates involves the reaction of the corresponding alcohol with a nitrating agent. For example, dodecyl nitrate can be synthesized from dodecanol.
Protocol for Synthesis of Dodecyl Nitrate:
-
Reaction Setup: A solution of the long-chain alcohol (e.g., dodecanol) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction flask.
-
Nitrating Agent: A nitrating agent, such as a mixture of nitric acid and sulfuric acid or a milder reagent like acetyl nitrate, is slowly added to the alcohol solution while maintaining a low temperature (e.g., 0°C) to control the reaction.
-
Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is carefully quenched with a base (e.g., sodium bicarbonate solution) to neutralize the excess acid. The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure, to obtain the pure long-chain alkyl nitrate.
-
Characterization: The structure and purity of the synthesized alkyl nitrate are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy.[2]
Gamma Irradiation of Long-Chain Alkyl Nitrates
Gamma irradiation is a common method for studying the radiolytic degradation of chemical compounds.
Protocol for Gamma Irradiation:
-
Sample Preparation: The long-chain alkyl nitrate sample is placed in a suitable container, typically a sealed glass ampoule or vial. For liquid samples, a freeze-pump-thaw methodology can be used to remove dissolved gases, especially oxygen, which can influence the radiolysis mechanism.[3]
-
Irradiation Source: The samples are exposed to a calibrated gamma radiation source, most commonly a Cobalt-60 (⁶⁰Co) source.[2] These sources are typically housed in a shielded facility, such as a pool-type irradiator or a dry-cell irradiator.[4][5]
-
Dosimetry: The absorbed dose is accurately measured using dosimetry systems, such as Fricke dosimeters or alanine dosimeters. The dose rate is determined by the activity of the ⁶⁰Co source and the geometry of the irradiation setup.[4]
-
Irradiation Conditions: Samples are irradiated to a predetermined total absorbed dose. The temperature during irradiation is typically controlled and monitored.
-
Post-Irradiation Handling: After irradiation, the samples are carefully handled and stored, often at low temperatures, to prevent further degradation before analysis.
Analysis of Degradation Products
A combination of analytical techniques is employed to identify and quantify the products of radiolysis.
Protocol for Headspace Gas Chromatography-Mass Spectrometry (GC-MS) of Gaseous Products:
-
Sample Preparation: The irradiated sample vial is carefully opened, and a known volume of the headspace gas is collected using a gas-tight syringe.
-
Injection: The gas sample is injected into a gas chromatograph equipped with a suitable column for separating light gases and volatile organic compounds.
-
Separation: The components of the gas mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Identification: The separated components are detected by a mass spectrometer, which provides mass spectra for each component. The identification of the gaseous products is achieved by comparing their mass spectra with a library of known compounds.[2]
-
Quantification: The amount of each gaseous product can be quantified by using calibrated standards.
Protocol for GC-MS of Liquid Products:
-
Sample Preparation: A small aliquot of the irradiated liquid sample is diluted with a suitable solvent. An internal standard may be added for quantitative analysis.
-
Injection: The diluted sample is injected into the GC-MS system.
-
Separation: The various degradation products are separated on a capillary GC column.
-
Identification and Quantification: The mass spectrometer is used to identify the separated compounds by their mass spectra. Quantification is performed by comparing the peak areas of the analytes to that of the internal standard.[2]
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A portion of the irradiated liquid sample is dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Analysis: The formation of new species, such as aldehydes and alcohols, can be identified by the appearance of characteristic signals in the NMR spectra. For example, the formation of an aldehyde group can be confirmed by a signal around 9.76 ppm in the ¹H NMR spectrum.[2] The extent of degradation can be estimated by integrating the signals of the degradation products relative to the parent compound.[3]
Visualization of Degradation Pathways and Workflows
Radiolytic Degradation Pathway of Dodecyl Nitrate
Caption: Primary radiolytic degradation pathway of dodecyl nitrate.
Experimental Workflow for Studying Radiolytic Degradation
Caption: General experimental workflow for studying radiolytic degradation.
Conclusion
The radiolytic degradation of long-chain alkyl nitrates is a complex process primarily driven by the cleavage of the O-NO2 "trigger linkage," leading to the formation of gaseous products, predominantly nitrous oxide, and liquid products, mainly long-chain aldehydes and alcohols. The study of dodecyl nitrate provides a valuable model for understanding the degradation pathways of this class of compounds. The quantitative data, such as G-values, are essential for predicting the stability of these molecules in radiation environments. The detailed experimental protocols outlined in this guide provide a framework for conducting further research in this area. A thorough understanding of the radiolytic degradation of long-chain alkyl nitrates is critical for their safe and effective application in various scientific and industrial fields. Further research is needed to expand the knowledge base to a wider range of long-chain alkyl nitrates and to investigate the effects of different irradiation conditions, such as dose rate and the presence of solvents or other chemical species.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolytic degradation of dodecane substituted with common energetic functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Co60 Gamma Ray Irradiation | Penn State Engineering [rsec.psu.edu]
- 5. Co-60 Irradiator | University of Maryland Radiation Facilities [radiation.umd.edu]
Dodecyl nitrate as an energetic material precursor
An In-depth Technical Guide on Dodecyl Nitrate as an Energetic Material Precursor
Introduction
Dodecyl nitrate, a long-chain alkyl nitrate, is a compound of interest primarily for its application as a cetane improver in diesel fuels. While not a precursor to conventional high explosives in the same vein as compounds like toluene or glycerin, its energetic nature stems from the nitrate ester (-ONO₂) functional group, which is a common explosophore in many well-known energetic materials, including nitroglycerin and PETN.[1][2][3] This guide provides a technical overview of dodecyl nitrate, focusing on its synthesis, physicochemical properties, its role as an energetic additive, and its decomposition mechanisms for researchers and scientists in relevant fields.
The primary function of dodecyl nitrate is to accelerate the ignition of diesel fuel. Cetane improvers achieve this by decomposing at a lower temperature than the fuel itself, initiating an exothermic reaction that promotes a more rapid and complete combustion.[4][5] This controlled release of chemical energy classifies it as an energetic material, albeit one designed for fuel enhancement rather than high-order detonation. Understanding its properties is crucial for its application in fuel chemistry and for assessing its behavior under various conditions.
Synthesis of Dodecyl Nitrate
The synthesis of dodecyl nitrate, like other alkyl nitrates, is typically achieved through the esterification of the corresponding alcohol (1-dodecanol) with nitric acid. This process, known as nitration, requires careful control of reaction conditions to ensure safety and maximize yield.
General Experimental Protocol: Nitration of 1-Dodecanol
A common method for synthesizing alkyl nitrates involves the reaction of an alcohol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid with acetic anhydride.[6]
Materials:
-
1-Dodecanol (Lauryl alcohol)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetic Anhydride ((CH₃CO)₂O)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Reaction flask with stirring
Procedure:
-
A mixture of nitric acid and sulfuric acid (or acetic anhydride) is prepared and cooled in an ice bath to maintain a low temperature (typically 0-10 °C).
-
1-Dodecanol is added dropwise to the cooled, stirred nitrating mixture. The temperature must be carefully monitored and controlled to prevent runaway reactions.
-
After the addition is complete, the mixture is stirred for a specified period while maintaining the low temperature to allow the reaction to proceed to completion.
-
The reaction mixture is then quenched by pouring it over crushed ice and water.
-
The organic layer, containing the dodecyl nitrate, is separated using a separatory funnel.
-
The organic layer is washed sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.
-
The crude dodecyl nitrate is dried over an anhydrous drying agent like magnesium sulfate.
-
Further purification can be achieved through vacuum distillation if required.
The following diagram illustrates the general workflow for this synthesis.
Physicochemical and Energetic Properties
The properties of dodecyl nitrate are summarized below. The data is compiled from various sources, including safety data sheets and chemical property databases. It is important to note that many energetic properties are calculated, as the primary application of this compound is not as a standalone explosive.
Table 1: Physical and Chemical Properties of Dodecyl Nitrate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅NO₃ | [7][8][9] |
| Molecular Weight | 231.33 g/mol | [8][9] |
| CAS Number | 13277-59-3 | [8][9] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Melting Point | 14 - 16 °C | [10] |
| Boiling Point | 220 - 228 °C @ 0.03 mmHg | [10] |
| Normal Boiling Point (Calculated) | 648.22 K (375.07 °C) | [9] |
| Density | ~0.96 g/cm³ at 20 °C | [5] |
| Flash Point | 190 °C (Closed Cup) | [10] |
| Solubility | Insoluble in water | [11] |
Table 2: Calculated Thermochemical and Energetic Properties
| Property | Value | Source(s) |
| Enthalpy of Formation (Gas, ΔfH°gas) | -433.99 kJ/mol | [9] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -19.29 kJ/mol | [9] |
| Enthalpy of Vaporization (ΔvapH°) | 61.31 kJ/mol | [9] |
| Critical Temperature (Tc) | 834.47 K | [9] |
| Critical Pressure (Pc) | 1772.85 kPa | [9] |
| Octanol/Water Partition Coeff. (logP) | 4.116 | [9] |
Role as an Energetic Material: Cetane Improver
The primary "energetic" application of dodecyl nitrate is as a cetane improver in diesel fuel.[12][13] The cetane number is a measure of a fuel's ignition delay—the time between the start of injection and the start of combustion. Higher cetane numbers indicate shorter ignition delays and are desirable for engine performance.
Cetane improvers like dodecyl nitrate function as ignition accelerators.[4] They have a lower autoignition temperature than the diesel fuel itself. When the fuel-air mixture is compressed in the engine cylinder, the dodecyl nitrate decomposes first. This decomposition is exothermic and releases reactive radical species. These radicals then initiate and propagate the oxidation of the surrounding fuel molecules, effectively lowering the energy barrier for combustion and shortening the ignition delay period.
The logical relationship of its properties to its function is outlined below.
Decomposition Mechanism
The energetic character of dodecyl nitrate is rooted in the decomposition of the nitrate ester group. The initial and most critical step in the decomposition of aliphatic nitrate esters is the homolytic cleavage of the O-NO₂ "trigger linkage".[1][14] This bond is relatively weak (approx. 155 kJ/mol) and susceptible to breaking under thermal or radiolytic stress.[14]
Upon cleavage, an alkoxy radical and nitrogen dioxide (NO₂) are formed:
C₁₂H₂₅O-NO₂ → C₁₂H₂₅O• + •NO₂
The highly reactive nitrogen dioxide can act as a catalyst, accelerating further decomposition in an autocatalytic process.[2] Subsequent reactions of the dodecyloxy radical (C₁₂H₂₅O•) can lead to a variety of products, including aldehydes, alcohols, and smaller hydrocarbon fragments. In studies on the radiolytic degradation of dodecyl nitrate, the primary gaseous product was found to be nitrous oxide (N₂O), with smaller amounts of H₂, volatile alkanes, alcohols, and aldehydes.[1]
The decomposition pathway is visualized below.
Safety and Handling
Dodecyl nitrate is an organic nitrate and should be handled with appropriate care, although it is significantly less sensitive than traditional nitrate ester explosives.[13]
-
Hazards: It may cause skin and serious eye irritation. As an oxidizing agent, it may intensify fire if mixed with combustible materials.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area. Avoid contact with heat, sparks, open flames, and strong oxidizing or reducing agents.[15]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[15]
-
Decomposition Products: Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11]
Conclusion
Dodecyl nitrate serves as a valuable case study in the broader field of energetic materials. While its primary role is not as a precursor for high explosives, its function as a cetane improver is fundamentally an energetic application that relies on the controlled decomposition of its nitrate ester group. The synthesis is a standard nitration of the parent alcohol, and its properties are well-suited for its role in enhancing fuel combustion. For researchers, dodecyl nitrate illustrates how energetic functional groups can be leveraged for applications beyond conventional explosives and propellants, bridging the gap between fuel science and energetic materials chemistry.
References
- 1. watermark02.silverchair.com [watermark02.silverchair.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. A Short Review of Nitric Esters and Their Role in Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cetane improver - Wikipedia [en.wikipedia.org]
- 5. CETANE IMPROVER-CONVERTED - SchatcoGmbh [schatcogmbh.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Dodecyl nitrate | C12H25NO3 | CID 25825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. Dodecyl nitrate (CAS 13277-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. CA2163916A1 - Cetane improver compositions comprising nitrated fatty acid derivatives - Google Patents [patents.google.com]
- 13. US4536190A - Cetane improver composition - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
The Evolution of Alkyl Nitrates as Cetane Improvers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development, mechanism of action, and practical application of alkyl nitrates as essential additives for enhancing the cetane number of diesel fuels. The information presented herein is intended to provide a comprehensive resource for professionals in research, and scientific fields.
Historical Development of Alkyl Nitrate Fuel Additives
The use of chemical additives to improve fuel properties has a long history, with significant developments occurring throughout the 20th century. While early efforts focused on gasoline and octane enhancement, the need for improved diesel fuel ignition quality became increasingly apparent with the growing popularity of diesel engines. Alkyl nitrates emerged as a key class of compounds to address this need.
The timeline below highlights key milestones in the development of fuel additives, including the emergence of alkyl nitrates as cetane improvers.
Caption: Historical Development of Fuel Additives.
Mechanism of Cetane Number Improvement
Alkyl nitrates enhance the cetane number of diesel fuel by accelerating the ignition process. The mechanism is based on the thermal decomposition of the alkyl nitrate molecule at temperatures lower than the autoignition temperature of the diesel fuel itself. This decomposition initiates a chain reaction of free radicals, which in turn promotes the oxidation of the fuel hydrocarbons, leading to a shorter ignition delay.
The signaling pathway below illustrates the key steps in the radical-initiated combustion process facilitated by alkyl nitrates.
Caption: Radical-Initiated Combustion Pathway.
Performance Data of Alkyl Nitrate Cetane Improvers
The effectiveness of an alkyl nitrate as a cetane improver is influenced by its chemical structure, concentration, and the properties of the base diesel fuel. Generally, the cetane number increases with the concentration of the additive, although the response may not be linear. The following tables summarize available data on the performance of various alkyl nitrates.
Note: The data presented below is compiled from various sources and may not be directly comparable due to differences in base fuels and testing conditions.
Table 1: Cetane Number Improvement with 2-Ethylhexyl Nitrate (2-EHN)
| Base Fuel Description | 2-EHN Concentration (% vol) | Base Cetane Number | Cetane Number with 2-EHN | Cetane Number Increase |
| Standard Diesel Fuel | 1% | 54 | 62 | 8 |
| Standard Diesel Fuel | 2% | 54 | 75 | 21 |
| JP-8 | 0.04% | 42.3 | 46.1 | 3.8[1] |
| JP-8 | 0.08% | 42.3 | 47.6 | 5.3[1] |
| JP-8 | 0.12% | 42.3 | 48.5 | 6.2[1] |
| JP-8 | 0.16% | 42.3 | 49.4 | 7.1[1] |
| JP-8 | 0.24% | 42.3 | 49.8 | 7.5[1] |
Table 2: Comparative Performance of Different Alkyl Nitrates
Direct comparative data under identical conditions is limited in publicly available literature. The following provides a qualitative comparison based on general findings.
| Alkyl Nitrate | Typical Carbon Chain Length | General Performance Characteristics |
| Amyl Nitrate | C5 | Historically used, effective but less common now due to the cost-effectiveness of higher molecular weight nitrates. |
| Hexyl Nitrate | C6 | Effective cetane improver, performance is generally comparable to other short-chain alkyl nitrates. |
| 2-Ethylhexyl Nitrate (2-EHN) | C8 | The most widely used cetane improver due to its excellent performance, cost-effectiveness, and favorable handling properties. |
| Iso-octyl Nitrate | C8 | Often used interchangeably with 2-EHN, demonstrating similar performance characteristics. |
Experimental Protocols
Synthesis of 2-Ethylhexyl Nitrate (2-EHN)
The synthesis of 2-ethylhexyl nitrate is typically achieved through the nitration of 2-ethylhexanol using a mixed acid (sulfuric and nitric acid) process.
Materials:
-
2-Ethylhexanol
-
Mixed Acid (e.g., 60-70% H₂SO₄, 20-30% HNO₃, 10-20% H₂O)
-
Urea (optional, to remove nitrous acid)
-
Sodium Carbonate solution (for neutralization)
-
Sodium Sulfate solution (for washing)
Procedure:
-
Charge a cooled, stirred reactor with the mixed acid.
-
Slowly add 2-ethylhexanol to the mixed acid while maintaining a controlled temperature (typically below 40°C) to manage the exothermic reaction.
-
After the addition is complete, continue stirring for a specified period (e.g., 30-60 minutes) to ensure complete reaction.
-
Allow the mixture to settle, and separate the lower acid layer.
-
Wash the organic layer (crude 2-EHN) sequentially with water, a sodium carbonate solution to neutralize any remaining acid, and finally with a sodium sulfate solution.
-
Dry the final product, for instance, by passing it through a column of anhydrous sodium sulfate.
The diagram below illustrates a typical workflow for the synthesis of 2-ethylhexyl nitrate.
Caption: 2-EHN Synthesis Workflow.
Determination of Cetane Number (ASTM D613)
The standard test method for determining the cetane number of diesel fuel is ASTM D613. This method utilizes a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
Apparatus:
-
Cooperative Fuel Research (CFR) engine with a variable compression ratio.
-
Instrumentation to measure ignition delay.
-
Primary reference fuels: n-cetane (cetane number 100) and heptamethylnonane (HMN, cetane number 15).
Procedure:
-
Engine Warm-up: Operate the CFR engine on a warm-up fuel until all temperatures and pressures stabilize according to the standard operating conditions.
-
Sample Introduction: Switch the engine to operate on the test fuel sample.
-
Compression Ratio Adjustment: Adjust the engine's compression ratio by moving a plug in the pre-combustion chamber until the ignition delay (the time between fuel injection and the start of combustion) is a specific, standardized value (typically 13 crank angle degrees).
-
Bracketing with Reference Fuels: Select two blends of the primary reference fuels that are expected to have cetane numbers bracketing the test fuel.
-
Reference Fuel Testing: Operate the engine on each reference fuel blend and adjust the compression ratio to achieve the same standard ignition delay.
-
Interpolation: The cetane number of the test fuel is determined by linear interpolation of the compression ratio readings of the test fuel and the two bracketing reference fuel blends.
The following diagram outlines the experimental workflow for the ASTM D613 test method.
References
Methodological & Application
Application Note & Protocol: Laboratory Scale Synthesis of Dodecyl Nitrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dodecyl nitrate (also known as lauryl nitrate) is an organic nitrate ester. Alkyl nitrates are of interest in various chemical applications, including as cetane number improvers for diesel fuel and as intermediates in organic synthesis. This document provides a detailed protocol for the laboratory-scale synthesis of dodecyl nitrate through the esterification of dodecanol with nitric acid.
Reaction Principle: The synthesis of dodecyl nitrate is achieved by the direct nitration of dodecan-1-ol (dodecyl alcohol) using a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active nitrating agent. Urea is often added to the reaction mixture to prevent the formation of nitrous acid, which can lead to undesirable side reactions and the formation of unstable alkyl nitrites.[1] The overall reaction is an esterification where the hydroxyl group (-OH) of the alcohol is replaced by a nitrate group (-ONO₂).
Safety Precautions
Extreme caution must be exercised during this procedure.
-
Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe skin and eye burns, and its vapors are toxic if inhaled.[2][3][4] All manipulations involving concentrated nitric acid must be performed inside a certified chemical fume hood.[2][5]
-
Sulfuric Acid: Concentrated sulfuric acid is also highly corrosive and causes severe burns upon contact. It reacts exothermically with water.
-
Exothermic Reaction: The nitration of alcohols is a highly exothermic reaction. The temperature must be strictly controlled with an ice bath to prevent runaway reactions, which could lead to violent decomposition or fire hazards.[1][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and acid-resistant gloves (avoid vinyl gloves).[2][6] An eyewash station and safety shower should be readily accessible.[2]
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| Dodecan-1-ol (Lauryl Alcohol) | C₁₂H₂₆O | 186.34 | Reagent Grade, ≥98% |
| Nitric Acid (70%) | HNO₃ | 63.01 | ACS Reagent |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ACS Reagent |
| Urea | CH₄N₂O | 60.06 | Reagent Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade |
| Deionized Water | H₂O | 18.02 | - |
| Diethyl Ether (or Dichloromethane) | (C₂H₅)₂O / CH₂Cl₂ | 74.12 / 84.93 | ACS Reagent |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer (-10 to 110 °C)
-
Ice-salt bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator (optional)
-
Standard laboratory glassware and clamps
Experimental Protocol
This protocol is designed for the synthesis of approximately 0.1 mol of dodecyl nitrate.
Step 1: Preparation of the Nitrating Mixture
-
Place a 250 mL three-necked round-bottom flask in an ice-salt bath on a magnetic stirrer.
-
Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Carefully add 15 mL (0.27 mol) of concentrated sulfuric acid to the flask.
-
Begin stirring and allow the acid to cool to below 0 °C.
-
Slowly add 10 mL (0.22 mol) of 70% nitric acid to the dropping funnel.
-
Add the nitric acid dropwise to the cold, stirring sulfuric acid. Maintain the internal temperature of the mixture below 5 °C throughout the addition. This step is highly exothermic. The resulting mixture is known as "mixed acid."
Step 2: Esterification Reaction
-
In a separate beaker, dissolve 18.6 g (0.1 mol) of dodecan-1-ol and 1.0 g of urea in 20 mL of diethyl ether (or dichloromethane). Dodecan-1-ol has a melting point of 24 °C, so it may need to be gently warmed to liquefy.[7]
-
Transfer this solution to the dropping funnel, replacing the one used for the nitric acid.
-
Add the dodecanol solution dropwise to the cold, stirring mixed acid. It is critical to maintain the reaction temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
Step 3: Quenching and Product Isolation
-
Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 200 g of crushed ice and water. This will quench the reaction and dissolve the excess acid.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Allow the layers to separate. The upper organic layer (if using diethyl ether) or lower organic layer (if using dichloromethane) contains the dodecyl nitrate product. The aqueous layer contains the acids.
-
Carefully drain and discard the aqueous layer.
Step 4: Purification
-
Wash the organic layer in the separatory funnel sequentially with the following solutions to remove residual acids and unreacted starting material:[8]
-
1 x 50 mL cold deionized water.
-
2 x 50 mL of 5% sodium bicarbonate solution. Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.
-
1 x 50 mL deionized water.
-
1 x 50 mL brine (saturated NaCl solution) to aid in breaking up any emulsions.
-
-
After each wash, allow the layers to separate fully and drain the aqueous layer.
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate to the organic layer to absorb any remaining water. Swirl the flask and let it stand for 15-20 minutes. The liquid should be clear, not cloudy.
-
Decant or filter the dried solution to remove the sodium sulfate.
-
Remove the solvent using a rotary evaporator under reduced pressure. The final product should be a colorless to pale yellow oil.
Data Presentation
The following table summarizes typical quantitative data and physical properties for dodecyl nitrate. Yields are illustrative and will vary based on experimental conditions.
| Parameter | Value | Reference |
| Molar Mass of Dodecan-1-ol | 186.34 g/mol | [7] |
| Molar Mass of Dodecyl Nitrate | 231.34 g/mol | [9] |
| Amount of Dodecan-1-ol used | 18.6 g (0.1 mol) | - |
| Theoretical Yield of Dodecyl Nitrate | 23.1 g (0.1 mol) | - |
| Illustrative Actual Yield | 19.6 g | - |
| Illustrative Percentage Yield | 85% | - |
| Appearance | Colorless to pale yellow oil | [7] (by analogy) |
| Boiling Point | 259 °C (Dodecanol) | [7] |
| Solubility (Dodecanol) | Insoluble in water; Soluble in ethanol and ether | [7] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of dodecyl nitrate.
References
- 1. US2768964A - Production of alkyl nitrates - Google Patents [patents.google.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. carlroth.com [carlroth.com]
- 4. godeepak.com [godeepak.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. Dodecanol - Wikipedia [en.wikipedia.org]
- 8. US2977384A - Production of alkyl nitrates - Google Patents [patents.google.com]
- 9. Dodecyl nitrate | C12H25NO3 | CID 25825 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dodecyl Nitrate as a Cetane Improver in Diesel Fuel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl nitrate (C₁₂H₂₅NO₃) is an alkyl nitrate that functions as a cetane improver in diesel fuel. The cetane number is a critical measure of a diesel fuel's ignition quality; a higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation, reduced engine noise, and lower emissions. Dodecyl nitrate, like other alkyl nitrate cetane improvers, works by decomposing at the high temperatures and pressures within the diesel engine cylinder, initiating a series of chemical reactions that accelerate the combustion of the diesel fuel.
These application notes provide a comprehensive overview of the use of dodecyl nitrate as a cetane improver, including its mechanism of action, its effects on diesel fuel properties, and detailed protocols for its experimental evaluation. While specific quantitative data for dodecyl nitrate is limited in publicly available literature, representative data for the widely studied cetane improver 2-ethylhexyl nitrate (2-EHN) is presented for illustrative purposes.
Mechanism of Action
The efficacy of dodecyl nitrate as a cetane improver stems from its thermal decomposition at temperatures lower than the autoignition temperature of diesel fuel. This decomposition initiates a radical chain reaction that accelerates the oxidation of hydrocarbon fuel molecules.
The primary step in the mechanism is the homolytic cleavage of the relatively weak O-N bond in the dodecyl nitrate molecule, forming a dodecyloxy radical and nitrogen dioxide (NO₂).
C₁₂H₂₅O-NO₂ → C₁₂H₂₅O• + •NO₂
The highly reactive dodecyloxy radical can then undergo further reactions, such as hydrogen abstraction from fuel molecules (RH), creating alkyl radicals (R•) that readily react with oxygen, thus propagating the combustion chain reaction.
C₁₂H₂₅O• + RH → C₁₂H₂₅OH + R•
R• + O₂ → ROO•
The nitrogen dioxide produced can also contribute to the initiation of combustion.
Signaling Pathway of Dodecyl Nitrate as a Cetane Improver
Caption: Thermal decomposition pathway of dodecyl nitrate initiating diesel fuel combustion.
Effects on Diesel Fuel Properties and Engine Performance
The addition of dodecyl nitrate to diesel fuel is expected to primarily impact the cetane number, with subsequent effects on engine performance and emissions.
Data Presentation
Table 1: Effect of 2-EHN on Cetane Number
| Base Fuel Cetane Number | 2-EHN Concentration (ppm) | Resulting Cetane Number | Cetane Number Increase |
| 45 | 500 | 48 | 3 |
| 45 | 1000 | 51 | 6 |
| 45 | 2000 | 55 | 10 |
| 50 | 500 | 52.5 | 2.5 |
| 50 | 1000 | 55 | 5 |
| 50 | 2000 | 58 | 8 |
Note: The cetane number response to additives can vary depending on the base fuel composition.
Table 2: Representative Effects of 2-EHN on Engine Performance
| Parameter | Base Diesel | Diesel + 1000 ppm 2-EHN | Change (%) |
| Brake Thermal Efficiency (%) | 32.5 | 33.2 | +2.2% |
| Brake Specific Fuel Consumption (g/kWh) | 250 | 245 | -2.0% |
Note: Data is illustrative and can vary based on engine type, load, and speed.
Table 3: Representative Effects of 2-EHN on Engine Emissions
| Emission | Base Diesel | Diesel + 1000 ppm 2-EHN | Change (%) |
| Nitrogen Oxides (NOx) (g/kWh) | 8.5 | 8.1 | -4.7% |
| Carbon Monoxide (CO) (g/kWh) | 2.1 | 1.8 | -14.3% |
| Unburned Hydrocarbons (HC) (g/kWh) | 0.8 | 0.7 | -12.5% |
| Particulate Matter (PM) (g/kWh) | 0.25 | 0.22 | -12.0% |
Note: Emission changes are highly dependent on engine operating conditions and base fuel properties.
Experimental Protocols
The following protocols outline the key experiments for evaluating the effectiveness of dodecyl nitrate as a cetane improver.
Protocol for Cetane Number Determination (ASTM D613)
This protocol describes the standard test method for determining the cetane number of diesel fuel oil.
Objective: To measure the ignition quality of diesel fuel blended with dodecyl nitrate.
Apparatus:
-
Cooperative Fuel Research (CFR) engine with a variable compression ratio.
-
Fuel delivery system.
-
Instrumentation to measure ignition delay.
Procedure:
-
Engine Warm-up: Start the CFR engine on a reference fuel and allow it to warm up to stable operating conditions as specified in ASTM D613.[1]
-
Sample Preparation: Prepare blends of a base diesel fuel with varying concentrations of dodecyl nitrate (e.g., 500, 1000, 2000 ppm).
-
Fuel Switching: Switch the engine's fuel supply to the test sample (diesel with dodecyl nitrate).
-
Compression Ratio Adjustment: Adjust the engine's compression ratio until the ignition delay for the test fuel is exactly 13 crank angle degrees.
-
Bracketing: Select two primary reference fuels (blends of n-cetane and heptamethylnonane) that bracket the expected cetane number of the test sample.
-
Reference Fuel Testing: Determine the compression ratios required for each reference fuel to achieve a 13-degree ignition delay.
-
Calculation: Calculate the cetane number of the test sample by linear interpolation between the compression ratios and cetane numbers of the two reference fuels.
Protocol for Engine Performance and Emissions Testing
Objective: To evaluate the effect of dodecyl nitrate on brake thermal efficiency, brake specific fuel consumption, and exhaust emissions.
Apparatus:
-
A standard single-cylinder or multi-cylinder diesel engine coupled to a dynamometer.
-
Fuel consumption measurement system.
-
Exhaust gas analyzer for NOx, CO, HC, and PM.
-
Data acquisition system.
Procedure:
-
Engine Setup and Baseline: Install the engine on the test bed and connect all necessary instrumentation. Operate the engine with the base diesel fuel at various load and speed points to establish baseline performance and emissions data.
-
Fuel Blending: Prepare a sufficient quantity of the diesel fuel blend containing the desired concentration of dodecyl nitrate.
-
Engine Operation with Test Fuel: After obtaining baseline data, switch the fuel supply to the dodecyl nitrate blend. Allow the engine to run for a sufficient period to ensure the entire fuel system is purged with the new fuel.
-
Data Collection: Operate the engine at the same load and speed points as the baseline tests. For each point, record data for engine torque, speed, fuel consumption rate, and exhaust gas concentrations (NOx, CO, HC, PM).
-
Calculations:
-
Calculate Brake Power (BP) from torque and speed.
-
Calculate Brake Specific Fuel Consumption (BSFC) from the fuel consumption rate and brake power.
-
Calculate Brake Thermal Efficiency (BTE) from the brake power, fuel consumption rate, and the lower heating value of the fuel.
-
Calculate specific emissions (in g/kWh) from the exhaust gas concentrations, exhaust flow rate, and brake power.
-
-
Data Analysis: Compare the performance and emission data of the dodecyl nitrate blend with the baseline diesel fuel data to determine the effects of the additive.
Experimental Workflow
Caption: Experimental workflow for evaluating dodecyl nitrate as a cetane improver.
Safety Precautions
-
Dodecyl nitrate is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area to avoid inhalation of fumes.
-
Consult the Safety Data Sheet (SDS) for dodecyl nitrate for detailed handling and storage information.
-
Engine testing should be conducted by trained personnel in a designated test cell with proper ventilation and safety systems.
Conclusion
Dodecyl nitrate has the potential to be an effective cetane improver for diesel fuels. Its mechanism of action, based on thermal decomposition to initiate combustion, is well-understood for alkyl nitrates in general. The provided protocols offer a framework for the systematic evaluation of dodecyl nitrate's impact on cetane number, engine performance, and emissions. While specific quantitative data for dodecyl nitrate remains to be extensively published, the illustrative data for 2-EHN suggests that significant improvements in ignition quality and reductions in harmful emissions can be expected. Further research is encouraged to quantify the precise effects of dodecyl nitrate across a range of diesel fuel compositions and engine operating conditions.
References
Application Note: Characterization of Dodecyl Nitrate using FTIR Spectroscopy
Introduction
Dodecyl nitrate (C₁₂H₂₅NO₃) is an organic nitrate ester with a long alkyl chain. As a member of the alkyl nitrate family, it finds applications in various fields, including as a cetane improver in diesel fuels and as an energetic material. The characterization of dodecyl nitrate is crucial for quality control, stability studies, and formulation development. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and characterization of organic compounds. This application note provides a detailed protocol for the characterization of dodecyl nitrate using FTIR spectroscopy, including expected vibrational frequencies and a standard operating procedure.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Specific functional groups in a molecule absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint that allows for the identification of the compound and its structural features. For dodecyl nitrate, FTIR spectroscopy can identify the characteristic vibrations of the nitrate ester group (-ONO₂) as well as the hydrocarbon backbone (C₁₂H₂₅).
Data Presentation
The FTIR spectrum of dodecyl nitrate is characterized by the vibrational modes of its alkyl chain and the nitrate ester functional group. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2955 - 2965 | Strong | C-H asymmetric stretching (CH₃) |
| 2920 - 2930 | Strong | C-H asymmetric stretching (CH₂)[1][2][3] |
| 2850 - 2860 | Strong | C-H symmetric stretching (CH₂)[1][2] |
| 2870 - 2880 | Medium | C-H symmetric stretching (CH₃) |
| 1620 - 1650 | Very Strong | N=O asymmetric stretching (O-NO₂) |
| 1455 - 1470 | Medium | C-H scissoring (bending) (CH₂)[3][4] |
| 1375 - 1385 | Medium | C-H umbrella (bending) (CH₃)[1] |
| 1270 - 1290 | Strong | N=O symmetric stretching (O-NO₂) |
| 850 - 870 | Strong | O-N stretching (O-NO₂) |
| 720 - 725 | Weak | CH₂ rocking (long chain)[1][4] |
Experimental Protocol: FTIR Analysis of Dodecyl Nitrate using Attenuated Total Reflectance (ATR)
This protocol outlines the procedure for acquiring an FTIR spectrum of liquid dodecyl nitrate using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquid samples as it requires minimal sample preparation.[5][6][7]
Materials and Equipment
-
FTIR Spectrometer with a DTGS or MCT detector
-
ATR accessory with a diamond or zinc selenide crystal
-
Dodecyl nitrate sample
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
Sample vials
-
Pipette or dropper
Procedure
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer and the computer are turned on and the software is running.
-
Allow the instrument to warm up for at least 30 minutes to ensure stability.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.[6]
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor). The background spectrum should be a flat line with minimal noise.
-
-
Sample Application:
-
Using a clean pipette or dropper, place a small drop of the dodecyl nitrate sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[8]
-
-
Data Acquisition:
-
Enter the sample information into the software.
-
Set the data acquisition parameters. Typical parameters for routine analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio)[6]
-
Scan Mode: Transmittance or Absorbance
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum of the dodecyl nitrate.
-
If necessary, perform a baseline correction and normalize the spectrum.
-
Identify and label the characteristic peaks corresponding to the functional groups of dodecyl nitrate using the data in the table above.
-
Compare the obtained spectrum with a reference spectrum if available for verification.
-
-
Cleaning:
-
After the analysis, carefully clean the dodecyl nitrate sample from the ATR crystal using a lint-free wipe.
-
Perform a final cleaning of the crystal with isopropanol or ethanol and allow it to dry.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the FTIR characterization of dodecyl nitrate.
Caption: Workflow for FTIR analysis of dodecyl nitrate.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Dodecyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl nitrate (C₁₂H₂₅NO₃) is an organic nitrate ester with applications in various fields, including as a cetane number improver in diesel fuels and as a potential component in energetic materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of dodecyl nitrate. This document provides detailed application notes and protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra of dodecyl nitrate.
Spectral Data Presentation
The following tables summarize the expected chemical shifts for the ¹H and ¹³C NMR spectra of dodecyl nitrate. The ¹H NMR data is estimated based on the analysis of shorter-chain n-alkyl nitrates, while the ¹³C NMR data is based on previously reported, unassigned spectral peaks.
Table 1: Predicted ¹H NMR Spectral Data for Dodecyl Nitrate in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-12 (CH₃) | ~ 0.88 | Triplet | 3H | ~ 6.7 |
| H-2 to H-11 (-(CH₂)₁₀-) | ~ 1.26 | Multiplet | 20H | - |
| H-1 (-CH₂-ONO₂) | ~ 4.35 | Triplet | 2H | ~ 6.6 |
Table 2: Experimental ¹³C NMR Spectral Data for Dodecyl Nitrate
| Chemical Shift (δ, ppm) |
| 14.26 |
| 22.84 |
| 26.87 |
| 28.99 |
| 29.31 |
| 29.49 |
| 29.64 |
| 29.70 |
| 29.77 |
| 30.06 |
| 51.64 |
| 75.5 (tentative C-1) |
Note: The assignment of the carbon atom attached to the nitrate group (C-1) to the peak at approximately 75.5 ppm is tentative and based on the expected deshielding effect of the nitrate group.
Experimental Protocols
A. Synthesis of Dodecyl Nitrate from 1-Dodecanol
This protocol describes a general method for the synthesis of alkyl nitrates from the corresponding alcohol.
Materials:
-
1-Dodecanol
-
Fuming nitric acid (≥90%)
-
Sulfuric acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
In a round bottom flask cooled in an ice bath, slowly add a 1:1 molar ratio of fuming nitric acid to sulfuric acid with constant stirring to prepare the nitrating mixture.
-
In a separate flask, dissolve 1-dodecanol in dichloromethane.
-
Slowly add the 1-dodecanol solution to the cold nitrating mixture dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0-5 °C.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield dodecyl nitrate.
B. NMR Sample Preparation
Materials:
-
Dodecyl nitrate
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 10-20 mg of dodecyl nitrate directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the mixture until the dodecyl nitrate is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Cap the NMR tube securely.
C. NMR Data Acquisition
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~3-4 s
-
Spectral Width (SW): ~16 ppm
-
Transmitter Frequency Offset (O1P): Centered in the spectral window (~6-7 ppm)
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 (or more, depending on concentration)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1-2 s
-
Spectral Width (SW): ~240 ppm
-
Transmitter Frequency Offset (O1P): Centered in the spectral window (~120 ppm)
D. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the dodecyl nitrate molecule.
Logical Workflow for NMR Analysis
Caption: Experimental workflow for the NMR analysis of dodecyl nitrate.
Application Note: The Use of Dodecyl Nitrate as an Internal Standard in Chromatographic Analysis
Abstract
This application note presents a hypothetical framework for the use of dodecyl nitrate as an internal standard (IS) in chromatographic assays. Due to the limited availability of published methods employing dodecyl nitrate as an internal standard, this document serves as a proof-of-concept and method development guide. We outline the theoretical advantages of using a long-chain alkyl nitrate, propose a detailed experimental protocol for a representative analyte, and provide exemplar data to illustrate the potential application of this internal standard in enhancing the accuracy and precision of quantitative analysis.
Introduction
Internal standards are essential in chromatography for correcting variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should be chemically similar to the analyte, but well-resolved from it and other matrix components. Dodecyl nitrate, a long-chain alkyl nitrate, possesses physicochemical properties that could make it a suitable internal standard for the analysis of non-polar to moderately polar compounds, particularly in complex matrices. Its long alkyl chain provides hydrophobicity, making it amenable to reversed-phase liquid chromatography (LC) and gas chromatography (GC).[3][4] This note explores the potential of dodecyl nitrate as an internal standard for the quantification of a hypothetical analyte, "Compound X," a long-chain ester, in a biological matrix.
Physicochemical Properties of Dodecyl Nitrate
A thorough understanding of the physicochemical properties of a potential internal standard is crucial for method development. Key properties of dodecyl nitrate are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C12H25NO3 | [4][5] |
| Molecular Weight | 231.33 g/mol | [3][4] |
| LogP (Octanol/Water) | 4.116 (Calculated) | [3] |
| Boiling Point | 648.22 K (Calculated) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol, acetonitrile, hexane) | Inferred from high LogP value |
Table 1: Physicochemical properties of Dodecyl Nitrate.
Experimental Protocols
The following protocols are provided as a template for method development and should be optimized for the specific analyte and matrix of interest.
Preparation of Stock and Working Solutions
-
Dodecyl Nitrate Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of dodecyl nitrate and dissolve it in 10 mL of methanol.
-
Analyte (Compound X) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Compound X and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Compound X stock solution with methanol. Spike each calibration standard with the dodecyl nitrate internal standard to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the working standard solutions.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the dodecyl nitrate internal standard working solution (100 µg/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for chromatographic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at 1 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Compound X: m/z (target ions)
-
Dodecyl Nitrate: m/z (target ions)
-
Data Presentation
Exemplar data for a hypothetical calibration curve and precision and accuracy assessment are presented in Tables 2 and 3.
| Concentration of Compound X (µg/mL) | Peak Area of Compound X | Peak Area of Dodecyl Nitrate (IS) | Response Ratio (Analyte Area / IS Area) |
| 1 | 12,345 | 150,123 | 0.082 |
| 5 | 61,725 | 151,234 | 0.408 |
| 10 | 124,567 | 150,567 | 0.827 |
| 25 | 310,987 | 149,876 | 2.075 |
| 50 | 622,456 | 150,345 | 4.140 |
| 100 | 1,245,678 | 151,000 | 8.250 |
Table 2: Exemplar Calibration Curve Data for Compound X using Dodecyl Nitrate as an Internal Standard.
| QC Level | Nominal Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 40 | 41.2 | 103.0 | 3.2 |
| High | 80 | 79.5 | 99.4 | 2.8 |
Table 3: Exemplar Precision and Accuracy Data.
Mandatory Visualizations
Caption: Experimental workflow for the use of an internal standard.
Caption: Logic of internal standard correction.
Discussion
The theoretical application of dodecyl nitrate as an internal standard is promising for several reasons. Its long alkyl chain ensures good solubility in organic solvents commonly used for sample extraction and as mobile phases in reversed-phase LC and GC. The presence of the nitrate group provides a unique elemental composition that can be leveraged for selective detection by mass spectrometry or other specific detectors.
For successful method development, several factors must be considered. The purity of the dodecyl nitrate standard is critical. It should be free from impurities that could co-elute with the analyte of interest. The concentration of the internal standard should be optimized to provide a strong and reproducible signal without saturating the detector. Finally, the stability of dodecyl nitrate in the sample matrix and under the analytical conditions must be thoroughly evaluated.
Conclusion
While there is a lack of established methods, this application note provides a comprehensive theoretical framework for the development of a chromatographic method using dodecyl nitrate as an internal standard. The proposed protocols and considerations offer a solid starting point for researchers and scientists in the field of drug development and other analytical disciplines to explore the potential of this and other long-chain alkyl nitrates for improving the robustness of their quantitative assays. Further experimental validation is necessary to confirm the suitability and performance of dodecyl nitrate in specific applications.
References
Application Notes and Protocols for Dodecyl Nitrate in Combustion Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dodecyl nitrate as a combustion improver, particularly as a cetane enhancer in diesel fuels. The information compiled herein is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanisms of dodecyl nitrate in various combustion systems.
Introduction
Dodecyl nitrate (C₁₂H₂₅NO₃) is an alkyl nitrate that serves as a potent cetane number improver for diesel fuels.[1] The cetane number is a critical measure of a diesel fuel's ignition quality; a higher cetane number corresponds to a shorter ignition delay, which is the time between fuel injection and the start of combustion.[1][2] By reducing ignition delay, dodecyl nitrate and similar additives can lead to a multitude of benefits, including improved cold-start performance, reduced engine noise and knock, lower fuel consumption, and decreased emissions of harmful pollutants such as hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx).[3]
The efficacy of dodecyl nitrate stems from its chemical composition, which allows it to decompose at temperatures lower than the autoignition temperature of the base diesel fuel.[1] This initial decomposition releases reactive free radicals that initiate and accelerate the combustion reactions of the fuel, effectively lowering the energy barrier for ignition.[4][5]
Key Applications in Combustion Research
-
Cetane Number Enhancement: The primary application of dodecyl nitrate is to increase the cetane number of diesel fuels, particularly those with lower natural ignition quality.[6]
-
Ignition Delay Studies: It is used as a tool to systematically vary the ignition delay in combustion experiments, allowing researchers to study its impact on engine performance and emission formation.[7][8]
-
Surrogate Fuel Development: Dodecyl nitrate can be a component in the formulation of surrogate fuels designed to mimic the combustion behavior of complex real-world diesel fuels.[9]
-
Dual-Fuel Engine Research: In dual-fuel engines (e.g., ammonia-diesel), alkyl nitrates can be added to the pilot fuel to improve its ignition and stabilize the combustion of the primary, less reactive fuel.[10][11]
-
Emission Control Studies: Researchers use dodecyl nitrate to investigate the trade-offs between different pollutant emissions (e.g., NOx vs. soot) by modifying the combustion phasing.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of alkyl nitrate cetane improvers on combustion parameters. While not all studies specify dodecyl nitrate, the data for compounds like 2-ethylhexyl nitrate (2-EHN) are considered representative of the effects of long-chain alkyl nitrates.
Table 1: Effect of Alkyl Nitrate Additives on Cetane Number and Ignition Delay
| Base Fuel | Additive | Additive Concentration (% vol) | Change in Cetane Number | Change in Ignition Delay | Reference(s) |
| Diesel | DFX Additive | 1% | +8 | Shorter | [12] |
| Diesel | DFX Additive | 2% | +21 | Shorter | [12] |
| Diesel-Ethanol (E10) | 2-EHN | 2% | +5% | Shorter | [13] |
| Diesel-Ethanol (E10) | 2-EHN | 4% | +11% | Shorter | [13] |
| Diesel-Ethanol (E10) | 2-EHN | 6% | +16% | Shorter | [13] |
| Diesel-2-Methylfuran (M30) | 2-EHN | 1.5% | Not specified | Shorter | [12] |
| Diesel-2-Methylfuran (M30) | 2-EHN | 2.5% | Not specified | Shorter | [12] |
Table 2: Effect of Alkyl Nitrate Additives on Engine Performance and Emissions
| Base Fuel | Additive | Additive Concentration (% vol) | Change in Brake Thermal Efficiency (BTE) | Change in NOx Emissions | Change in HC Emissions | Change in CO Emissions | Reference(s) |
| Diesel-2-Methylfuran (M30) | 2-EHN | 1.5% | +3.54% | -9.20% to -17.57% | -7.93% to -21.59% | -12.11% to -33.98% | [12] |
| Diesel-2-Methylfuran (M30) | 2-EHN | 2.5% | +7.1% | -9.20% to -17.57% | -7.93% to -21.59% | -12.11% to -33.98% | [12] |
| Biodiesel-2-Methylfuran (BMF30) | 2-EHN | 1.0% | +3.30% to +4.69% | -9.4% to -17.48% | -14.56% to -24.90% | -45.1% to -85.5% | [14] |
| Biodiesel-2-Methylfuran (BMF30) | 2-EHN | 1.5% | +3.30% to +4.69% | -9.4% to -17.48% | -14.56% to -24.90% | -45.1% to -85.5% | [14] |
| Diesel-Ethanol (E10) | 2-EHN | 2-6% | Not specified | Reduction | Not specified | Reduction | [13] |
Experimental Protocols
The following are generalized protocols for key experiments involving dodecyl nitrate. Researchers should adapt these protocols to their specific equipment and experimental objectives.
Protocol for Blending Dodecyl Nitrate with Base Fuel
Objective: To prepare a homogenous mixture of dodecyl nitrate and a base fuel (e.g., diesel) at a specified concentration.
Materials:
-
Dodecyl nitrate (of known purity)
-
Base fuel (e.g., ultra-low sulfur diesel)
-
Volumetric flasks or graduated cylinders
-
Magnetic stirrer and stir bar or ultrasonic bath
-
Safety equipment: chemical resistant gloves, safety glasses, lab coat
Procedure:
-
Determine the required volumes: Calculate the volumes of dodecyl nitrate and base fuel needed to achieve the desired percentage concentration (v/v).
-
Measure the base fuel: Accurately measure the calculated volume of the base fuel and transfer it to a clean, dry container (e.g., a beaker or flask).
-
Measure the dodecyl nitrate: In a fume hood, carefully measure the calculated volume of dodecyl nitrate.
-
Blending: Slowly add the dodecyl nitrate to the base fuel while continuously stirring with a magnetic stirrer.
-
Ensure homogeneity: Continue stirring for at least 30 minutes to ensure a homogenous mixture. Alternatively, the mixture can be sonicated for 15-20 minutes in an ultrasonic bath.
-
Storage: Store the blended fuel in a sealed, labeled container in a cool, dark, and well-ventilated area, away from ignition sources.
Protocol for Evaluating the Effect of Dodecyl Nitrate on Combustion in a Diesel Engine
Objective: To quantify the impact of dodecyl nitrate on engine performance, combustion characteristics, and exhaust emissions in a compression-ignition engine.
Equipment:
-
Single-cylinder or multi-cylinder research diesel engine with a common-rail fuel injection system.
-
Engine control unit (ECU) for adjusting injection timing, pressure, and other parameters.
-
Dynamometer for controlling engine speed and load.
-
In-cylinder pressure transducer and data acquisition system.
-
Exhaust gas analyzer for measuring NOx, HC, CO, CO₂, and O₂.
-
Soot measurement instrument (e.g., smoke meter or particulate sizer).
-
Fuel flow meter.
Procedure:
-
Engine Warm-up: Start the engine with a standard reference diesel fuel and allow it to reach a stable operating temperature and load.
-
Baseline Data Collection: While operating the engine at a series of predefined speed and load points, record baseline data for:
-
In-cylinder pressure (for combustion analysis).
-
Exhaust emissions (NOx, HC, CO, soot).
-
Fuel consumption.
-
Engine torque and power.
-
-
Fuel Switch: Switch the fuel supply to the dodecyl nitrate-blended fuel. Allow the engine to run for a sufficient period to purge the fuel system of the previous fuel.
-
Test Fuel Data Collection: Repeat the data collection at the same speed and load points as the baseline measurements.
-
Data Analysis:
-
Combustion Analysis: From the in-cylinder pressure data, calculate the ignition delay (time from start of injection to start of combustion), rate of heat release, and combustion duration.
-
Performance Analysis: Calculate the Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE).
-
Emissions Analysis: Compare the emission levels of the test fuel to the baseline fuel.
-
-
Repeatability: For each test point, collect data over a sufficient number of engine cycles to ensure statistical significance and repeatability.
Visualizations
The following diagrams illustrate key concepts related to the application of dodecyl nitrate in combustion research.
Caption: Experimental workflow for evaluating dodecyl nitrate in a diesel engine.
References
- 1. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jes.or.jp [jes.or.jp]
- 3. politesi.polimi.it [politesi.polimi.it]
- 4. Combustion [combustion.llnl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methodology for Formulating Diesel Surrogate Fuels with Accurate Compositional, Ignition-Quality, and Volatility Characteristics | Journal Article | PNNL [pnnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Making sure you're not a bot! [academiccommons.columbia.edu]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. docs.nrel.gov [docs.nrel.gov]
Dodecyl Nitrate: A Versatile Reagent in Organic Synthesis and Fuel Technology
Introduction
Dodecyl nitrate, a long-chain alkyl nitrate, is a versatile chemical compound with significant applications as a cetane improver in diesel fuels and potential as a reagent in various organic transformations. Its ability to generate radical species upon decomposition underpins its utility in enhancing fuel combustion and offers possibilities for its use in synthetic organic chemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the synthesis and application of dodecyl nitrate.
Application as a Cetane Improver in Diesel Fuel
The primary and most well-documented application of dodecyl nitrate and other long-chain alkyl nitrates is as a cetane number improver for diesel fuels. The cetane number is a critical measure of the ignition quality of diesel fuel; a higher cetane number indicates a shorter ignition delay, leading to smoother combustion, reduced engine noise, and lower emissions of pollutants such as hydrocarbons (HC), carbon monoxide (CO), and particulate matter.
The mechanism of cetane improvement by alkyl nitrates involves their thermal decomposition at the high temperatures and pressures within a diesel engine's combustion chamber. This decomposition generates highly reactive free radicals. These radicals initiate and propagate chain reactions, accelerating the oxidation of the diesel fuel and thereby shortening the ignition delay period[1].
Quantitative Data on Cetane Number Improvement
| Alkyl Nitrate Additive | Base Fuel | Additive Concentration (% vol) | Cetane Number Increase | Reference |
| 2-Ethylhexyl Nitrate (2-EHN) | Diesel | 1% | ~5-7 | [2] |
| 2-Ethylhexyl Nitrate (2-EHN) | Diesel | 2% | ~9-12 | [2] |
| 2-Ethylhexyl Nitrate (2-EHN) | Diesel | 3% | ~13-15 | [2] |
| Unspecified Additive (DFX) | Diesel | 1% | 8 | [3] |
| Unspecified Additive (DFX) | Diesel | 2% | 21 | [3] |
Note: The data presented for 2-EHN and DFX are indicative of the potential performance of dodecyl nitrate as a cetane improver.
Experimental Protocol: Measurement of Cetane Number
The cetane number of diesel fuel is determined using a standardized test method, ASTM D613, which employs a Cooperative Fuel Research (CFR) engine[4][5][6][7][8].
Apparatus:
-
Cooperative Fuel Research (CFR) single-cylinder, variable compression ratio engine.
-
Instrumentation for measuring ignition delay.
-
Reference fuels of known cetane numbers (n-hexadecane, cetane number 100; and 2,2,4,4,6,8,8-heptamethylnonane, cetane number 15)[4].
Procedure:
-
The CFR engine is operated with the diesel fuel sample containing a specified concentration of dodecyl nitrate.
-
The compression ratio of the engine is adjusted until a specific ignition delay is achieved[5].
-
Two reference fuel blends with cetane numbers that bracket the expected cetane number of the sample are prepared.
-
The compression ratio for each reference fuel blend is adjusted to obtain the same ignition delay as the sample.
-
The cetane number of the sample is then determined by interpolation based on the compression ratios of the sample and the two reference fuels[5].
Dodecyl Nitrate in Organic Synthesis
While the application of dodecyl nitrate as a cetane improver is well-established, its use as a reagent in broader organic synthesis is less documented. However, based on the known reactivity of alkyl nitrates, several potential applications can be proposed. Alkyl nitrates can act as nitrating agents and as sources of alkoxyl radicals, opening avenues for various functional group transformations.
1. Synthesis of Dodecyl Nitrate
Dodecyl nitrate can be synthesized from dodecanol by reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid[9].
Experimental Protocol: Synthesis of Dodecyl Nitrate
Materials:
-
1-Dodecanol
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Urea (optional, to suppress nitrous acid formation)
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, place 1-dodecanol dissolved in dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 molar ratio with respect to the alcohol) to the stirred solution of dodecanol, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude dodecyl nitrate.
-
The product can be further purified by vacuum distillation.
Safety Note: This reaction is highly exothermic and generates toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The nitrating mixture is extremely corrosive.
2. Potential Application: Nitration of Aromatic Compounds
Alkyl nitrates can be used as nitrating agents for aromatic compounds, often in the presence of a strong acid catalyst[10]. While specific examples with dodecyl nitrate are scarce, the general principle involves the in-situ generation of the nitronium ion (NO₂⁺).
Representative Experimental Protocol (using a generic alkyl nitrate):
Materials:
-
Aromatic substrate (e.g., phenol, anisole)
-
Dodecyl nitrate
-
Trifluoroacetic anhydride (TFAA) or another strong acid catalyst
-
Dichloromethane
Procedure:
-
Dissolve the aromatic substrate in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride dropwise to the stirred solution.
-
Slowly add dodecyl nitrate to the reaction mixture.
-
Allow the reaction to proceed at 0 °C to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
3. Potential Application: Radical-Initiated Reactions
The thermal or photochemical decomposition of dodecyl nitrate can generate a dodecyloxyl radical (C₁₂H₂₅O•) and nitrogen dioxide (NO₂). The dodecyloxyl radical can then undergo further reactions, such as hydrogen abstraction or β-scission, to generate alkyl radicals. These alkyl radicals can participate in various radical-mediated transformations.
Representative Experimental Protocol (Radical Addition to an Alkene):
Materials:
-
Alkene
-
Dodecyl nitrate
-
Radical initiator (e.g., AIBN, benzoyl peroxide) or UV lamp
-
Inert solvent (e.g., benzene, toluene)
Procedure:
-
In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve the alkene and dodecyl nitrate in the inert solvent.
-
Add the radical initiator to the solution.
-
Heat the reaction mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation).
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualization of Key Processes
Synthesis of Dodecyl Nitrate
Caption: Workflow for the synthesis of dodecyl nitrate.
Mechanism of Cetane Improvement
Caption: Radical mechanism of cetane number improvement.
Conclusion
Dodecyl nitrate is a valuable chemical primarily utilized as a cetane improver in the fuel industry. Its synthesis from dodecanol is a straightforward process, and its mechanism of action in improving diesel combustion is well-understood to proceed via a radical pathway. While its direct applications in broader organic synthesis are not extensively reported, its chemical nature as an alkyl nitrate suggests potential as a nitrating agent and a source of radicals for various transformations. The provided protocols offer a foundation for further research into the synthetic utility of this long-chain alkyl nitrate. Researchers should exercise caution due to the hazardous nature of the reagents and reactions involved.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scispace.com [scispace.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Fuel Property Testing: Ignition Quality [dieselnet.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. matestlabs.com [matestlabs.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. US20120130115A1 - Methods of producing nitrate esters - Google Patents [patents.google.com]
- 10. The Nitro Group in Organic Synthesis - Стр 3 [studfile.net]
Application Note: Studying the Reaction Kinetics of Dodecyl Nitrate Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl nitrate, a long-chain alkyl nitrate, is of interest in various chemical and pharmaceutical research areas. Understanding its thermal decomposition kinetics is crucial for assessing its stability, predicting its shelf life, and ensuring safe handling and storage. This application note provides a detailed overview of the experimental protocols and data analysis techniques for studying the reaction kinetics of dodecyl nitrate decomposition. The primary decomposition pathway for n-alkyl nitrates involves the initial cleavage of the O–NO2 bond, leading to the formation of an alkoxy radical and nitrogen dioxide[1][2][3]. Subsequent reactions of the alkoxy radical contribute to the overall decomposition process.
Data Presentation
Due to the limited availability of specific experimental data for dodecyl nitrate, the following kinetic parameters are based on studies of shorter-chain n-alkyl nitrates, such as n-propyl and n-butyl nitrate[1]. These values provide a reasonable estimate for the decomposition kinetics of dodecyl nitrate under similar conditions.
Table 1: Estimated Arrhenius Parameters for the Unimolecular Decomposition of Dodecyl Nitrate
| Parameter | Estimated Value | Units |
| Pre-exponential Factor (A) | 7.5 x 10¹⁵ | s⁻¹ |
| Activation Energy (Ea) | 163 | kJ/mol |
Note: These values are extrapolated from data for shorter-chain n-alkyl nitrates and should be experimentally verified for dodecyl nitrate.
Experimental Protocols
Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
This method is used to determine the thermal stability and decomposition kinetics of dodecyl nitrate by measuring the change in mass and heat flow as a function of temperature.
Materials and Equipment:
-
Dodecyl nitrate sample
-
TGA-DSC instrument (e.g., TA Instruments SDT Q600)
-
Inert purge gas (e.g., high-purity nitrogen or argon)
-
Sample pans (e.g., aluminum or platinum)
-
Analytical balance
Protocol:
-
Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the dodecyl nitrate sample into a clean, tared sample pan.
-
Experimental Setup:
-
Place the sample pan in the TGA-DSC furnace.
-
Use an empty pan as a reference.
-
Set the purge gas flow rate to 20-50 mL/min to ensure an inert atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) up to a final temperature where the decomposition is complete (e.g., 350 °C).
-
-
Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the total mass loss.
-
From the DSC curve, identify endothermic or exothermic events associated with decomposition.
-
Use model-free kinetic analysis methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) on the TGA data from multiple heating rates to determine the activation energy (Ea) and pre-exponential factor (A).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to separate and identify the volatile and semi-volatile decomposition products of dodecyl nitrate.
Materials and Equipment:
-
Dodecyl nitrate sample
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for separating organic nitrates and their decomposition products (e.g., HP-5MS)
-
Helium carrier gas (high purity)
-
Syringes for liquid injection
-
Heating block or furnace for sample decomposition
-
Solvent (e.g., dichloromethane)
Protocol:
-
Sample Decomposition:
-
Place a known amount of dodecyl nitrate in a sealed vial.
-
Heat the vial in a heating block at a controlled temperature (e.g., determined from TGA results) for a specific duration to induce partial decomposition.
-
Allow the vial to cool to room temperature.
-
-
Sample Preparation for GC-MS:
-
Dissolve the decomposition residue in a suitable solvent like dichloromethane.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures volatilization without causing further decomposition of the analytes (e.g., 250 °C).
-
Oven Program: Use a temperature program to separate the decomposition products. A typical program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain at 280 °C for 5 minutes.
-
-
Carrier Gas: Set the helium flow rate to 1-2 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 30-400.
-
-
Injection: Inject 1 µL of the prepared sample solution into the GC-MS.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the decomposition products.
-
Mandatory Visualization
Caption: Experimental workflow for studying dodecyl nitrate decomposition.
Caption: Proposed initial decomposition pathway of dodecyl nitrate.
References
Dodecyl Nitrate: Absence of Evidence as a Pharmacological Model Compound
Despite a comprehensive search of scientific literature and databases, there is no publicly available evidence to support the use of dodecyl nitrate as a model compound for pharmacological studies of nitrate esters. Consequently, the creation of detailed Application Notes and Protocols, as requested, is not feasible due to the lack of foundational research, quantitative data, and established experimental methodologies for this specific molecule in a biological context.
Organic nitrates are a well-established class of drugs used in the treatment of cardiovascular diseases, primarily due to their ability to release nitric oxide (NO), a potent vasodilator. The mechanism of action involves the enzymatic conversion of the nitrate ester to NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the muscle tissue.
While numerous studies have elucidated these pathways using clinically relevant nitrates like nitroglycerin and isosorbide dinitrate, dodecyl nitrate does not appear to be a compound that has been adopted by the scientific community for such research. Searches for its pharmacological effects, including vasodilation, NO release kinetics in biological systems, enzymatic denitration, and impact on cGMP levels, have not yielded any specific data.
One study mentioning dodecyl nitrate was identified; however, its focus was on the compound's radiolytic degradation under irradiation, a context far removed from its potential biological activity. This study provided some analytical data on degradation products but offered no insights into its use as a pharmacological tool.
The absence of information on dodecyl nitrate's biological effects means that critical data points required for the requested Application Notes and Protocols, such as:
-
Quantitative Data: EC50 values for vasodilation, rates of NO release, and potency in stimulating cGMP production.
-
Experimental Protocols: Detailed methods for in vitro and in vivo studies, including solution preparation, tissue handling, and analytical techniques for measuring its metabolites.
-
Signaling Pathways: Specific interactions of dodecyl nitrate or its metabolites with enzymes like glutathione S-transferases or mitochondrial aldehyde dehydrogenase.
are entirely unavailable.
Conclusion
The premise of using dodecyl nitrate as a model compound for nitrate ester studies in pharmacology is not supported by the current body of scientific literature. Therefore, no reliable or accurate Application Notes and Protocols can be generated.
Researchers, scientists, and drug development professionals interested in studying nitrate esters are advised to utilize well-characterized and extensively documented compounds such as nitroglycerin, isosorbide dinitrate, or isosorbide mononitrate, for which a wealth of data and established protocols exist.
Should detailed Application Notes and Protocols for an established nitrate ester be of interest, this can be provided upon request.
Application Notes and Protocols for Dodecyl-Functionalized Polymers
A Clarification on Dodecyl Nitrate: For researchers, scientists, and drug development professionals, it is important to note that dodecyl nitrate is not a commonly used reagent for the synthesis of functionalized polymers for biomedical applications. Its primary use is in other fields. However, the "dodecyl" group, a C12 alkyl chain, is highly relevant in polymer chemistry for creating hydrophobic domains. This note will focus on the use of dodecyl-containing monomers, such as dodecyl methacrylate (DMA) and n-dodecyl isocyanate (DDIC) , and dodecyl-functionalized chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization , which are widely used to prepare functionalized polymers for drug delivery and other biomedical applications.
Application Notes
Dodecyl Methacrylate (DMA) in Amphiphilic Copolymers for Drug Delivery
Polymers containing dodecyl methacrylate are valued for their significant hydrophobicity. When copolymerized with hydrophilic monomers (like polyethylene glycol methacrylate), they form amphiphilic block or random copolymers. These copolymers can self-assemble in aqueous environments into nanostructures such as micelles or polymersomes.
-
Micellar Drug Carriers: The hydrophobic dodecyl groups form the core of the micelle, creating a microenvironment suitable for encapsulating hydrophobic drugs, thereby increasing their solubility and stability in physiological conditions. The hydrophilic segments form the outer corona, ensuring colloidal stability and biocompatibility.
-
Controlled Release: The release of the encapsulated drug can be controlled by the degradation of the polymer backbone or by diffusion out of the hydrophobic core. The length of the dodecyl-containing block can influence the drug loading capacity and the release kinetics.[1]
Poly(n-dodecyl isocyanate) (PDDIC) for Novel Biomaterials
Well-defined copolymers of n-dodecyl isocyanate can be synthesized via coordination polymerization.[2][3] These materials can be used as precursors for creating novel polyisocyanate-based materials. The long alkyl side chain provided by the dodecyl group imparts unique solubility and thermal properties to the polymer.[4] While direct drug delivery applications are less common than for DMA, these polymers are of interest in creating thermally stable and structurally complex biomaterials.[2]
Dodecyl-Containing RAFT Agents for Controlled Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. RAFT agents, such as 2-cyano-2-propyl dodecyl trithiocarbonate and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, are instrumental in this process.
-
Precision Polymer Synthesis: The dodecyl group in the RAFT agent allows for excellent control over the polymerization of a wide range of monomers. This precision is critical for creating well-defined block copolymers for drug delivery, where the size and architecture of the polymer directly impact its performance.[5][6]
-
End-Group Functionalization: The RAFT process leaves a reactive thiocarbonylthio group at the end of the polymer chain, which can be further modified to attach targeting ligands, imaging agents, or other functional molecules, making it a versatile platform for creating advanced drug delivery systems.[7]
Data Presentation
Table 1: Synthesis of Dodecyl-Containing Polymers
| Polymer Type | Monomer(s) | Initiator/Catalyst | Molar Ratio [M]:[I] | Mn ( g/mol ) | PDI (Ð) | Reference |
|---|---|---|---|---|---|---|
| PDDIC | n-dodecyl isocyanate (DDIC) | CpTiCl2(O-(S)-2-Bu) | 45.8 | 6,000 | 1.16 | [2][4] |
| P(ALIC-co-DDIC) | ALIC / DDIC (80/20) | CpTiCl2(O-(S)-2-Bu) | 45.8 | 13,700 | 1.25 | [2][4] |
| P(ALIC-co-DDIC) | ALIC / DDIC (60/40) | CpTiCl2(O-(S)-2-Bu) | 45.8 | 17,400 | 1.21 | [2][4] |
| P(ALIC-co-DDIC) | ALIC / DDIC (50/50) | CpTiCl2(O-(S)-2-Bu) | 45.8 | 19,300 | 1.20 | [2][4] |
| P(ALIC-co-DDIC) | ALIC / DDIC (40/60) | CpTiCl2(O-(S)-2-Bu) | 45.8 | 21,500 | 1.22 | [2][4] |
| P(ALIC-co-DDIC) | ALIC / DDIC (20/80) | CpTiCl2(O-(S)-2-Bu) | 45.8 | 24,100 | 1.24 | [2][4] |
| PDMA (Bulk) | Dodecyl Methacrylate (DMA) | di-tert-butyl peroxide | 200:1 | ~150,000 (at 170°C) | ~2.5 (at 170°C) | [8] |
| PDMA (Nanoconfined) | Dodecyl Methacrylate (DMA) | di-tert-butyl peroxide | 200:1 | ~100,000 (at 170°C) | ~2.0 (at 170°C) |[8] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; ALIC = Allyl isocyanate.
Experimental Protocols
Protocol 1: Free Radical Polymerization of Dodecyl Methacrylate (DMA)
This protocol describes the bulk polymerization of dodecyl methacrylate.
Materials:
-
Dodecyl methacrylate (DMA) monomer (inhibitor removed)
-
di-tert-butyl peroxide (DTBP) initiator
-
Nitrogen gas
-
Hermetic DSC pans or suitable reaction vessel
Procedure:
-
Purify the DMA monomer by passing it through a column to remove the inhibitor.
-
Prepare a homogeneous solution of the purified DMA monomer and the DTBP initiator (e.g., at a 0.5% mass ratio).
-
Transfer a precise amount of the monomer/initiator solution to a reaction vessel (e.g., a 20 μL hermetic DSC pan) under a nitrogen blanket to create an inert atmosphere.
-
Seal the vessel and place it in a preheated environment (e.g., an oil bath or DSC instrument) set to the desired reaction temperature (e.g., 110-190 °C).
-
Maintain the reaction for the desired duration. The reaction time will influence the monomer conversion and final molecular weight.
-
After the reaction, cool the vessel to room temperature to quench the polymerization.
-
Dissolve the resulting polymer in a suitable solvent like tetrahydrofuran (THF) for characterization.
-
Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization using a Dodecyl-Containing Agent
This protocol is a general procedure for RAFT polymerization of vinyl monomers, adapted for a dodecyl-containing RAFT agent.
Materials:
-
Monomer (e.g., methyl methacrylate)
-
RAFT Agent (e.g., 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., benzene or dioxane)
-
Schlenk tube or ampule
-
Nitrogen or Argon gas
Procedure:
-
Prepare a stock solution of the monomer and AIBN in the chosen solvent. For example, dissolve methyl methacrylate (15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene.
-
In a Schlenk tube, add the dodecyl-containing RAFT agent (e.g., 22.5 mg, 0.056 mmol of Product No. 723274).
-
Transfer a specific volume of the monomer/initiator stock solution (e.g., 2 mL) to the Schlenk tube containing the RAFT agent.
-
Seal the tube and de-gas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas (Nitrogen or Argon).
-
Immerse the sealed reaction tube in a preheated oil bath at the desired temperature (e.g., 60 °C) to initiate polymerization.
-
Allow the polymerization to proceed for the intended time (e.g., 15 hours).
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Characterize the polymer's molecular weight and PDI via GPC.
Protocol 3: Coordination Polymerization of n-Dodecyl Isocyanate (DDIC)
This protocol describes the synthesis of poly(n-dodecyl isocyanate) using a titanium-based initiator.[3]
Materials:
-
n-dodecyl isocyanate (DDIC) monomer
-
Initiator: [CpTiCl2(O-(S)-2-Bu)]
-
Toluene (anhydrous)
-
Methanol
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
All procedures must be carried out under an inert atmosphere (e.g., in a glovebox) using dry glassware.
-
In a 10 mL vial, dissolve the required amount of the initiator (e.g., 0.024 g, 0.09 mmol) in anhydrous toluene (0.5 mL) at room temperature.
-
To the resulting yellow solution, add the DDIC monomer (1.0 mL, 4.12 mmol).
-
Stir the reaction mixture. The solution will turn orange and its viscosity will increase over approximately 3 hours.
-
After the desired reaction time (e.g., 4 hours), remove the vial from the inert atmosphere and place it in an ice bath.
-
Dilute the viscous solution with approximately 3 mL of dichloromethane.
-
Terminate the polymerization by adding 0.5 mL of methanol while stirring.
-
Precipitate the polymer in a larger volume of a non-solvent like methanol, filter the product, and dry under vacuum.
-
Characterize the polymer by GPC and NMR spectroscopy.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation of functionalized polymers for drug delivery.
Caption: Key steps in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.
Caption: Logical relationship of amphiphilic polymer components forming a drug delivery vehicle.
References
- 1. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statistical and Block Copolymers of n-Dodecyl and Allyl Isocyanate via Titanium-Mediated Coordination Polymerization: A Route to Polyisocyanates with Improved Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statistical and Block Copolymers of n-Dodecyl and Allyl Isocyanate via Titanium-Mediated Coordination Polymerization: A Route to Polyisocyanates with Improved Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. Publicatons — Gormley Lab [gormleylab.com]
- 7. End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Dodecyl Nitrate Synthesis and Impurity Analysis by HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in dodecyl nitrate synthesis using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in the synthesis of dodecyl nitrate?
A1: Impurities in dodecyl nitrate synthesis can originate from several sources:
-
Unreacted Starting Materials: The most common impurity is residual dodecanol.
-
Side-Products: The nitration of dodecanol can lead to the formation of byproducts such as dodecyl nitrite.
-
Reagents and Catalysts: Residual nitrating agents (e.g., nitric acid) or catalysts may be present.
-
Degradation Products: Dodecyl nitrate can degrade, especially under non-optimal temperature or pH conditions, leading to various decomposition products.[1]
-
Contaminants in Starting Materials: Impurities present in the initial dodecanol or nitrating agents can carry through the synthesis.[2]
Q2: How can HPLC be used to identify and quantify these impurities?
A2: HPLC is a powerful technique for separating, identifying, and quantifying impurities. By developing a suitable HPLC method, you can separate dodecyl nitrate from its potential impurities based on their different polarities. Each compound will have a characteristic retention time under specific chromatographic conditions. Quantification is achieved by comparing the peak area of an impurity to that of a known standard. For unknown impurities, detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can provide a more uniform response for quantification without a specific standard.[3]
Q3: What is a good starting point for an HPLC method for dodecyl nitrate analysis?
A3: A reversed-phase HPLC method is a common and effective starting point. Key parameters would include:
-
Column: A C18 column is a standard choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used. A buffer may be necessary to maintain a stable pH.[4][5]
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) is often suitable for nitrate esters.[6][7]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of dodecyl nitrate and its impurities.
Issue 1: Abnormal Peak Shapes (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Solution |
| Peak Tailing | Interaction with active silanol groups on the column. | Use a high-purity, end-capped column. Adjust mobile phase pH to suppress silanol ionization (typically lower pH).[8] |
| Insufficient buffering of the mobile phase. | Ensure the buffer concentration is adequate (e.g., 10-25 mM) and the pH is stable.[8] | |
| Column overload. | Reduce the amount of sample injected onto the column.[8] | |
| Peak Fronting | Column overload. | Dilute the sample or inject a smaller volume.[9] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[10] | |
| Split Peaks | Clogged inlet frit or void at the column head. | Reverse flush the column (disconnected from the detector). If the problem persists, replace the inlet frit or the column.[11] |
| Sample solvent incompatibility with the mobile phase. | Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.[9] |
Issue 2: Unstable Baseline (Drift, Noise)
| Symptom | Possible Cause | Solution |
| Baseline Drift | Column temperature fluctuations. | Use a column oven to maintain a constant temperature. |
| Mobile phase composition changing (improper mixing or decomposition). | Prepare fresh mobile phase daily. Ensure proper degassing and mixing.[10] | |
| Baseline Noise | Air bubbles in the system (pump or detector). | Degas the mobile phase thoroughly. Purge the pump to remove air.[11] |
| Contaminated mobile phase or detector cell. | Use HPLC-grade solvents.[10] Flush the system and detector cell with a strong solvent (e.g., isopropanol). |
Issue 3: Pressure Fluctuations or Abnormal Backpressure
| Symptom | Possible Cause | Solution |
| High Backpressure | Blockage in the system (in-line filter, guard column, or analytical column). | Systematically disconnect components (starting from the detector and moving backward) to locate the source of the blockage. Replace the clogged component.[11] |
| Precipitated buffer in the mobile phase. | Ensure buffer salts are fully dissolved and miscible with the organic solvent. Flush the system with water to dissolve salt precipitates.[12] | |
| Low Backpressure | Leak in the system (fittings, pump seals). | Inspect all fittings for signs of leakage and tighten or replace as necessary. Check pump seals for wear.[11] |
| Air trapped in the pump head. | Purge the pump to remove air bubbles. Ensure mobile phase lines are submerged in the reservoir.[11] |
Experimental Protocols
Protocol 1: General HPLC Method for Dodecyl Nitrate Impurity Profiling
This protocol provides a starting point for method development. Optimization will be required for specific impurity profiles.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-22 min: 95% to 50% B
-
22-27 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dodecyl nitrate reaction mixture.
-
Dissolve in 10 mL of a 1:1 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[1]
-
Quantitative Data Summary
The following table summarizes typical HPLC conditions used for the analysis of nitrate and nitrite ions, which can be adapted for dodecyl nitrate analysis.
| Parameter | Method 1 [6] | Method 2 [5] | Method 3 [4] |
| Column Type | SAX Hypersil (150 x 4.6mm, 5µm) | C18 | RP-18 end-capped |
| Mobile Phase | 1.0mM Na2CO3 and NaHCO3 (1:1, v/v), pH 5 | 0.01 M octylammonium orthophosphate in 30% (v/v) methanol, pH 7.0 | 0.01M octylamine in 10% methanol, pH 7 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not specified |
| Detection | UV at 220 nm | UV (wavelength not specified) | UV (wavelength not specified) |
| Run Time | 10 min | < 10 min | ~15 min |
Visualizations
Caption: Workflow from synthesis to HPLC-based impurity identification.
Caption: Troubleshooting flowchart for common HPLC peak shape issues.
References
- 1. epa.gov [epa.gov]
- 2. US9139509B2 - Removal of non-aromatic impurities from a nitration process - Google Patents [patents.google.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 5. jfda-online.com [jfda-online.com]
- 6. pjps.pk [pjps.pk]
- 7. HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. ijsdr.org [ijsdr.org]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Dodecyl Nitrate Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of dodecyl nitrate during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of dodecyl nitrate.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing) | Initial stages of thermal or photolytic decomposition. | 1. Immediately move the sample to a dark, cool storage location (15-25°C). 2. Perform a purity analysis using HPLC or GC-MS to quantify the level of degradation. 3. If purity is compromised, consider purifying the sample or using a fresh batch for critical experiments. |
| Pungent or Sickly Sweet Odor | Formation of volatile decomposition products such as nitrogen oxides and smaller aldehydes. | 1. Handle the sample in a well-ventilated fume hood. 2. Check the container seal for integrity. 3. If the odor is strong, this indicates significant decomposition. The sample should be disposed of according to hazardous waste protocols. |
| Pressure Buildup in Container | Gaseous decomposition products (e.g., N₂O) are forming.[1] | 1. CAUTION: Do not open the container directly. Cool the container to reduce internal pressure. 2. In a fume hood, carefully vent the container using appropriate safety measures. 3. Assess the sample's purity. Significant pressure buildup suggests the sample is no longer suitable for use. |
| Decreased Potency or Inconsistent Experimental Results | Degradation of dodecyl nitrate leading to a lower concentration of the active compound. | 1. Quantify the concentration of dodecyl nitrate using a validated analytical method (see Experimental Protocols). 2. If the concentration has decreased significantly, the sample should be discarded. 3. Review storage conditions and handling procedures to prevent future degradation. |
| Formation of Precipitate | Can occur with the use of certain amine stabilizers which may form precipitates after reacting with decomposition products. | 1. Identify the stabilizer used. 2. Attempt to dissolve the precipitate by gentle warming and agitation. If it does not redissolve, it may be a degradation byproduct. 3. Analyze the supernatant for purity. The presence of a precipitate is a strong indicator of instability. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for dodecyl nitrate?
A1: Dodecyl nitrate should be stored in a cool, dry, and dark place. The recommended storage temperature is between 15°C and 25°C.[2] It should be kept in a tightly sealed container to protect it from moisture and light.
Q2: What are the primary pathways of dodecyl nitrate decomposition?
A2: The main decomposition pathways for dodecyl nitrate are thermal degradation, hydrolysis, and photolysis.
-
Thermal Decomposition: Elevated temperatures can lead to the homolytic cleavage of the O-NO₂ bond, initiating a cascade of radical reactions that produce nitrogen oxides, aldehydes, and alcohols.
-
Hydrolysis: In the presence of moisture, dodecyl nitrate can undergo hydrolysis to form dodecanol and nitric acid. This process can be accelerated by acidic or basic conditions.
-
Photolysis: Exposure to light, particularly UV radiation, can induce decomposition, leading to the formation of various degradation products.
Q3: What are the visible signs of dodecyl nitrate decomposition?
A3: Visual and olfactory cues can indicate decomposition. These include a change in color from colorless to yellow or brown, the development of a pungent or sickly sweet odor, and the formation of gas which can cause pressure buildup in the container.[1]
Q4: Can I use stabilizers to prevent the decomposition of dodecyl nitrate?
A4: Yes, stabilizers can be added to slow down the decomposition process. Traditionally, aromatic amines like diphenylamine have been used. However, "green" stabilizers such as certain phenols and hindered amines are gaining traction due to their lower toxicity. The choice of stabilizer will depend on the specific application and compatibility with other components in the formulation.
Q5: How long can I expect dodecyl nitrate to remain stable?
A5: The shelf life of dodecyl nitrate is highly dependent on storage conditions and the presence of stabilizers. When stored under ideal conditions (cool, dark, and dry), it can be stable for an extended period. However, it is crucial to monitor for signs of decomposition and to re-analyze the purity of the material after prolonged storage, especially if it has been opened. For unopened containers, a general guideline for many chemical reagents is a shelf life of 2-5 years, but this should be verified by the manufacturer's specifications.[3]
Q6: What materials are incompatible with dodecyl nitrate?
A6: Dodecyl nitrate should be kept away from strong acids, strong bases, oxidizing agents, and reducing agents.[4] Contact with these substances can accelerate decomposition.
Data Presentation
The following table provides illustrative data from an accelerated stability study of dodecyl nitrate. This data is representative and intended to demonstrate the expected impact of temperature and a stabilizer on product purity over time.
Table 1: Purity of Dodecyl Nitrate (%) under Accelerated Stability Conditions
| Time (Weeks) | 40°C (Unstabilized) | 40°C (Stabilized) | 50°C (Unstabilized) | 50°C (Stabilized) |
| 0 | 99.8 | 99.9 | 99.8 | 99.9 |
| 4 | 98.5 | 99.6 | 96.2 | 98.8 |
| 8 | 97.1 | 99.2 | 92.5 | 97.5 |
| 12 | 95.4 | 98.8 | 88.1 | 96.1 |
Experimental Protocols
Purity Assessment and Degradation Product Analysis by GC-MS
This method is suitable for the quantification of dodecyl nitrate and the identification of volatile and semi-volatile degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector: Split/splitless or Programmable Temperature Vaporizing (PTV) inlet
Reagents:
-
Dodecyl nitrate reference standard
-
High-purity solvent (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the dodecyl nitrate sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
Inlet Temperature: 250°C (for split/splitless) or a temperature ramp for PTV to minimize on-inlet degradation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Interpretation:
-
Quantify the dodecyl nitrate peak area against a calibration curve prepared from the reference standard.
-
Identify degradation products by comparing their mass spectra to a spectral library (e.g., NIST). Common degradation products include dodecanol, dodecanal, and smaller chain alkyl nitrates.
-
Stability Indicating HPLC Method for Dodecyl Nitrate
This method is used to quantify the parent compound and non-volatile degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Dodecyl nitrate reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Sample Preparation: Prepare a stock solution of the dodecyl nitrate sample in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and a reference standard of known concentration.
-
Data Interpretation:
-
Calculate the purity of dodecyl nitrate by comparing the peak area of the sample to that of the reference standard.
-
Monitor for the appearance of new peaks, which indicate the formation of degradation products. The DAD can be used to assess the spectral purity of the dodecyl nitrate peak.
-
Mandatory Visualizations
Caption: Decomposition pathways of Dodecyl Nitrate.
Caption: Troubleshooting workflow for Dodecyl Nitrate decomposition.
References
Technical Support Center: Dodecyl Nitrate Distillation
This guide provides troubleshooting information and frequently asked questions for the purification of dodecyl nitrate via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl nitrate and why is its purity important? A1: Dodecyl nitrate (C12H25NO3) is an alkyl nitrate ester.[1] For research and pharmaceutical applications, high purity is crucial to ensure experimental reproducibility, accurate toxicological assessments, and to prevent side reactions caused by impurities.
Q2: Why is vacuum distillation the recommended method for purifying dodecyl nitrate? A2: Dodecyl nitrate is a high-boiling-point compound.[2] Applying heat to bring it to its atmospheric boiling point would likely cause significant thermal decomposition.[3] Vacuum distillation reduces the pressure of the system, which lowers the boiling point of the liquid, allowing it to be distilled at a lower, safer temperature that prevents degradation.[4][5]
Q3: What are the primary safety concerns when distilling dodecyl nitrate? A3: The primary concerns are the thermal instability of alkyl nitrates and the general hazards of vacuum distillation. Alkyl nitrates can decompose exothermically, especially at elevated temperatures.[6][7] Additionally, working under vacuum carries a risk of glassware implosion if there are any cracks or flaws.[8] It is critical to use inspected glassware, a safety shield, and to operate within a fume hood.[5]
Q4: What type of vacuum pump is suitable for this procedure? A4: A standard laboratory vacuum pump capable of achieving pressures in the range of 1-10 mmHg is typically sufficient. The choice of pump depends on the desired boiling temperature. A vacuum trap, often cooled with dry ice/acetone, should always be used between the distillation apparatus and the pump to protect the pump from corrosive vapors.[5]
Troubleshooting Guide
Q5: I have assembled the apparatus and started the distillation, but no distillate is collecting. What should I do? A5: This is a common issue with several potential causes:
-
System Leak: The most frequent cause is a leak in the system, which prevents it from reaching the necessary low pressure.[9][10] Carefully check that all glass joints are properly sealed and greased.[8]
-
Insufficient Vacuum: Your vacuum source may not be pulling a strong enough vacuum. Check the pump's condition and the integrity of the tubing. Ensure the cold trap is functioning correctly.[9]
-
Temperature Too Low: The heating mantle may not be set to a high enough temperature for the dodecyl nitrate to boil at the current pressure.[9] Slowly increase the heat, but do not exceed temperatures that could cause decomposition.
-
Blockage: Check for any blockages in the condenser or distillation head.[11]
Q6: The vacuum gauge reading is unstable or not as low as expected. How can I fix this? A6: An unstable or high vacuum pressure typically points to a leak or a problem with the vacuum source.[12]
-
Leak Detection: Methodically check every joint and connection for leaks. A hissing sound is a clear indicator of a leak.[8]
-
Pump Maintenance: The vacuum pump oil may be contaminated or old, reducing its efficiency.[9] Refer to the pump's manual for instructions on changing the oil.
-
Cold Trap Issues: An improperly functioning or full cold trap can release volatile substances that interfere with the vacuum pressure.[9]
Q7: My product in the receiving flask appears dark or discolored. What went wrong? A7: A dark or yellow distillate is a strong indication of thermal decomposition.[9]
-
Overheating: The heating bath or mantle temperature is too high. Reduce the heat immediately. The goal is a slow, steady distillation, not rapid boiling.[10]
-
Poor Heat Transfer: Uneven heating can create localized hot spots in the distilling flask. Ensure the liquid is stirring efficiently with a magnetic stir bar to distribute heat evenly.[9]
-
High Pressure: If the vacuum is not low enough, a higher temperature is required to boil the liquid, increasing the risk of decomposition. Improve the vacuum to allow for distillation at a lower temperature.[4]
Q8: The liquid in the distilling flask is bumping violently. How can I prevent this? A8: Bumping is common in vacuum distillation and can lead to impure distillate or a broken apparatus.
-
Inadequate Stirring: A stir bar must be used for smooth boiling; boiling chips are ineffective under vacuum.[8] Ensure the stir bar is spinning at a steady, sufficient rate.
-
Heating Too Rapidly: Applying heat too quickly can cause superheating and violent bumping. Heat the flask gradually.[11]
-
Use a Claisen Adapter: A Claisen adapter provides more surface area and helps contain bumped liquid, preventing it from contaminating the distillate.[8]
Quantitative Data Summary
| Parameter | Value | Unit | Source / Comment |
| Molecular Formula | C₁₂H₂₅NO₃ | - | [1] |
| Molecular Weight | 231.33 | g/mol | [2] |
| Calculated Boiling Point (Atmospheric) | ~375 | °C | [2] (Indicates necessity of vacuum) |
| Estimated Boiling Point @ 10 mmHg | 150 - 165 | °C | (Approximation based on nomograph principles) |
| Estimated Boiling Point @ 1 mmHg | 110 - 125 | °C | (Approximation based on nomograph principles) |
| Recommended Stirring Method | Magnetic Stir Bar | - | [8] (Boiling chips do not work under vacuum) |
| Required Glassware Feature | Greased Joints | - | [8] (Essential for maintaining vacuum) |
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of Dodecyl Nitrate
-
Glassware Inspection & Preparation:
-
Thoroughly inspect all glassware (round-bottom flask, Claisen adapter, distillation head, condenser, vacuum adapter, receiving flask) for any cracks or defects.[8] Do not use flawed glassware.
-
Ensure all glassware is clean and completely dry.
-
Apply a thin, uniform layer of vacuum grease to all ground glass joints that will be under vacuum.[8]
-
-
Apparatus Assembly:
-
Place a magnetic stir bar into the appropriately sized distilling flask containing the crude dodecyl nitrate. Do not fill the flask more than two-thirds full.[11]
-
Assemble the apparatus as shown in the workflow diagram below, using a Claisen adapter to minimize bumping.[8]
-
Secure all components with clamps to a ring stand. The setup should be in a fume hood.
-
Attach thick-walled vacuum tubing from the vacuum adapter to a vacuum trap, and then to the vacuum pump.[8]
-
Attach water hoses to the condenser, ensuring water flows in at the bottom and out at the top.
-
-
Distillation Procedure:
-
Turn on the water to the condenser.
-
Begin stirring the crude dodecyl nitrate.
-
Turn on the vacuum pump to evacuate the system. Allow the pressure to stabilize at its lowest point.[8]
-
Once a stable, low pressure is achieved, begin to gradually heat the distilling flask using a heating mantle connected to a variable controller.
-
Observe the liquid for the onset of boiling. As the vapor rises, monitor the temperature on the thermometer. The temperature should hold steady as the pure liquid condenses and collects in the receiving flask. This steady temperature is the boiling point at the recorded pressure.
-
Collect any initial, lower-boiling fractions in a separate receiving flask and then switch to a clean flask to collect the main product fraction.
-
Crucially, never distill to dryness. Always leave a small amount of residue in the distilling flask.[5]
-
-
Shutdown Procedure:
-
Remove the heating mantle and allow the apparatus to cool to room temperature.[5]
-
Once cool, slowly and carefully vent the system to return it to atmospheric pressure. This can be done by opening a stopcock on the vacuum adapter or removing the tubing from the pump.[8]
-
Turn off the vacuum pump, stirrer, and condenser water.
-
Disassemble the apparatus and characterize the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of dodecyl nitrate.
Caption: Logic diagram for troubleshooting common distillation problems.
References
- 1. Dodecyl nitrate [webbook.nist.gov]
- 2. Dodecyl nitrate (CAS 13277-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. google.com [google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. srd.nist.gov [srd.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. njhjchem.com [njhjchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistai.org [chemistai.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Managing Thermal Runaway in Nitrate Ester Synthesis
This guide is intended for researchers, scientists, and drug development professionals working with nitrate ester synthesis. It provides troubleshooting advice and answers to frequently asked questions to help manage and prevent thermal runaway events.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway in the context of nitrate ester synthesis?
A1: A thermal runaway is a hazardous situation where an exothermic nitration reaction goes out of control.[1] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[2][3] This self-accelerating positive feedback loop can lead to a rapid and destructive increase in temperature and pressure, potentially resulting in explosions or fires.[1][2]
Q2: What are the primary causes of thermal runaway during nitration?
A2: The most common causes include:
-
Cooling System Failure: Inadequate or failed cooling is a primary contributor, as the heat generated by the reaction is not effectively removed.[1][4]
-
Improper Reagent Addition: Adding the alcohol (e.g., glycerol) or the nitrating agent too quickly can lead to a rapid release of heat that overwhelms the cooling system.[5][6]
-
Inadequate Mixing: Poor agitation can create localized "hotspots" where the temperature is much higher than the bulk mixture, initiating a runaway.[1][7]
-
Accumulation of Unreacted Reagents: If reactants are added but do not react immediately (due to low temperature or poor mixing), they can accumulate. A subsequent small temperature increase can then cause this built-up material to react all at once.[3]
-
Contamination: The presence of impurities or contaminants can sometimes lower the decomposition temperature of the nitrate esters or catalyze side reactions.[8]
Q3: What are the early warning signs of an impending thermal runaway?
A3: Key indicators to monitor include:
-
A temperature rise that is faster than expected or continues to increase even when cooling is applied.
-
A sudden increase in the rate of the reaction.
-
The appearance of brown or orange fumes (nitrogen oxides) from the reaction vessel, indicating decomposition.[5]
-
An unexpected rise in pressure within a closed or vented reactor.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If a runaway is suspected, the priority is to stop the reaction and remove heat as quickly as possible.
-
Stop Reagent Addition: Immediately cease the addition of all reactants.[6]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.
-
Prepare for Emergency Quenching: Be ready to "drown" or quench the reaction by dumping the entire reaction mixture into a large volume of a cold quenching agent, such as ice water.[5][9]
Q5: How can thermal runaway be prevented?
A5: Prevention relies on a multi-layered approach:
-
Process Understanding: Thoroughly understand the thermochemistry of your specific reaction, including the heat of reaction and the Maximum Temperature of the Synthesis Reaction (MTSR).[3][7]
-
Robust Cooling: Ensure the reactor's cooling system is appropriately sized and can handle the maximum heat output of the reaction.[4]
-
Controlled Dosing: Use a semi-batch process where one reactant is added gradually, allowing the rate of heat generation to be controlled and kept within the capacity of the cooling system.[6]
-
Effective Agitation: Ensure continuous and effective stirring to maintain a uniform temperature and prevent the accumulation of unreacted material.[10]
-
Purity of Reagents: Use pure starting materials to avoid unforeseen side reactions.[8]
Troubleshooting Guide
Scenario 1: Sudden and Uncontrolled Temperature Spike
-
Symptoms: The reactor temperature begins to climb rapidly and does not respond to standard cooling adjustments. Alarms for high temperature may be triggered.
-
Possible Causes:
-
Failure of the cooling system (e.g., loss of coolant flow).
-
Addition of reactants at a rate exceeding the system's heat removal capacity.
-
Accumulation of unreacted material followed by a sudden reaction.[3]
-
-
Immediate Actions:
-
Immediately stop the addition of all reactants.
-
Verify the cooling system is operational and at maximum capacity.
-
If the temperature continues to rise, initiate the emergency quenching protocol by dumping the reactor contents into a pre-prepared quench pot.[5]
-
-
Follow-up & Prevention:
-
Conduct a thorough maintenance check of the cooling system.
-
Re-evaluate and validate the reactant addition rates using reaction calorimetry data.
-
Improve agitation to prevent reactant accumulation.
-
Scenario 2: Appearance of Brown Fumes (NOx) and/or Pressure Increase
-
Symptoms: Visible brown or orange gas is being emitted from the reactor vent. In a closed system, a rapid pressure increase is observed.
-
Possible Causes:
-
Immediate Actions:
-
Follow-up & Prevention:
-
Analyze all starting materials for impurities.
-
Use thermal analysis techniques like Differential Scanning Calorimetry (DSC) to determine the precise onset temperature for decomposition.[7]
-
Improve reactor mixing and consider using multiple temperature probes to detect local hotspots.
-
Data Presentation
Table 1: Key Safety Parameters for Common Nitration Reactions
| Parameter | Nitroglycerin (Glycerol Nitration) | Dinitrotoluene (Toluene Nitration) |
| Typical Reaction Temperature | Maintained around 22°C[5] | 40°C - 70°C[7] |
| Initial Reaction Temperature | ≤ 15°C[11][12] | Ambient, with controlled heating |
| Critical Temperature Limit | Drowning initiated if temp > 30°C[5] | > 120°C (high probability of runaway)[7] |
| Primary Nitrating Agent | Mixed Sulfuric and Nitric Acid[5] | Mixed Sulfuric and Nitric Acid[8] |
| Mode of Operation | Semi-batch (slow addition of glycerol)[5] | Typically semi-batch (slow addition of acid)[8] |
Table 2: Comparison of Emergency Quenching Agents
| Quenching Agent | Advantages | Disadvantages |
| Ice Water | High heat capacity, readily available, effectively dilutes acid concentration stopping the reaction.[10] | Vigorous reaction with concentrated sulfuric acid can generate heat initially if not added to a sufficiently large volume.[10] |
| Cold Aqueous Base (e.g., NaHCO₃) | Neutralizes excess acid, stopping the reaction and preventing further catalysis. | Can generate a large volume of gas (CO₂), potentially causing foaming and pressure issues if not properly vented. |
| Inert Cold Solvent | Can rapidly dilute reactants and absorb heat. | Must be carefully selected to be compatible with all reaction components and not introduce new hazards. |
Experimental Protocols
Protocol 1: Monitoring Nitration with a Reaction Calorimeter
-
Objective: To measure the heat evolved during the reaction in real-time to ensure the rate of heat generation does not exceed the reactor's cooling capacity.
-
Apparatus: A reaction calorimeter equipped with temperature probes for both the reactor contents and the cooling jacket, a calibrated coolant flow meter, and a controlled dosing pump.
-
Methodology:
-
Charge the reactor with the initial material (e.g., the mixed acid).
-
Establish a stable baseline temperature and coolant flow.
-
Begin adding the second reactant (e.g., the alcohol) at a pre-determined, slow rate via the dosing pump.
-
Continuously monitor the heat flow from the reaction. The software calculates this based on the temperature difference between the jacket inlet and outlet and the coolant flow rate.
-
The rate of addition should be controlled such that the measured heat output remains well below the maximum cooling capacity of the system.
-
If the heat flow approaches the cooling limit, the addition rate must be slowed or stopped.
-
This data helps determine the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the mixture would reach in an adiabatic (cooling failure) scenario.[3]
-
Protocol 2: Emergency Quenching ("Drowning") Procedure
-
Objective: To rapidly halt an exothermic runaway reaction by transferring the entire reaction mass into a large volume of a quenching agent.
-
Apparatus: A reaction vessel with a large-bore, quick-opening dump valve at its base. A large containment vessel (quench pot) located directly below the dump valve, filled with at least 10-20 times the reaction volume of ice water.
-
Methodology:
-
This procedure is only initiated when critical safety parameters are breached (e.g., temperature exceeds 30°C for nitroglycerin synthesis) and other control measures have failed.[5]
-
Personnel activate the dump valve remotely.
-
The entire reaction mixture ("charge") is rapidly discharged into the large volume of ice water.[5]
-
The large thermal mass of the water absorbs the heat, and the dilution immediately stops the nitration reaction.[10]
-
The quench pot should be designed to handle the vigorous mixing and potential for splashing.
-
Visualizations
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. helgroup.com [helgroup.com]
- 3. mt.com [mt.com]
- 4. icheme.org [icheme.org]
- 5. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 6. irjet.net [irjet.net]
- 7. researchgate.net [researchgate.net]
- 8. icheme.org [icheme.org]
- 9. cedrec.com [cedrec.com]
- 10. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. US20120130115A1 - Methods of producing nitrate esters - Google Patents [patents.google.com]
- 12. US8658818B2 - Methods of producing nitrate esters - Google Patents [patents.google.com]
Dodecyl nitrate stability issues in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dodecyl nitrate in various solvent systems. Below you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
Q1: My dodecyl nitrate solution has developed a yellow-brown color and a sharp odor. What is happening?
A1: This is a common sign of dodecyl nitrate degradation. The primary decomposition pathway for alkyl nitrates involves the breaking of the O-NO2 bond.[1][2][3] This process can be accelerated by factors like heat, light, or the presence of contaminants. The degradation often produces nitrogen oxides (like NO2), which can appear as brownish fumes and have a characteristic sharp smell.[4]
Q2: I am observing unexpected peaks in my HPLC/GC analysis of a dodecyl nitrate sample. What could these be?
A2: Unexpected peaks typically correspond to degradation products. Depending on the degradation pathway, these could include:
-
Dodecanol (Dodecyl Alcohol): Formed via hydrolysis or cleavage of the O–NO2 bond where the oxygen remains with the alkyl chain.[1][2]
-
Dodecanal (Aldehyde): Another common degradation product identified through NMR and GC-TOFMS analysis, particularly after exposure to radiation.[1][2]
-
Shorter Chain Nitrate Esters: Indicative of C-C bond scission along the dodecane backbone.[2]
-
Nitrite Ions: Can be formed from the breakdown of the nitrate ester, especially in the presence of certain thiols.[5]
It is recommended to use mass spectrometry (GC-MS or LC-MS) to identify the molecular weight of these unknown peaks and confirm their identity.[1][6]
Q3: My experimental results for dodecyl nitrate stability are inconsistent across batches. What should I investigate?
A3: Inconsistent stability can be traced to several factors:
-
Solvent Purity: Ensure high-purity solvents are used. The presence of water can lead to hydrolysis[7][8], while acidic or basic impurities can catalyze decomposition.[8][9]
-
Storage Conditions: Dodecyl nitrate is sensitive to heat and light.[7][10] Store samples consistently in a cool, dark place and consider using amber vials to protect from light.
-
Atmosphere: The presence of oxygen can influence the rate of decomposition.[7] For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Excipient Compatibility: If working with formulations, ensure all excipients are compatible. Impurities in common excipients, such as nitrates or nitrites, can react with the active ingredient.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical degradation pathway for dodecyl nitrate?
A1: The primary and weakest bond in the dodecyl nitrate molecule is the O-NO2 "trigger linkage".[1][2] The cleavage of this bond is the most probable first step in its decomposition, whether initiated by heat (thermolysis), radiation (radiolysis), or chemical reaction.[1][3][13] This contrasts with the cleavage of the C-ONO2 bond, which is significantly less likely.[1]
Q2: How do different environmental factors affect the stability of dodecyl nitrate?
A2: Several factors can significantly impact stability. Temperature is a major accelerator of decomposition.[7][13] Exposure to ionizing radiation (like gamma rays) or UV light can also induce degradation, primarily affecting the nitrate ester functional group.[1][14] Furthermore, the chemical environment, including pH, water content, and the presence of oxygen, can influence decomposition pathways and rates.[7][8]
Q3: Which analytical techniques are best for monitoring dodecyl nitrate stability?
A3: A combination of techniques is often required for a complete stability assessment.[15]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are essential for separating and quantifying dodecyl nitrate and its degradation products.[1][6][16]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying the structure of degradation products.[1]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are useful for assessing thermal stability and screening for incompatibilities with excipients.[17]
Data Presentation: Factors Influencing Stability
The stability of dodecyl nitrate is not inherent but is critically influenced by its environment. The following table summarizes key factors and their effects.
| Factor | Effect on Dodecyl Nitrate | Common Degradation Products | Analytical Method for Detection |
| Temperature | Rate of decomposition increases with temperature.[7][13] | Nitrogen Oxides (NOx), Alcohols, Aldehydes.[1][10] | DSC/TGA, GC-MS, HPLC |
| Light/Radiation | Induces photochemical/radiolytic degradation, primarily cleavage of the O-NO2 bond.[1][14] | Nitrous Oxide (N2O), Alcohols, Aldehydes, Hydrogen Gas.[1] | GC-MS (Headspace), 1H-NMR |
| pH (Aqueous) | Hydrolysis can be catalyzed by acidic or basic conditions.[8][9] | Dodecanol, Nitric Acid/Nitrate Ion.[8][18] | HPLC, pH Meter, Ion Chromatography |
| Water Content | Facilitates hydrolysis, leading to the formation of dodecanol and nitric acid.[7][8] | Dodecanol.[18] | Karl Fischer Titration, HPLC |
| Excipients | Potential for chemical incompatibilities with reactive impurities (aldehydes, peroxides, metal ions).[11][12] | Varies based on the specific interaction. | HPLC, DSC, FTIR |
Experimental Protocols
Protocol: Assessing Dodecyl Nitrate Stability by HPLC
This protocol outlines a general method for conducting an isothermal stability study of dodecyl nitrate in a specific solvent system using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the degradation of dodecyl nitrate in a selected solvent over time at a constant temperature.
2. Materials:
-
Dodecyl nitrate (high purity)
-
HPLC-grade solvent of interest (e.g., acetonitrile, ethanol)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water)
-
Volumetric flasks, pipettes, and autosampler vials (amber glass recommended)
-
Calibrated stability chamber or oven
-
HPLC system with a UV detector
3. Sample Preparation:
-
Prepare a stock solution of dodecyl nitrate in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several amber HPLC vials and seal them tightly.
-
Prepare a "time zero" (T0) sample by diluting an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
4. Stability Study Execution:
-
Place the sealed vials in a stability chamber set to the desired temperature (e.g., 40°C, 60°C).
-
At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), remove one vial from the chamber.
-
Allow the vial to cool to room temperature.
-
Prepare the sample for analysis by diluting it in the same manner as the T0 sample.
5. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 80:20 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to an appropriate wavelength (e.g., 210 nm).
-
Column Temperature: 25°C.
6. Data Analysis:
-
Integrate the peak area of dodecyl nitrate in the chromatograms for each time point.
-
Calculate the percentage of dodecyl nitrate remaining at each time point relative to the T0 sample.
-
Plot the natural log of the concentration (or percentage remaining) versus time. If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (k).
Visualizations
Caption: Primary degradation pathways of dodecyl nitrate.
Caption: Experimental workflow for a typical stability study.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Radiolytic degradation of dodecane substituted with common energetic functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retarding (Inhibiting) and Sensitizing Effects of Nitrogen Dioxide in Alkyl Nitrate Decompositions | Nature [preview-nature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Explanation of the discrepancy between the degree of organic nitrate decomposition, nitrite formation and guanylate cyclase stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mv.helsinki.fi [mv.helsinki.fi]
- 9. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 10. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Photocatalytic degradation of dodecane and of some dodecyl derivatives [hero.epa.gov]
- 15. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 18. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Dodecyl Nitrate Synthesis Scale-Up
Welcome to the technical support center for the synthesis and scale-up of dodecyl nitrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of dodecyl nitrate. For each problem, potential causes are listed along with recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Product: Excessive temperature or prolonged exposure to acidic conditions.[1] 3. Side Reactions: Formation of byproducts such as dodecyl nitrite or oxidation products. 4. Loss during Workup: Inefficient extraction or phase separation. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Gradually increase the temperature, ensuring it does not lead to decomposition. 2. Control Temperature: Maintain a strict temperature profile throughout the reaction. For exothermic nitration reactions, ensure adequate cooling and consider the use of continuous flow reactors for better heat management on a larger scale.[2][3] 3. Control Stoichiometry: Carefully control the molar ratio of nitric acid and sulfuric acid to dodecanol. 4. Improve Workup: Ensure complete neutralization of the acid catalyst. Use an appropriate solvent and perform multiple extractions to maximize product recovery. Break any emulsions that form during washing. |
| Product Impurity | 1. Unreacted Dodecanol: Incomplete conversion of the starting material. 2. Formation of Dodecyl Nitrite: A common byproduct in nitration reactions. 3. Oxidation Products: Aldehydes or carboxylic acids formed from the oxidation of dodecanol. 4. Residual Acids: Incomplete neutralization after the reaction. | 1. Drive Reaction to Completion: Increase reaction time or temperature moderately. Consider a slight excess of the nitrating agent. 2. Optimize Nitrating Agent: The choice and concentration of the nitrating agent can influence the formation of nitrite esters. 3. Control Reaction Temperature: Lowering the reaction temperature can minimize oxidation side reactions. 4. Thorough Washing: Wash the organic phase multiple times with a dilute base (e.g., sodium bicarbonate solution) and then with brine until the aqueous layer is neutral. |
| Poor Phase Separation during Workup | 1. Emulsion Formation: Vigorous shaking or agitation during the washing steps. 2. Presence of Surfactant-like Impurities: Byproducts from the reaction can act as emulsifying agents. | 1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Brine Wash: Add a saturated sodium chloride (brine) solution to help break the emulsion. 3. Centrifugation: For small-scale operations, centrifugation can be effective in separating the layers. 4. Addition of a Different Organic Solvent: Adding a small amount of a different, less polar solvent can sometimes help break emulsions. |
| Thermal Instability/Runaway Reaction | 1. Highly Exothermic Reaction: Nitration of alcohols is a highly exothermic process.[2][3] 2. Inadequate Heat Removal: Insufficient cooling capacity, especially during scale-up where the surface-area-to-volume ratio decreases.[4] 3. Accumulation of Reactants: Slow initial reaction rate followed by a sudden acceleration. | 1. Slow Addition of Reagents: Add the nitrating agent dropwise to the alcohol solution while maintaining a low temperature. 2. Efficient Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. For larger scale, a reactor with a cooling jacket and an efficient stirrer is essential. 3. Continuous Flow Synthesis: Consider using a microreactor or a continuous flow setup for better heat and mass transfer, which significantly reduces the risk of thermal runaway.[2][3] 4. Dilution: Using an inert solvent can help to dissipate the heat generated during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of nitric acid to sulfuric acid for the nitration of dodecanol?
A1: The nitrating mixture, a combination of concentrated nitric acid and concentrated sulfuric acid, is crucial for the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.[5][6] While the optimal ratio can vary depending on the specific reaction conditions and scale, a common starting point is a 1:1 to 1:2 molar ratio of nitric acid to sulfuric acid. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific process to maximize yield and minimize byproducts.
Q2: How can I effectively remove unreacted dodecanol from the final product?
A2: Due to the similar non-polar nature of dodecanol and dodecyl nitrate, their separation can be challenging. Fractional distillation under reduced pressure is the most effective method for separating dodecyl nitrate from the higher-boiling dodecanol. Careful control of the vacuum and temperature is necessary to achieve good separation. Column chromatography on silica gel can also be used for small-scale purification, though it may be less practical for larger quantities.
Q3: What are the primary safety concerns when scaling up dodecyl nitrate synthesis?
A3: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[2][4] As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[4] It is critical to have a robust cooling system and to add the nitrating agent slowly and in a controlled manner. The use of continuous flow reactors is a highly recommended strategy to mitigate these risks during scale-up.[2][3] Additionally, dodecyl nitrate, like other alkyl nitrates, is an energetic material and should be handled with appropriate care, avoiding heat, shock, and friction.
Q4: What analytical techniques are suitable for assessing the purity of dodecyl nitrate?
A4: Several analytical techniques can be used to determine the purity of dodecyl nitrate. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common and effective method for quantifying the purity and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be employed. For structural confirmation and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly valuable.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help quantify the purity against a known standard.[8]
Experimental Protocol: Dodecyl Nitrate Synthesis
This protocol provides a general method for the synthesis of dodecyl nitrate. It is recommended to first perform this on a small scale to optimize conditions before scaling up.
Materials:
-
Dodecanol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. A typical molar ratio is 1:1. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve dodecanol in an equal volume of dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred dodecanol solution. Maintain the reaction temperature between 0-5 °C throughout the addition. The addition rate should be controlled to prevent the temperature from rising.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. During the washes, use gentle inversions to avoid emulsion formation.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.
-
Purification: Purify the crude dodecyl nitrate by fractional distillation under reduced pressure. Collect the fraction at the appropriate boiling point.
Data Presentation
The following table provides hypothetical data on the effect of reaction temperature on the yield and purity of dodecyl nitrate. This data should be generated and validated in your own laboratory setting.
| Reaction Temperature (°C) | Yield (%) | Purity (%) (by GC) | Key Impurities (Area %) |
| 0 | 75 | 95 | Dodecanol (3%), Dodecyl Nitrite (2%) |
| 10 | 85 | 92 | Dodecanol (2%), Dodecyl Nitrite (5%), Oxidation Byproducts (1%) |
| 20 | 82 | 88 | Dodecanol (1%), Dodecyl Nitrite (8%), Oxidation Byproducts (3%) |
Visualizations
Caption: Synthesis pathway of dodecyl nitrate.
Caption: Troubleshooting workflow for dodecyl nitrate synthesis.
Caption: Key considerations for the scale-up of dodecyl nitrate synthesis.
References
- 1. [PDF] Thermal decomposition of nitrate esters | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jeeadv.ac.in [jeeadv.ac.in]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Identity determination and purity testing [chemcon.com]
Technical Support Center: Interpreting Complex NMR Spectra of Dodecyl Nitrate Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of dodecyl nitrate reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure dodecyl nitrate?
A1: For a standard ¹H NMR spectrum of dodecyl nitrate, you should expect to see three main groups of signals corresponding to the dodecyl chain. The terminal methyl group (CH₃) will appear as a triplet around 0.88 ppm. The large signal for the bulk of the methylene groups (-(CH₂)₉-) in the alkyl chain will be a broad singlet or multiplet around 1.26 ppm. The methylene group attached to the nitrate ester (-CH₂-ONO₂) is the most deshielded and will appear as a triplet further downfield.
Q2: My ¹H NMR spectrum has very broad peaks. What could be the cause?
A2: Broad peaks in an NMR spectrum can arise from several factors[1]:
-
Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.
-
Sample Inhomogeneity: The sample may not be fully dissolved, or there could be suspended solid particles. Ensure your sample is completely dissolved and filter it into the NMR tube.[2]
-
High Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes peak broadening.[1] Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
Q3: I see unexpected peaks in my spectrum. How can I identify them?
A3: Unexpected peaks are common in crude reaction mixtures and can be attributed to several sources:
-
Residual Solvents: Solvents used in the reaction or workup (e.g., ethyl acetate, acetone, dichloromethane) are a frequent source of impurity peaks.[1]
-
Starting Materials: Incomplete reactions will show signals from unreacted dodecanol or other reagents.
-
Side Products: Depending on the reaction conditions, side products such as dodecene or aldehydes may form.[2]
-
Water: A broad singlet, typically between 1.5-2.5 ppm in CDCl₃, is often due to water.[1]
-
Grease: Contamination from vacuum grease can sometimes appear as a set of broad, rolling peaks.
Refer to the quantitative data table below to help identify common impurities based on their chemical shifts.[3][4][5]
Q4: The integration of my signals is inaccurate. What should I do?
A4: Inaccurate integration can be misleading when determining product ratios. To improve integration:
-
Ensure Good Signal-to-Noise: Acquire the spectrum for a longer period to improve the signal-to-noise ratio.
-
Check for Overlapping Peaks: If product peaks overlap with impurity or solvent signals, the integration will be incorrect.[1] Trying a different deuterated solvent may shift the peaks enough to resolve them.
-
Baseline Correction: Ensure the baseline of the spectrum is flat and properly corrected before integrating.
-
Relaxation Delays: For quantitative analysis, especially in ¹³C NMR, ensure a sufficient relaxation delay (d1) is used between scans to allow for full relaxation of all nuclei.
Q5: My reaction mixture is not very soluble in my deuterated solvent. What are my options?
A5: Dodecyl nitrate is relatively nonpolar, so CDCl₃ is a common choice. If solubility is an issue, consider the following[1]:
-
Try a Different Solvent: Benzene-d₆ or acetone-d₆ might be suitable alternatives.
-
Use a Solvent Mixture: A mixture of solvents, such as CDCl₃ and methanol-d₄, can sometimes improve solubility.
-
Gentle Heating: Gently warming the sample can help dissolve the compound, but be cautious as this can also affect chemical shifts.
Q6: I have a significant water peak in my spectrum. How can I remove it?
A6: Water can obscure signals and is a common contaminant.
-
Drying Agent: Add an inert drying agent like potassium carbonate or sodium sulfate to your bottle of deuterated solvent to keep it dry.[1]
-
D₂O Shake: For protons that are exchangeable (like -OH or -NH), adding a drop of D₂O to the NMR tube and shaking will cause the peak to disappear or significantly diminish.[1] While not directly applicable to dodecyl nitrate itself, this is useful for identifying alcohol or amine impurities.
-
Solvent Suppression: Modern NMR spectrometers have pulse sequences (like WET1D) that can suppress the large signal from a solvent, including water.[6]
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize typical chemical shifts for dodecyl nitrate and common impurities. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: Dodecyl Nitrate ¹H and ¹³C Chemical Shifts
| Functional Group | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| CH₃- | Terminal Methyl | ~0.88 | ~14.3 | Triplet |
| -(CH₂)₉- | Bulk Methylene | ~1.26 | ~22.8 - 32.1 | Broad Singlet/Multiplet |
| -CH₂-CH₂-ONO₂ | β-Methylene | ~1.70 | ~27.2 | Multiplet |
| -CH₂-ONO₂ | α-Methylene | ~4.02 | ~69.4 | Triplet |
Note: Data compiled from sources discussing long-chain alkyl compounds and nitrate esters.[2][7]
Table 2: Common Impurities ¹H Chemical Shifts (in CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity |
| Water | 1.56 | Broad Singlet |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | Singlet, Quartet, Triplet |
| n-Hexane | 0.88 (CH₃), 1.26 (CH₂) | Multiplet |
| Toluene | 2.36 (CH₃), 7.2 (Aromatic) | Singlet, Multiplet |
| Dodecanol (-CH₂OH) | ~3.64 | Triplet |
| Dodecene (=CH) | ~4.9 - 5.8 | Multiplet |
Note: This table is a compilation from various sources listing common NMR impurities.[3][4][5]
Experimental Protocols
Protocol: Preparation of an NMR Sample from a Dodecyl Nitrate Reaction Mixture
This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.
Materials:
-
High-quality 5 mm NMR tube
-
NMR tube cap
-
Pasteur pipette with a cotton or glass wool plug
-
Small vial for dissolving the sample
-
Deuterated solvent (e.g., CDCl₃)
-
Sample from the dodecyl nitrate reaction mixture (crude or purified)
Methodology:
-
Weigh the Sample: In a small, clean, and dry vial, weigh out an appropriate amount of your sample.
-
For ¹H NMR: 5-25 mg is typically sufficient.
-
For ¹³C NMR: 50-100 mg may be needed due to the lower natural abundance of ¹³C.
-
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Mix gently by swirling or vortexing until the sample is completely dissolved. Dodecyl nitrate and related long-chain compounds are generally soluble in CDCl₃.
-
Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube.[2]
-
Firmly place a small plug of cotton or glass wool into a Pasteur pipette.
-
Use the pipette to transfer the solution from the vial into the NMR tube. The plug will trap any suspended solids.
-
-
Check Sample Height: The final volume of the solution in the NMR tube should result in a height of about 4-5 cm.[1] This ensures the sample is correctly positioned within the NMR probe's coil.
-
Cap and Label: Cap the NMR tube securely. Label the tube clearly with a permanent marker or a label that sits flush against the tube.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Visualizations
Troubleshooting Workflow for Complex NMR Spectra
The following diagram provides a logical workflow to diagnose common issues encountered in NMR spectra of reaction mixtures.
Caption: A step-by-step workflow for troubleshooting common NMR spectral issues.
Relationship Between NMR Problems and Solutions
This diagram illustrates the connections between common spectral problems and their potential causes and solutions.
Caption: Mapping common NMR problems to their causes and respective solutions.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. hmc.edu [hmc.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Deconvolution of overlapping peaks in GC-MS of Dodecyl nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deconvolution of overlapping peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Dodecyl nitrate.
Troubleshooting Guides
Issue: Poor chromatographic resolution leading to overlapping peaks of Dodecyl nitrate and matrix components.
Answer:
Overlapping peaks are a common challenge in GC-MS analysis, complicating accurate identification and quantification.[1][2] When two or more compounds elute from the chromatographic column at similar retention times, their peaks merge, creating a composite signal.[1][2]
Recommended Solutions:
-
Optimize GC Method Parameters:
-
Temperature Program: Adjust the temperature ramp rate. A slower ramp rate can improve the separation of compounds with close boiling points.
-
Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., Helium, Hydrogen) to achieve optimal separation efficiency.
-
Column Selection: Consider using a column with a different stationary phase that offers better selectivity for Dodecyl nitrate and the interfering compounds. A longer column or a column with a smaller internal diameter can also enhance resolution.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ an appropriate SPE cartridge to remove interfering matrix components prior to GC-MS analysis.
-
Liquid-Liquid Extraction (LLE): Use LLE to selectively extract Dodecyl nitrate from the sample matrix.
-
-
Injection Technique:
-
Split/Splitless Injection: For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the solvent to ensure proper solvent trapping and minimize peak broadening or splitting.[3]
-
Issue: Inaccurate peak deconvolution leading to incorrect quantification of Dodecyl nitrate.
Answer:
Spectral deconvolution is a critical computational process that separates co-eluting components and reconstructs a pure mass spectrum for each compound.[4][5] Inaccurate deconvolution can lead to significant errors in quantification.
Recommended Solutions:
-
Utilize Appropriate Deconvolution Software:
-
Several software packages are available with advanced deconvolution algorithms. The Automated Mass Spectral Deconvolution and Identification System (AMDIS) is a widely used program for GC-MS data.[6] Other software may use techniques like Multivariate Curve Resolution (MCR) and Principal Component Analysis (PCA) for complex overlaps.[7]
-
-
Optimize Deconvolution Parameters:
-
Peak Width: Ensure the software's peak width setting is appropriate for your chromatographic conditions.
-
Sensitivity: Adjust the sensitivity settings to detect low-abundance peaks without including excessive noise.
-
Mass Spectral Thresholds: Set appropriate thresholds for matching the deconvoluted spectra with library spectra.
-
-
Manual Inspection and Integration:
-
Always visually inspect the deconvoluted peaks and the resulting mass spectra. Manual integration of peaks may be necessary in cases of severe overlap or when automated deconvolution fails.
-
Frequently Asked Questions (FAQs)
Q1: What is peak deconvolution in the context of GC-MS analysis?
A1: In GC-MS, deconvolution is the computational process of resolving the mass spectra of two or more co-eluting compounds that produce overlapping chromatographic peaks.[4][8] This process aims to generate a "pure" mass spectrum for each individual component, which is essential for accurate identification and quantification.[4][6]
Q2: Why are overlapping peaks a problem in the analysis of Dodecyl nitrate?
A2: Overlapping peaks can lead to several issues in the analysis of Dodecyl nitrate:
-
Inaccurate Identification: The resulting mixed mass spectrum can lead to a poor match with library spectra, making it difficult to confirm the presence of Dodecyl nitrate.[9]
-
Incorrect Quantification: The peak area of the composite peak does not accurately represent the amount of Dodecyl nitrate, leading to quantification errors.[10]
-
Reduced Sensitivity: The presence of interfering compounds can mask the signal of Dodecyl nitrate, especially at low concentrations.
Q3: What are the common causes of peak tailing and fronting in GC analysis of Dodecyl nitrate?
A3:
-
Peak Tailing: This is often caused by active sites in the GC system (e.g., in the liner or at the head of the column) that interact with polar analytes. It can also result from a poorly cut column or contamination.[3]
-
Peak Fronting: This is typically a sign of column overload, where too much sample has been injected onto the column.[3]
Q4: How can I confirm that my deconvolution results are accurate?
A4: To ensure the accuracy of your deconvolution:
-
Analyze a Standard: Run a pure standard of Dodecyl nitrate to obtain its reference mass spectrum and retention time under your experimental conditions.
-
Check for Unique Ions: Identify unique ions in the mass spectrum of Dodecyl nitrate that are not present in the co-eluting peaks. Monitor these ions to confirm the presence and elution profile of Dodecyl nitrate.[5]
-
Evaluate Peak Purity: Many software packages have a "peak purity" function that assesses the consistency of mass spectra across a single chromatographic peak. A low purity index suggests the presence of co-eluting compounds.[9]
Q5: Are there any specific challenges related to the GC-MS analysis of alkyl nitrates like Dodecyl nitrate?
A5: Yes, alkyl nitrates can be thermally labile and may degrade in the hot GC inlet or on the column, leading to the formation of degradation products and potentially causing peak tailing or the appearance of unexpected peaks.[11][12] It is crucial to use a well-deactivated liner and to optimize the inlet temperature to minimize thermal degradation.
Data Presentation
Table 1: Comparison of Deconvolution Software Parameters for Dodecyl Nitrate Analysis
| Parameter | Software A (e.g., AMDIS) | Software B (e.g., Vendor Specific) | Recommended Starting Point |
| Peak Detection Algorithm | Component Perception | Proprietary Algorithm | N/A |
| Signal-to-Noise Ratio | 3:1 | 5:1 | Start with 3:1 and increase if necessary |
| Peak Shape Model | Gaussian | Exponentially Modified Gaussian | Gaussian for symmetric peaks |
| Resolution Setting | Medium | High | Start with medium and adjust based on peak overlap |
| Library Matching Score | >80 | >800 | >80 (or 800 depending on scale) |
Experimental Protocols
Protocol 1: Basic GC-MS Method for Dodecyl Nitrate Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Mandatory Visualization
Caption: General Workflow for Deconvolution of Overlapping GC-MS Peaks
References
- 1. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. msmetrix.com [msmetrix.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. m.youtube.com [m.youtube.com]
- 11. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Alkyl Nitrates as Cetane Improvers for Fuel Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for enhanced fuel efficiency and reduced emissions has led to extensive research into fuel additives. Among these, alkyl nitrates have proven to be effective cetane improvers, significantly impacting the combustion characteristics of diesel fuels. This guide provides a comparative study of different alkyl nitrates, summarizing their performance based on available experimental data, detailing the methodologies for their evaluation, and illustrating the key processes involved.
Performance Comparison of Alkyl Nitrates
Alkyl nitrates are primarily used to increase the cetane number of diesel fuel, which is a measure of its ignition quality. A higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation and reduced emissions. The most commonly used alkyl nitrate is 2-ethylhexyl nitrate (2-EHN), but other compounds like amyl nitrate and hexyl nitrate also exhibit cetane-improving properties.
While direct side-by-side comparative studies under identical conditions are limited in publicly available literature, the following tables compile and compare the performance of various alkyl nitrates based on data from multiple sources.
Table 1: Cetane Number Improvement
| Alkyl Nitrate | Base Fuel | Additive Concentration (% vol) | Cetane Number of Base Fuel | Cetane Number of Doped Fuel | Cetane Number Increase | Reference |
| 2-Ethylhexyl Nitrate (2-EHN) | Diesel | 0.1 | 45.0 | 48.5 | 3.5 | [1] |
| 2-Ethylhexyl Nitrate (2-EHN) | Diesel | 0.2 | 45.0 | 51.0 | 6.0 | [1] |
| Amyl Nitrate | Diesel | 1.0 | 40.0 | 47.0 | 7.0 | [2] |
| Hexyl Nitrate | Diesel | - | - | - | - | Data not readily available in comparative studies |
| Isopropyl Nitrate | Diesel | - | - | - | - | Data not readily available in comparative studies |
Note: The effectiveness of cetane improvers can vary depending on the base fuel's composition.
Table 2: Engine Performance and Emissions
| Alkyl Nitrate | Base Fuel | Additive Concentration (% vol) | Change in Brake Specific Fuel Consumption (BSFC) | Change in NOx Emissions | Change in CO Emissions | Change in Hydrocarbon (HC) Emissions | Change in Particulate Matter (PM)/Smoke | Reference |
| 2-Ethylhexyl Nitrate (2-EHN) | Diesel | 0.2 | -2% to +1% | +2% to +10% | -10% to -30% | -15% to -40% | -5% to -20% | [3][4] |
| Amyl Nitrate | Diesel | - | Data not readily available in comparative studies | Data not readily available in comparative studies | Data not readily available in comparative studies | Data not readily available in comparative studies | Data not readily available in comparative studies |
Note: Emission changes are highly dependent on engine operating conditions (load, speed) and base fuel properties.
Experimental Protocols
The evaluation of alkyl nitrates as fuel additives involves a series of standardized and specialized experimental procedures.
Synthesis of Alkyl Nitrates
a) Synthesis of 2-Ethylhexyl Nitrate (2-EHN)
-
Reactants: 2-ethylhexanol and a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Procedure:
-
A mixture of concentrated nitric acid and sulfuric acid is prepared and cooled.
-
2-ethylhexanol is added dropwise to the stirred, cooled acid mixture, maintaining a low temperature (typically below 10°C) to control the exothermic reaction.
-
After the addition is complete, the mixture is stirred for a specified period.
-
The reaction mixture is then poured into ice-water to quench the reaction.
-
The organic layer containing the 2-ethylhexyl nitrate is separated.
-
The organic layer is washed successively with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and again with water.
-
The final product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and can be further purified by vacuum distillation.
-
b) General Synthesis of Amyl Nitrate and Hexyl Nitrate
The synthesis of other straight-chain alkyl nitrates like amyl nitrate and hexyl nitrate follows a similar procedure to that of 2-EHN, with the corresponding alcohol (amyl alcohol or hexyl alcohol) used as the starting material.
Cetane Number Determination
The cetane number is determined using a standardized Cooperative Fuel Research (CFR) engine according to the ASTM D613 test method.
-
Apparatus: A single-cylinder, variable compression ratio diesel engine.
-
Principle: The ignition delay of the test fuel is compared to that of reference fuels with known cetane numbers.
-
Procedure:
-
The CFR engine is operated under standardized conditions.
-
The test fuel is introduced into the engine, and the compression ratio is adjusted until the ignition delay reaches a specified value.
-
Two reference fuels, one with a higher and one with a lower cetane number than the test fuel, are then tested.
-
The compression ratios required for the reference fuels to achieve the same ignition delay are recorded.
-
The cetane number of the test fuel is then calculated by interpolation based on the compression ratios of the test fuel and the two reference fuels.
-
Engine Performance and Emissions Testing
Engine performance and exhaust emissions are evaluated using a stationary engine mounted on a dynamometer test bed.
-
Apparatus: A multi-cylinder diesel engine coupled to a dynamometer, and an exhaust gas analyzer.
-
Procedure:
-
The engine is operated with a baseline diesel fuel to establish a performance and emissions baseline across various engine speeds and loads.
-
Key performance parameters such as brake specific fuel consumption (BSFC), brake thermal efficiency (BTE), and torque are recorded.
-
Exhaust emissions, including nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM), are measured using an exhaust gas analyzer.
-
The engine is then run on the diesel fuel blended with a specific concentration of the alkyl nitrate additive.
-
The same performance and emissions tests are repeated under the same operating conditions.
-
The data from the additized fuel is then compared to the baseline data to determine the effect of the alkyl nitrate.
-
Visualizations
Mechanism of Cetane Improvement
Alkyl nitrates enhance the cetane number of diesel fuel by initiating the combustion process at lower temperatures. The relatively weak O-NO2 bond in the alkyl nitrate molecule breaks at the temperatures and pressures present in the engine cylinder during the compression stroke, leading to the formation of free radicals. These highly reactive radicals then initiate a chain reaction, accelerating the oxidation of the fuel molecules and reducing the ignition delay.
Caption: Alkyl nitrate decomposition initiates fuel oxidation.
Experimental Workflow for Alkyl Nitrate Evaluation
The evaluation of a new or existing alkyl nitrate as a fuel additive follows a systematic workflow, from synthesis and characterization to performance testing.
Caption: Workflow for alkyl nitrate fuel additive evaluation.
References
A Comparative Analysis of Dodecyl Nitrate and Other Ignition Improvers in Diesel Fuels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dodecyl nitrate with other commonly used ignition improvers for diesel fuels, such as 2-ethylhexyl nitrate (2-EHN) and di-tertiary butyl peroxide (DTBP). The information is supported by experimental data from various studies to assist researchers and scientists in understanding the efficacy of these additives.
Introduction to Ignition Improvers
Ignition improvers, or cetane improvers, are chemical additives used to enhance the ignition quality of diesel fuel. The effectiveness of an ignition improver is measured by its ability to increase the fuel's cetane number. A higher cetane number corresponds to a shorter ignition delay period—the time between fuel injection and the start of combustion. This leads to smoother engine operation, reduced engine noise, improved cold-start capability, and lower exhaust emissions.[1] The most common class of cetane improvers are alkyl nitrates, with 2-ethylhexyl nitrate (2-EHN) being the most widely used commercially due to its cost-effectiveness.[2] Other classes include organic peroxides, such as di-tertiary butyl peroxide (DTBP).
Performance Comparison of Ignition Improvers
While extensive data is available for commercial additives like 2-EHN and DTBP, direct experimental data for dodecyl nitrate is less prevalent in publicly accessible literature. However, studies on the structure-activity relationship of alkyl nitrates suggest that the length of the alkyl chain can influence the cetane number improvement. It has been observed that n-alkyl nitrites with more carbon atoms lead to a greater improvement in the cetane number, suggesting that longer-chain alkyl nitrates like dodecyl nitrate could offer superior performance.[3]
Below is a summary of the performance of common ignition improvers based on available experimental data.
Table 1: Quantitative Performance Data of Various Ignition Improvers
| Performance Metric | Dodecyl Nitrate (C12) | 2-Ethylhexyl Nitrate (2-EHN) (C8) | Di-tertiary Butyl Peroxide (DTBP) | Base Diesel (for comparison) |
| Cetane Number (CN) Improvement | Estimated to be higher than 2-EHN due to longer alkyl chain. A patent mentions the use of cyclododecyl nitrate to increase the cetane number of diesel fuel.[4] | Addition of 0.1% to 0.5% (v/v) can increase the cetane number by 3-8 points.[5] | Effective in increasing cetane number, with some studies showing it to be more effective than 2-EHN in certain fuel blends. | 40-55 (typical range) |
| Ignition Delay | Expected to cause a significant reduction. | Reduces ignition delay, leading to smoother combustion.[6] | Significantly reduces ignition delay times, especially at low-to-medium temperatures. | Baseline |
| Engine Performance | ||||
| - Brake Thermal Efficiency (BTE) | Not available | Can lead to an increase in BTE. One study showed a 7.58% increase with 3% 2-EHN addition.[7] | Can improve BTE. | Baseline |
| - Brake Specific Fuel Consumption (BSFC) | Not available | Can increase BSFC in some cases due to lower calorific value.[7] | Can lead to a decrease in BSFC. | Baseline |
| Engine Emissions | ||||
| - NOx Emissions | Not available | Can lead to an increase in NOx emissions.[7] | May offer an advantage over nitrates in reducing NOx as it does not contain nitrogen.[8] | Baseline |
| - Carbon Monoxide (CO) Emissions | Not available | Generally leads to a significant decrease in CO emissions.[7] | Effective in reducing CO emissions. | Baseline |
| - Hydrocarbon (HC) Emissions | Not available | Generally leads to a significant decrease in HC emissions.[7] | Effective in reducing HC emissions. | Baseline |
| - Smoke Emissions | Not available | Can lead to an increase in smoke emissions.[7] | Can be effective in reducing smoke emissions. | Baseline |
Note: The performance of ignition improvers can vary depending on the base fuel properties, engine type, and operating conditions.
Experimental Protocols
The evaluation of ignition improver performance typically involves standardized engine tests to measure cetane number and analyze engine performance and emissions.
Cetane Number Determination (ASTM D613)
The cetane number of a diesel fuel is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2]
Methodology:
-
Engine Setup: A CFR F5 diesel engine with a variable compression ratio is used.
-
Reference Fuels: Primary reference fuels are blends of n-cetane (cetane number 100) and heptamethylnonane (HMN, cetane number 15).
-
Test Procedure: The engine is operated on the test fuel, and the compression ratio is adjusted to achieve a specific ignition delay (typically 13 crank angle degrees).
-
Bracketing: The test fuel is bracketed by two reference fuel blends, one with a slightly shorter and one with a slightly longer ignition delay at the same compression ratio.
-
Cetane Number Calculation: The cetane number of the test fuel is interpolated from the cetane numbers of the two bracketing reference fuels.
Engine Performance and Emissions Testing
Engine performance and emissions are typically evaluated using a stationary single-cylinder or multi-cylinder diesel engine coupled to a dynamometer.
Methodology:
-
Fuel Preparation: The ignition improver is blended with a base diesel fuel at specified concentrations.
-
Engine Operation: The engine is operated at various speed and load conditions (e.g., using a steady-state test cycle like the European Steady State Cycle - ESC).[9]
-
Performance Data Acquisition: Engine parameters such as brake power, torque, and fuel consumption are measured to calculate Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC).
-
Emissions Analysis: Exhaust gas is sampled and analyzed for key pollutants including oxides of nitrogen (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (smoke) using appropriate gas analyzers and smoke meters.[1]
Experimental Workflow for Ignition Improver Evaluation
The following diagram illustrates the typical workflow for evaluating the performance of an ignition improver.
References
- 1. stumejournals.com [stumejournals.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. WO2014193314A2 - Additive for cetane number increase of diesel fuels and bio-diesel fuels and its use - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
Dodecyl Nitrate in Diesel Fuel Blends: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dodecyl nitrate and other alkyl nitrate cetane improvers in various diesel fuel blends. The information is compiled from experimental data to assist researchers in understanding the performance and effects of these additives.
Introduction to Cetane Improvers
Cetane number is a critical indicator of the ignition quality of diesel fuel. A higher cetane number corresponds to a shorter ignition delay, leading to smoother combustion, reduced engine noise, and lower emissions.[1][2] Cetane improvers are chemical additives that increase the cetane number of diesel fuel.[3] Among the most common cetane improvers are alkyl nitrates, with 2-ethylhexyl nitrate (2-EHN) being the most widely used and studied.[4][5] These additives work by decomposing at lower temperatures than the fuel itself, initiating a series of exothermic reactions that lead to earlier combustion.[3][6] The decomposition of alkyl nitrates forms free radicals, which promote the chain reactions necessary for ignition.[7]
Comparative Analysis of Dodecyl Nitrate and 2-Ethylhexyl Nitrate (2-EHN)
While 2-ethylhexyl nitrate (2-EHN) is a well-documented cetane improver, specific experimental data on the performance of dodecyl nitrate in diesel engine tests is limited in publicly available literature. However, general principles of alkyl nitrate cetane improvers can be applied to infer its potential efficacy. One study suggests that n-alkyl nitrites with more carbon atoms lead to a greater improvement in cetane number, which may also hold true for n-alkyl nitrates like dodecyl nitrate.[7]
Due to the extensive availability of data for 2-EHN, this guide will focus on its performance as a representative alkyl nitrate cetane improver, with the acknowledgment that direct comparative data for dodecyl nitrate is scarce.
Impact on Cetane Number
The addition of 2-EHN to diesel and biodiesel blends consistently results in an increased cetane number. The extent of this increase is dependent on the base fuel's properties and the concentration of the additive.
Table 1: Effect of 2-EHN on Cetane Number of Different Fuel Blends
| Base Fuel | 2-EHN Concentration | Resulting Cetane Number | Cetane Number Increase | Reference |
| Diesel | 1% | 62 | 8 | [8] |
| Diesel | 2% | 75 | 21 | [8] |
| 10% Ethanol in Diesel | 2% | - | 5% (relative to E10) | [9] |
| 10% Ethanol in Diesel | 4% | - | 11% (relative to E10) | [9] |
| 10% Ethanol in Diesel | 6% | - | 16% (relative to E10) | [9] |
| 70% Biodiesel + 30% 2-Methylfuran | 1% | - | - | [10] |
| 70% Biodiesel + 30% 2-Methylfuran | 1.5% | - | - | [10] |
Note: Specific resulting cetane numbers for the ethanol and biodiesel/2-methylfuran blends were not provided in the source material, only the percentage increase.
Engine Performance
The use of 2-EHN as a cetane improver generally leads to improvements in engine performance, primarily through enhanced combustion efficiency.
Table 2: Effect of 2-EHN on Engine Performance Metrics
| Fuel Blend | 2-EHN Concentration | Change in Brake Thermal Efficiency (BTE) | Change in Brake Specific Fuel Consumption (BSFC) | Reference |
| Diesel | 2% | +11.57% (at 3000W load) | - | [11] |
| Diesel | 3% | +7.58% (at 3000W load) | Increased | [5] |
| Animal Biodiesel | 1-3% | - | Decreased | [5] |
| Diesel-Biodiesel Blends | 0.5% - 1% | 15% - 20% increase at max BMEP | Lower than pure diesel | [2] |
| 70% Biodiesel + 30% 2-Methylfuran | 1% | +3.30% | -5.49% | [10] |
| 70% Biodiesel + 30% 2-Methylfuran | 1.5% | +4.69% | -7.33% | [10] |
Exhaust Emissions
The impact of 2-EHN on exhaust emissions is complex, with reductions in some pollutants and potential increases in others, depending on the fuel blend and engine operating conditions.
Table 3: Effect of 2-EHN on Exhaust Emissions
| Fuel Blend | 2-EHN Concentration | Change in NOx Emissions | Change in CO Emissions | Change in HC Emissions | Change in Smoke Emissions | Reference |
| Diesel | 3% | Increased | -31.25% | -60.61% | Increased | [11] |
| Animal Biodiesel Blends | 1-3% | - | Generally decreased | Generally decreased | Lowest with AB-containing fuels | [5] |
| Diesel-Biodiesel Blends | 0.5% - 1% | Reduced | Reduced | - | Increased | [2] |
| 70% Biodiesel + 30% 2-Methylfuran | 1% | -9.4% | -45.1% | -14.56% | Decreased | [10] |
| 70% Biodiesel + 30% 2-Methylfuran | 1.5% | -17.48% | -85.5% | -24.90% | Decreased | [10] |
| 10% Ethanol in Diesel | 2-6% | Reduced | Reduced | - | - | [9] |
Experimental Protocols
Cetane Number Determination
The cetane number of fuel blends is typically determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D613. This method involves comparing the ignition delay of the test fuel with that of reference fuels (a blend of n-cetane and alpha-methylnaphthalene) under controlled conditions. The compression ratio of the engine is adjusted to achieve a standard ignition delay, and the cetane number is interpolated from the results of bracketing reference fuels.
Engine Performance and Emissions Testing
Engine performance and emissions are evaluated using a stationary diesel engine coupled to a dynamometer.
-
Engine Setup: A single-cylinder, four-stroke, direct-injection diesel engine is commonly used. The engine is equipped with sensors to measure parameters such as engine speed, torque, and temperatures.
-
Test Conditions: Experiments are typically conducted at a constant engine speed with varying loads, or at a constant load with varying speeds.
-
Performance Measurement:
-
Brake Thermal Efficiency (BTE): Calculated from the brake power output and the fuel energy input.
-
Brake Specific Fuel Consumption (BSFC): Determined by measuring the fuel flow rate and the brake power output.
-
-
Emissions Analysis: Exhaust gas is analyzed using a gas analyzer to measure the concentrations of:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Unburned hydrocarbons (HC)
-
Smoke opacity (measured with a smoke meter)
-
Visualizing the Mechanism of Action and Experimental Workflow
Mechanism of Cetane Improvement by Alkyl Nitrates
The primary mechanism by which alkyl nitrate cetane improvers enhance ignition is through their thermal decomposition, which initiates a free radical chain reaction.
Caption: Mechanism of cetane improvement by alkyl nitrates.
Experimental Workflow for Evaluating Cetane Improvers
The following diagram illustrates the typical workflow for testing the efficacy of a cetane improver in a diesel fuel blend.
Caption: Experimental workflow for cetane improver evaluation.
Conclusion
References
- 1. Characterization of the Effects of Cetane Number Improvers on Diesel Fuel Volatility by Use of the Advanced Distillation Curve Method | NIST [nist.gov]
- 2. innospec.com [innospec.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. nitroerg.pl [nitroerg.pl]
- 6. Cetane improver - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. US5454842A - Cetane improver compositions comprising nitrated fatty acid derivatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A comparative analysis of Dodecyl nitrate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Dodecyl nitrate, a long-chain alkyl nitrate, finds applications in various chemical syntheses and as a component in certain energetic materials. The selection of an appropriate synthetic method is crucial for achieving desired yield, purity, and cost-effectiveness while ensuring operational safety. This guide provides a comparative analysis of two primary methods for the synthesis of dodecyl nitrate: Direct Nitration of Dodecanol and a Modified Appel Reaction .
Performance Comparison
The following table summarizes the key quantitative and qualitative aspects of the two primary synthesis methods for dodecyl nitrate.
| Parameter | Method 1: Direct Nitration | Method 2: Modified Appel Reaction |
| Starting Material | Dodecanol | Dodecanol |
| Key Reagents | Nitric Acid, Sulfuric Acid | Trichloroisocyanuric Acid (TCCA), Triphenylphosphine (PPh₃), Silver Nitrate (AgNO₃) |
| Reaction Temperature | Typically low, 0-10 °C | Room temperature |
| Reaction Time | 1-3 hours | 2-4 hours |
| Reported Yield | Good to Excellent (Typically >80%) | Variable (27-75% for various alcohols)[1] |
| Purity of Crude Product | Moderate to high, requires neutralization and washing | Moderate, requires filtration to remove phosphine oxide and silver salts |
| Safety Concerns | Use of strong, corrosive acids; exothermic reaction requiring careful temperature control. | Use of potentially hazardous reagents; formation of byproducts. |
| Cost-Effectiveness | Generally more cost-effective due to cheaper reagents. | Higher cost due to expensive reagents like silver nitrate and triphenylphosphine. |
| Environmental Impact | Generation of acidic waste streams. | Generation of organophosphorus and silver-containing waste. |
Experimental Protocols
Method 1: Direct Nitration of Dodecanol
This method involves the direct esterification of dodecanol using a mixture of nitric acid and sulfuric acid.
Materials:
-
Dodecanol (1-dodecanol)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Sodium Bicarbonate solution (5%)
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or Diethyl Ether)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture. Maintain the temperature below 10 °C.
-
In a separate beaker, dissolve dodecanol in a minimal amount of dichloromethane.
-
Slowly add the dodecanol solution dropwise to the cold nitrating mixture with vigorous stirring. The temperature of the reaction mixture should be carefully maintained between 0 and 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. The organic layer containing dodecyl nitrate will separate.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain crude dodecyl nitrate.
-
The product can be further purified by vacuum distillation if required.
Method 2: Modified Appel Reaction
This method utilizes a combination of trichloroisocyanuric acid (TCCA), triphenylphosphine (PPh₃), and silver nitrate (AgNO₃) to convert dodecanol to dodecyl nitrate under milder conditions.[1]
Materials:
-
Dodecanol
-
Trichloroisocyanuric Acid (TCCA)
-
Triphenylphosphine (PPh₃)
-
Silver Nitrate (AgNO₃)
-
Acetonitrile (anhydrous)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing anhydrous acetonitrile, add dodecanol and triphenylphosphine. Stir the mixture at room temperature until the solids dissolve.
-
In a separate flask, dissolve silver nitrate in anhydrous acetonitrile.
-
Add the silver nitrate solution to the dodecanol and triphenylphosphine mixture.
-
Slowly add trichloroisocyanuric acid portion-wise to the reaction mixture. The reaction is typically stirred at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Filter the reaction mixture through a pad of Celite to remove the precipitated silver salts and triphenylphosphine oxide.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude dodecyl nitrate can be purified by column chromatography on silica gel.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and experimental workflows for the two synthesis methods.
References
Evaluating the Environmental Impact of Dodecyl Nitrate as a Fuel Additive: A Comparative Guide
The quest for more efficient and cleaner combustion in diesel engines has led to the widespread use of cetane improvers. These additives are crucial for enhancing fuel ignition quality, which can lead to reduced emissions and improved engine performance. Among the various chemical classes of cetane improvers, alkyl nitrates are prominent. This guide provides a comparative evaluation of the environmental impact of dodecyl nitrate, a lesser-studied alkyl nitrate, against the industry-standard 2-ethylhexyl nitrate (2-EHN).
This document is intended for researchers, scientists, and professionals in fuel and drug development. It synthesizes available experimental data, details testing methodologies, and objectively compares the performance and environmental profiles of these additives. It must be noted that while extensive data exists for 2-EHN, publicly available, peer-reviewed studies specifically detailing the environmental impact and emissions profile of dodecyl nitrate are scarce. Therefore, this guide will present a detailed analysis of 2-EHN as a benchmark and discuss the expected properties of dodecyl nitrate based on the general behavior of alkyl nitrate cetane improvers.
Performance and Emissions: A Data-Driven Comparison
Cetane improvers are primarily used to shorten the ignition delay in diesel engines, leading to more complete and controlled combustion.[1] This generally results in lower emissions of carbon monoxide (CO) and hydrocarbons (HC).[2] However, the impact on nitrogen oxides (NOx) and particulate matter (PM), or smoke, can be more complex.
The most widely used cetane improver is 2-ethylhexyl nitrate (2-EHN).[1] Its effects on engine performance and emissions have been extensively studied. The addition of 2-EHN to diesel fuel generally improves brake thermal efficiency (BTHE) and reduces brake specific fuel consumption (BSFC).[2] While it is effective at reducing HC and CO emissions, some studies have shown that 2-EHN can lead to an increase in NOx and smoke emissions under certain engine load conditions.[2]
Below is a summary of quantitative data from studies on 2-EHN and other cetane improvers.
Table 1: Effect of 2-EHN on Diesel Engine Performance and Emissions
| Fuel Blend | Engine Load | Change in Brake Thermal Efficiency (BTHE) | Change in Brake Specific Fuel Consumption (BSFC) | Change in NOx Emissions | Change in HC Emissions | Change in CO Emissions | Change in Smoke Emissions |
| Diesel + 2% 2-EHN (D99EHN2)[2] | 3000 W | +11.57% | Increase Noted[2] | Not specified | Not specified | Not specified | Not specified |
| Diesel + 3% 2-EHN (D97EHN3)[2] | 3000 W | Decrease Noted[2] | Increase Noted[2] | +42.68% | -60.61% | -31.25% | Increase Noted[2] |
| Diesel-Biodiesel Blend + 0.5% EHN[3] | High BMEP | ~+15% | Decrease Noted[3] | Decrease Noted[3] | Not specified | Decrease Noted[3] | Increase Noted[3] |
| Diesel-Biodiesel Blend + 1.0% EHN[3] | High BMEP | ~+20% | Decrease Noted[3] | Decrease Noted[3] | Not specified | Decrease Noted[3] | Increase Noted[3] |
| 20% Peppermint Oil + Diesel + DEE*[4] | Full Load | Not specified | Not specified | -10.4% (vs. P20 blend) | -24.5% (vs. Diesel) | - (vs. Diesel) | - (vs. Diesel) |
| 20% Peppermint Oil + Diesel + DTBP**[4] | Full Load | Not specified | Not specified | -9.8% (vs. P20 blend) | -35.49% (vs. Diesel) | -18.57% (vs. Diesel) | -12.6% (vs. Diesel) |
*DEE (Di-ethyl ether) is another type of cetane improver. **DTBP (Di-tertiary butyl peroxide) is another type of cetane improver.
Environmental Fate and Toxicology
The environmental impact of a fuel additive extends beyond its effect on exhaust emissions. The toxicity of the additive itself, its combustion byproducts, and its biodegradability are critical factors.
2-Ethylhexyl Nitrate (2-EHN):
-
Toxicity: 2-EHN is classified as harmful if swallowed, in contact with skin, or inhaled.[5] It is also considered very toxic to aquatic life with long-lasting effects.[5]
-
Biodegradability: Studies have shown that 2-EHN is not readily biodegradable.[6] However, it is not considered to be bioaccumulative.[5] Microbial communities from refinery wastewater treatment plants have demonstrated the ability to degrade 2-EHN, though the process can be slow.[6]
Dodecyl Nitrate:
-
Biodegradability: No specific studies on the biodegradability of dodecyl nitrate were found. Its longer alkyl chain compared to 2-EHN might affect its solubility and bioavailability, potentially influencing its degradation rate in the environment.
The general combustion of fuels and additives can produce a range of hazardous products, including particulate matter, polycyclic aromatic hydrocarbons (PAHs), and other toxic compounds.[7] The exact composition of these byproducts depends heavily on the fuel, the additive, and the combustion conditions.[7]
Experimental Protocols
To ensure the reliability and comparability of data, standardized experimental protocols are essential. The evaluation of fuel additives typically involves engine bed tests conducted under controlled conditions.
General Experimental Protocol for Fuel Additive Evaluation:
-
Engine Selection: A specific model of a diesel engine is chosen for the test. For heavy-duty applications, engines like the Doosan MD196TI or DDC Series 60 have been used in studies.[8][9]
-
Test Cycle: The engine is operated on a dynamometer following a standardized test cycle that simulates various operating conditions (e.g., speed and load). Common cycles include the EPA transient Federal Test Procedure (FTP) or steady-state tests conforming to standards like ISO 8178.[8][10]
-
Fuel Preparation: A baseline diesel fuel is tested first. Then, the additive is blended with the base fuel at specified concentrations (e.g., 1%, 2% by volume).[2]
-
Data Acquisition:
-
Performance: Engine parameters such as torque, speed, and fuel consumption are continuously monitored. This data is used to calculate BTHE and BSFC.[11]
-
Emissions Analysis: Exhaust gas is sampled and analyzed using specialized equipment. Chemiluminescence detectors are used for NOx, non-dispersive infrared (NDIR) analyzers for CO and CO2, and flame ionization detectors (FID) for total hydrocarbons (THC).[10] Particulate matter is typically collected on filters and weighed.
-
-
Procedure: The engine is run with the baseline fuel to establish a reference point. Following this, the engine is run with the fuel-additive blend under the identical test cycle. To ensure accuracy, multiple test runs are performed for each fuel.[10]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for evaluating fuel additive performance and emissions.
Caption: Logical comparison of 2-EHN and Dodecyl Nitrate environmental factors.
References
- 1. Cetane improver - Wikipedia [en.wikipedia.org]
- 2. climate.ec.europa.eu [climate.ec.europa.eu]
- 3. rericjournal.ait.ac.th [rericjournal.ait.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. valvtect.com [valvtect.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. mdpi.com [mdpi.com]
- 9. saemobilus.sae.org [saemobilus.sae.org]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Dodecyl Nitrate and Other Long-Chain Alkyl Nitrates in Material Science
For Researchers, Scientists, and Drug Development Professionals
Long-chain alkyl nitrates are a versatile class of compounds with significant applications in material science, particularly as energetic plasticizers in polymers and propellant formulations. Their long alkyl chains impart flexibility and processability to polymer matrices, while the nitrate ester group contributes to the energetic performance of the material. This guide provides a comparative overview of dodecyl nitrate (C12) and other long-chain alkyl nitrates, such as octyl (C8), cetyl (C16), and octadecyl (C18) nitrates, focusing on their performance and properties relevant to material science. While direct comparative studies across a wide range of long-chain alkyl nitrates are limited in publicly available literature, this guide synthesizes available data and outlines the standard experimental protocols for their characterization.
Data Presentation: Comparative Properties
Table 1: Physical and Chemical Properties of Long-Chain Alkyl Nitrates
| Property | Octyl Nitrate | Dodecyl Nitrate | Cetyl Nitrate | Octadecyl Nitrate |
| Chemical Formula | C₈H₁₇NO₃[1][2] | C₁₂H₂₅NO₃[3] | C₁₆H₃₃NO₃ | C₁₈H₃₇NO₃ |
| Molecular Weight ( g/mol ) | 175.23[4] | 231.33[3] | 287.44 | 315.50 |
| Boiling Point (°C) | 110.2[1] | 375.07 (calculated)[3] | Not Available | Not Available |
| Density (g/cm³ at 20°C) | 0.9750[1] | Not Available | Not Available | Not Available |
| Appearance | Colorless to pale yellow liquid[2] | Liquid | Not Available | Not Available |
Table 2: Energetic and Performance-Related Properties
| Property | Dodecyl Nitrate | Other Long-Chain Alkyl Nitrates |
| Thermal Decomposition | The O-NO2 bond is the trigger linkage for decomposition. Irradiation leads to the formation of aldehydes and alcohols.[5] | Thermal stability of nitrates generally increases down a group for inorganic nitrates, a trend that may have parallels in homologous organic series.[6] |
| Plasticizing Effect | The long alkyl chain is expected to impart flexibility to polymer matrices.[7] | The plasticizing efficiency of alkyl esters in PVC has been shown to be dependent on the alkyl chain length.[8] |
| Impact Sensitivity | Not Available | Sensitivity of energetic materials is a critical safety parameter. For instance, PETN has an impact sensitivity of 12 ± 2 cm.[9] |
| Friction Sensitivity | Not Available | Liquid explosives can be less friction sensitive.[9] |
| Detonation Velocity (m/s) | Not Available | A key performance indicator for energetic materials. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of different long-chain alkyl nitrates. Below are methodologies for their synthesis and the characterization of their key material properties.
Synthesis of Long-Chain Alkyl Nitrates
A general and common method for the synthesis of alkyl nitrates is through the nitration of the corresponding long-chain alcohol.
Protocol: Synthesis via Nitration of Alcohol
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath to maintain a low temperature (0-5 °C).
-
Reactants: The long-chain alcohol (e.g., 1-dodecanol) is dissolved in a suitable inert solvent, such as dichloromethane, in the reaction flask.
-
Nitrating Agent: A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, is prepared separately and cooled.
-
Reaction: The nitrating mixture is added dropwise to the alcoholic solution while vigorously stirring and maintaining the temperature below 5 °C. The reaction is highly exothermic and requires careful control of the addition rate.
-
Quenching and Extraction: After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at low temperature. The mixture is then slowly poured into ice-cold water to quench the reaction. The organic layer containing the alkyl nitrate is separated using a separatory funnel.
-
Washing and Drying: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The washed organic layer is then dried over an anhydrous drying agent like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude alkyl nitrate can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Characterization of Material Properties
1. Thermal Stability: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset decomposition temperature of the alkyl nitrate.
-
Methodology:
-
A small, precisely weighed sample (1-5 mg) of the alkyl nitrate is placed in an aluminum DSC pan.
-
The pan is hermetically sealed and placed in the DSC instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature.
-
The onset temperature of the exothermic decomposition peak is determined from the resulting thermogram.[10]
-
2. Plasticizing Efficiency: Glass Transition Temperature (Tg) Measurement of a Polymer Blend
-
Objective: To evaluate the effectiveness of the alkyl nitrate as a plasticizer by measuring the reduction in the glass transition temperature of a polymer.
-
Methodology (using DSC):
-
A polymer blend is prepared by dissolving a standard polymer (e.g., polyvinyl chloride - PVC) and a known concentration of the alkyl nitrate plasticizer in a suitable solvent.
-
The solvent is then evaporated to form a thin film of the plasticized polymer.
-
A sample of the film is analyzed by DSC, typically by heating it through its expected glass transition region.
-
The Tg is identified as a step-change in the heat capacity in the DSC thermogram.[11] A lower Tg compared to the unplasticized polymer indicates a more effective plasticizer.
-
3. Energetic Performance: Impact and Friction Sensitivity
-
Objective: To assess the safety and handling characteristics of the energetic material.
-
Impact Sensitivity (BAM Fallhammer):
-
A small amount of the sample is placed on the anvil of the fallhammer apparatus.
-
A specified weight is dropped from varying heights onto the sample.
-
The height at which there is a 50% probability of causing an explosion (H₅₀) is determined.[12] A higher H₅₀ value indicates lower sensitivity.
-
-
Friction Sensitivity (BAM Friction Tester):
-
A sample is subjected to a frictional force between a fixed porcelain pin and a moving porcelain plate.
-
The load at which there is a certain probability of initiation is determined.[13]
-
4. Energetic Performance: Detonation Velocity
-
Objective: To measure the speed at which the detonation wave propagates through the energetic material.
-
Methodology (e.g., D'Autriche Method):
-
A cylindrical charge of the energetic material (often mixed with a binder and cast) of a known diameter is prepared.
-
A detonating cord of a known detonation velocity is passed through two points along the length of the charge.
-
The charge is initiated at one end.
-
The detonation wave in the charge initiates the detonating cord at the two points.
-
The point of collision of the two detonation waves in the detonating cord is marked on a witness plate.
-
The detonation velocity of the charge is calculated based on the geometry of the setup and the known velocity of the detonating cord.
-
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of long-chain alkyl nitrates.
Caption: General workflow for the synthesis of long-chain alkyl nitrates.
Caption: Workflow for the characterization of material properties.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.aip.org [pubs.aip.org]
- 4. m.youtube.com [m.youtube.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. digital.library.unt.edu [digital.library.unt.edu]
Benchmarking the thermal stability of Dodecyl nitrate against other organic nitrates
A comprehensive guide for researchers and drug development professionals on the thermal stability of dodecyl nitrate benchmarked against other common organic nitrates. This guide provides a comparative analysis based on available experimental data, outlines detailed experimental protocols, and visualizes the fundamental decomposition pathway.
The thermal stability of organic nitrates is a critical parameter for their safe handling, storage, and application, particularly in the pharmaceutical and energetic materials sectors. This guide provides an objective comparison of the thermal stability of dodecyl nitrate against three other widely used organic nitrates: ethyl nitrate, isopropyl nitrate, and nitroglycerin.
Comparative Thermal Stability Data
| Organic Nitrate | Molecular Formula | Molecular Weight ( g/mol ) | Onset of Decomposition / Decomposition Temperature (°C) | Experimental Method |
| Dodecyl Nitrate | C₁₂H₂₅NO₃ | 231.33 | Not available; expected to be lower than shorter-chain alkyl nitrates | - |
| Ethyl Nitrate | C₂H₅NO₃ | 91.07 | ~161 - 201 | Gas Phase Decomposition Studies |
| Isopropyl Nitrate | C₃H₇NO₃ | 105.09 | Starts at ~200 | Gas Phase Pyrolysis |
| Nitroglycerin | C₃H₅N₃O₉ | 227.09 | ~180 (Peak at 453 K)[1] | Sealed Cell Differential Scanning Calorimetry (SC-DSC)[1] |
Note: The decomposition of organic nitrates can be highly dependent on experimental conditions such as heating rate, sample mass, and atmosphere.
Experimental Protocols
The thermal stability of organic nitrates is typically evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide valuable information on the onset of decomposition, the energy released, and the mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the onset temperature of exothermic decomposition reactions.
Typical Experimental Protocol for DSC Analysis of Organic Nitrates:
-
Sample Preparation: A small amount of the organic nitrate sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated crucible. The use of a sealed crucible is crucial to prevent evaporation of the sample before decomposition.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, typically ranging from 5 to 20 °C/min.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.
-
Temperature Range: The temperature range is set to encompass the expected decomposition temperature of the material.
-
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of the exothermic decomposition peak, which is a key indicator of thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the decomposition process.
Typical Experimental Protocol for TGA of Organic Nitrates:
-
Sample Preparation: A small sample of the organic nitrate (typically 5-10 mg) is placed in a suitable crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, typically 10 to 20 °C/min.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen, at a typical flow rate of 20-100 mL/min.
-
Temperature Range: The temperature is ramped to a point where the decomposition is complete.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss and the temperature of the maximum rate of decomposition.
Decomposition Pathway of Organic Nitrates
The primary step in the thermal decomposition of organic nitrates is the homolytic cleavage of the weak O-NO₂ bond. This initial step generates an alkoxy radical and a nitrogen dioxide molecule. These reactive species then undergo a series of complex secondary reactions.
Caption: General decomposition pathway of organic nitrates.
Conclusion
Based on the established trend of decreasing thermal stability with increasing alkyl chain length in n-alkyl-ammonium nitrate ionic liquids, it is anticipated that dodecyl nitrate exhibits lower thermal stability compared to ethyl nitrate and isopropyl nitrate. Nitroglycerin, with its three nitrate groups, is a highly energetic material with a comparatively low decomposition temperature. The experimental protocols and the general decomposition pathway provided in this guide offer a foundational understanding for researchers and professionals working with these compounds. Further experimental studies employing DSC and TGA are necessary to quantitatively determine the precise thermal decomposition profile of dodecyl nitrate.
References
The Direct Correlation Between Alkyl Nitrate Structure and Cetane Number: A Comparative Guide
The ignition quality of diesel fuel, quantified by its cetane number (CN), is a critical parameter for engine performance, efficiency, and emissions. A higher cetane number corresponds to a shorter ignition delay—the time between fuel injection and the start of combustion—leading to smoother engine operation, reduced noise, and lower emissions.[1][2] Alkyl nitrates are the most widely used chemical additives to enhance the cetane number of diesel fuels.[1][3] This guide provides a detailed comparison of alkyl nitrates, correlating their chemical structure to their efficacy as cetane improvers, supported by experimental data and methodologies.
Chemical Structure and Its Impact on Cetane Number
The effectiveness of an alkyl nitrate as a cetane improver is intrinsically linked to its molecular structure. The primary mechanism involves the thermal decomposition of the nitrate ester at the temperatures and pressures present in the engine cylinder during compression. This decomposition generates highly reactive free radicals that accelerate the initiation of fuel combustion.[4]
Several structural factors influence the performance of alkyl nitrates:
-
Alkyl Chain Length: There is a direct correlation between the length of the n-alkyl chain and the increase in cetane number. Longer carbon chains produce larger alkyl radicals upon decomposition, which are more effective at promoting the chain reactions involved in ignition.[4]
-
Branching: Increased branching on the alkyl chain can sometimes reduce the effectiveness compared to a straight-chain isomer. However, compounds like the widely-used 2-ethylhexyl nitrate (EHN) demonstrate that specific branching can still yield a highly effective cetane improver.[3][5][6][7][8][9][10][11][12][13]
-
Molecular Weight: While longer chains are beneficial, an excessively high molecular weight can be less efficient on a mass basis. For many years, amyl nitrate was the standard before being replaced by more cost-effective, higher molecular weight alternatives like octyl and 2-ethylhexyl nitrate.[14]
Comparative Data of Alkyl Nitrate Cetane Improvers
Quantifying the cetane number of pure alkyl nitrates is challenging as they are typically used as additives at low concentrations (0.1% to 0.5% by volume).[7] Their performance is therefore often measured by the resulting cetane number increase in a base diesel fuel. The following table summarizes various alkyl nitrates and their observed effectiveness.
| Alkyl Nitrate | Chemical Formula | Molecular Structure | Observed Performance as a Cetane Improver |
| 2-Ethylhexyl Nitrate (EHN) | C₈H₁₇NO₃ | CH₃(CH₂)₃CH(C₂H₅)CH₂ONO₂ | The predominant and most commercially significant cetane improver. It is highly effective at increasing the cetane number of diesel and biodiesel fuels, leading to reduced emissions and improved cold-start performance.[3][5][8][15] |
| n-Octyl Nitrate | C₈H₁₇NO₃ | CH₃(CH₂)₇ONO₂ | A highly effective straight-chain isomer of EHN. Adding just 0.3% to diesel fuel can significantly improve the cetane number.[16] |
| Amyl Nitrate (n-Pentyl Nitrate) | C₅H₁₁NO₃ | CH₃(CH₂)₄ONO₂ | Historically a common cetane improver, it is effective but has been largely replaced by more cost-effective alternatives.[14][17][18][19] |
| Isoamyl Nitrate | C₅H₁₁NO₃ | (CH₃)₂CHCH₂CH₂ONO₂ | A branched C5 nitrate, also used as a cetane improver.[9][14] |
| Hexyl Nitrate | C₆H₁₃NO₃ | CH₃(CH₂)₅ONO₂ | Used for a period as an alternative to amyl nitrate.[14] |
| Isobutyl Nitrate | C₄H₉NO₃ | (CH₃)₂CHCH₂ONO₂ | A component found in cetane improvers derived from fusel oil.[14] |
| Ethyl Nitrate | C₂H₅NO₃ | CH₃CH₂ONO₂ | Lower molecular weight nitrates like ethyl nitrate are effective but can be unstable and hazardous to manufacture and transport.[14] |
Experimental Protocols for Cetane Number Determination
The cetane number of a fuel is determined using standardized engine tests that measure ignition delay.
ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil
This is the traditional and defining method for cetane number measurement.
-
Apparatus: A single-cylinder, four-stroke Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.
-
Procedure: The engine is run on the test fuel, and the compression ratio is adjusted until the ignition delay is exactly 2.407 milliseconds.
-
Reference Fuels: The test is then repeated with various blends of two primary reference fuels: n-cetane (hexadecane), which has a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane (HMN), which has a cetane number of 15.[1][20]
-
Calculation: The cetane number of the test fuel is calculated based on the percentage of n-cetane in the reference fuel blend that gives the same ignition delay.
ASTM D6890: Standard Test Method for Derived Cetane Number (DCN) of Diesel Fuel Oils
This method uses a constant volume combustion chamber and is considered more precise and robust than the CFR engine method.
-
Apparatus: An Ignition Quality Tester (IQT) is used. The IQT consists of a heated, constant-volume combustion chamber.
-
Procedure: A small sample of the test fuel is injected into the chamber, which is maintained at a high temperature (approximately 575 °C) and pressure.
-
Measurement: The time from the start of injection until the pressure inside the chamber begins to rapidly increase (indicating ignition) is measured. This is the ignition delay.
-
Calculation: The measured ignition delay is then used in an empirical equation to calculate the Derived Cetane Number (DCN). This method is calibrated to provide results comparable to the ASTM D613 method.[20]
Visualization of the Structure-Activity Relationship
The following diagram illustrates the process by which an alkyl nitrate's chemical structure leads to an enhanced cetane number.
Caption: Logical workflow from alkyl nitrate structure to increased cetane number.
References
- 1. Cetane number - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cetane improver - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. pro-2-EHN( 2-Ethylhexyl Nitrate) – Deepak Group [godeepak.com]
- 7. Cetane improver 2 Ethylhexyl nitrate INTRON cTane 2EHN [petronaxcorp.com]
- 8. valvtect.com [valvtect.com]
- 9. Characterization of the Effects of Cetane Number Improvers on Diesel Fuel Volatility by Use of the Advanced Distillation Curve Method | NIST [nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Made-in-China.com - Manufacturers, Suppliers & Products in China [made-in-china.com]
- 13. mdpi.com [mdpi.com]
- 14. US4585461A - Method of manufacturing a diesel fuel additive to improve cetane rating - Google Patents [patents.google.com]
- 15. aftonchemical.com [aftonchemical.com]
- 16. Octyl nitrate | 629-39-0 | Benchchem [benchchem.com]
- 17. Amyl Nitrate | C5H11NO3 | CID 61250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Amyl nitrate (1002-16-0) for sale [vulcanchem.com]
- 19. Amyl nitrate - Wikipedia [en.wikipedia.org]
- 20. docs.nrel.gov [docs.nrel.gov]
Inter-laboratory Comparison of Dodecyl Nitrate Analysis: A Comparative Guide
Introduction
Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are crucial for laboratories to validate their measurement methods, ensure the reliability of their results, and demonstrate technical competence.[1][2] Participation in such programs is often a requirement for accreditation under standards like ISO/IEC 17025.[3][4] This guide provides a comparative overview of the analytical performance of laboratories in the determination of dodecyl nitrate.
As publicly available ILC data specifically for dodecyl nitrate is limited, this document presents a hypothetical proficiency test based on established principles and common practices in the field.[5] The data and protocols herein are representative examples designed to guide researchers, scientists, and drug development professionals in setting up and evaluating their own analytical methods for dodecyl nitrate.
Hypothetical Proficiency Test Design
The fictional proficiency test was designed to assess the capability of participating laboratories to accurately quantify dodecyl nitrate.
-
Test Item: A solution of dodecyl nitrate in acetonitrile was prepared by a reference material producer. The assigned value (true concentration), determined through high-precision gravimetric preparation and confirmed by a reference method, was 150.0 mg/L .
-
Participants: Ten anonymous laboratories (designated Lab 1 through Lab 10) participated in the study.
-
Instructions: Participants were instructed to analyze the sample using their routine in-house analytical method and report a single quantitative result.
-
Performance Evaluation: Laboratory performance was evaluated using the Z-score, a statistical measure that indicates how far a single result is from the assigned value.[6][7] The Z-score is calculated using the formula:
z = (x - X) / σ
Where:
-
x = Result reported by the laboratory
-
X = Assigned value (150.0 mg/L)
-
σ = Standard deviation for proficiency assessment (set at 7.5 mg/L, representing 5% of the assigned value, a common target for such tests).
Z-scores are typically interpreted as follows:
-
Data Presentation: Summary of Laboratory Performance
The following table summarizes the results submitted by the participating laboratories and their corresponding performance scores.
| Laboratory ID | Analytical Method | Reported Concentration (mg/L) | Assigned Value (mg/L) | Z-Score | Performance Evaluation |
| Lab 1 | GC-FID | 152.1 | 150.0 | 0.28 | Satisfactory |
| Lab 2 | HPLC-UV | 145.5 | 150.0 | -0.60 | Satisfactory |
| Lab 3 | GC-FID | 165.8 | 150.0 | 2.11 | Questionable |
| Lab 4 | HPLC-UV | 155.3 | 150.0 | 0.71 | Satisfactory |
| Lab 5 | GC-FID | 148.9 | 150.0 | -0.15 | Satisfactory |
| Lab 6 | GC-FID | 138.0 | 150.0 | -1.60 | Satisfactory |
| Lab 7 | HPLC-UV | 175.5 | 150.0 | 3.40 | Unsatisfactory |
| Lab 8 | GC-FID | 151.2 | 150.0 | 0.16 | Satisfactory |
| Lab 9 | HPLC-UV | 144.6 | 150.0 | -0.72 | Satisfactory |
| Lab 10 | GC-FID | 158.3 | 150.0 | 1.11 | Satisfactory |
Experimental Protocols
Detailed methodologies for the two types of analytical techniques reported by the participating laboratories are provided below.
Method 1: Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile compounds like dodecyl nitrate.[9]
1. Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).[10]
-
Carrier Gas: Helium or Nitrogen, high purity.[11]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Dodecyl nitrate reference standard (purity >99%)
-
Internal Standard (IS), e.g., Tridecane.
3. Standard Preparation:
-
Stock Solution (1000 mg/L): Accurately weigh 100 mg of dodecyl nitrate reference standard into a 100 mL volumetric flask and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 25, 50, 100, 150, 200 mg/L) by serial dilution of the stock solution with acetonitrile. Add a constant concentration of the internal standard to each calibration standard.
4. Sample Preparation:
-
Dilute the provided test sample with acetonitrile to fall within the calibration range.
-
Add the internal standard to the diluted sample at the same concentration used for the calibration standards.
5. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
-
Detector Temperature: 300°C
6. Data Analysis:
-
Identify the peaks for dodecyl nitrate and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the ratio of the dodecyl nitrate peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate the concentration of dodecyl nitrate in the sample using the calibration curve.
Method 2: Analysis by High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
This method leverages the UV absorbance of the nitrate group for detection.[12][13]
1. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A reverse-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Dodecyl nitrate reference standard (purity >99%)
3. Mobile Phase:
-
Isocratic mobile phase consisting of 75% Acetonitrile and 25% Water.
-
Degas the mobile phase before use.
4. Standard Preparation:
-
Stock Solution (1000 mg/L): Accurately weigh 100 mg of dodecyl nitrate reference standard into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 25, 50, 100, 150, 200 mg/L) by serial dilution of the stock solution with the mobile phase.
5. Sample Preparation:
-
Dilute the provided test sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
6. HPLC-UV Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes.
7. Data Analysis:
-
Identify the dodecyl nitrate peak by its retention time.
-
Construct a calibration curve by plotting the peak area of dodecyl nitrate against the concentration of the calibration standards.
-
Determine the concentration of dodecyl nitrate in the sample from the calibration curve.
Visualizations
The following diagrams illustrate the logical and experimental workflows associated with this inter-laboratory comparison.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Caption: Experimental Workflow for GC-FID Analysis.
References
- 1. What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? [compalab.org]
- 2. isobudgets.com [isobudgets.com]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. nac-us.org [nac-us.org]
- 5. blog.microbiologics.com [blog.microbiologics.com]
- 6. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 7. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 8. umweltbundesamt.at [umweltbundesamt.at]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrite and nitrate can be accurately measured in samples of vegetal and animal origin using an HPLC-UV/VIS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Dodecyl Nitrate versus 2-Ethylhexyl Nitrate in Fuel Formulation
For Researchers, Scientists, and Fuel Development Professionals
The optimization of diesel fuel combustion is a critical area of research, driven by the dual needs for improved engine efficiency and reduced environmental impact. Cetane improvers are essential additives that enhance the ignition quality of diesel fuel, leading to smoother combustion and lower emissions. For decades, 2-ethylhexyl nitrate (EHN) has been the industry-standard cetane improver. This guide provides a comparative assessment of dodecyl nitrate, a potential alternative, against the benchmark of EHN, with a focus on cost-effectiveness supported by available experimental data and theoretical analysis.
While extensive data exists for EHN, it is important to note that dodecyl nitrate is a less-studied compound, and direct comparative experimental data is limited. This guide will therefore utilize established data for EHN to provide a baseline for comparison and will discuss the theoretical potential of dodecyl nitrate based on its chemical properties.
Performance Comparison: Dodecyl Nitrate vs. 2-Ethylhexyl Nitrate
The primary function of a cetane improver is to reduce the ignition delay of diesel fuel, which is quantified by an increase in the cetane number. This reduction in ignition delay generally leads to more complete combustion, affecting engine performance and emissions.
2-Ethylhexyl Nitrate (EHN): A Well-Documented Profile
EHN is a widely used cetane improver, and its effects on diesel engine performance and emissions have been extensively studied. The addition of EHN to diesel fuel typically results in:
-
Improved Cetane Number: EHN effectively increases the cetane number of diesel fuels.[1][2]
-
Enhanced Engine Performance: Studies have shown that EHN can lead to an increase in Brake Thermal Efficiency (BTE) and a decrease in Brake Specific Fuel Consumption (BSFC).[3][4][5][6]
-
Variable Emission Effects: The impact of EHN on emissions can be complex. It generally leads to a reduction in hydrocarbon (HC) and carbon monoxide (CO) emissions due to improved combustion.[3][4] However, its effect on nitrogen oxides (NOx) can vary, with some studies reporting an increase, while others, particularly in biodiesel blends, show a decrease.[3][4][6] An increase in smoke emissions has also been observed in some cases.[3][6]
Dodecyl Nitrate: Theoretical Potential
Dodecyl nitrate, as a long-chain alkyl nitrate, is expected to function as an effective cetane improver.[7] The longer alkyl chain of dodecyl nitrate compared to EHN could theoretically offer a greater cetane uplift at similar treat rates, although this requires experimental verification. The performance characteristics are anticipated to be broadly similar to other alkyl nitrates, but the precise impact on BTE, BSFC, and emissions profiles (NOx, CO, HC, and Particulate Matter) needs to be determined through dedicated engine testing.
Table 1: Performance Characteristics of EHN in Diesel Fuel
| Performance Metric | Effect of EHN Addition | References |
| Cetane Number | Significant increase, improving ignition quality. | [1][2] |
| Brake Thermal Efficiency (BTE) | Increase of up to 11.57% observed in some studies.[3] An increase of 3.30–7.1% has also been reported.[4][5] | [3][4][5][6] |
| Brake Specific Fuel Consumption (BSFC) | General decrease, with reductions of 5.49–7.33% reported.[4] | [3][4][5][6] |
| Nitrogen Oxides (NOx) Emissions | Variable effects. Some studies show an increase of up to 42.68%,[3] while others in blended fuels report decreases of 9.4–17.57%.[4][5] A reduction has also been observed in other biodiesel blend studies.[6] | [3][4][5][6] |
| Carbon Monoxide (CO) Emissions | Significant reduction, with decreases of 31.25% to over 85% reported.[3][4] | [3][4][6] |
| Hydrocarbon (HC) Emissions | Significant reduction, with decreases of 14.56% to over 60% reported.[3][4] | [3][4] |
| Smoke Emissions | Some studies report an increase with higher concentrations of EHN.[3][6] | [3][6] |
Cost-Effectiveness Analysis
The economic viability of a fuel additive is a crucial factor in its widespread adoption. This analysis considers the synthesis and market price of both dodecyl nitrate and EHN.
Synthesis
Both dodecyl nitrate and 2-ethylhexyl nitrate are produced through the nitration of their corresponding alcohols.
-
2-Ethylhexyl Nitrate: Synthesized by the reaction of 2-ethylhexanol with nitric acid.[2]
-
Dodecyl Nitrate: Can be synthesized by the nitration of dodecanol (lauryl alcohol) using a nitrating solution, such as a mixture of a nitrate salt and sulfuric acid.[8]
While the fundamental synthesis process is similar, the cost of the precursor alcohol is a major differentiating factor.
Cost and Market Price Comparison
Table 2: Cost-Effectiveness Comparison
| Factor | Dodecyl Nitrate | 2-Ethylhexyl Nitrate (EHN) |
| Precursor Alcohol | Dodecanol (Lauryl Alcohol) | 2-Ethylhexanol |
| Synthesis Process | Nitration of the alcohol.[8] | Nitration of the alcohol.[2] |
| Production Scale | Not in large-scale production as a fuel additive. | Mature, large-scale industrial production. |
| Market Price (USD/MT) | Not established. Estimated to be higher than EHN due to the higher cost of dodecanol. | Approximately $1,325 - $1,537 per metric ton (as of late 2025).[9] |
| Global Market Size (2024) | Negligible for fuel applications. | Approximately 221,000 tonnes.[10] |
| Typical Treat Rate in Diesel | Not experimentally established, but theoretically could be lower than EHN for the same cetane uplift. | 500:1 to 1000:1 ratio (1000 to 2000 ppm) for maximum performance increase.[1] |
| Overall Cost-Effectiveness | Currently lower than EHN due to higher precursor cost and lack of scaled production. | High, due to established production, competitive pricing, and proven effectiveness. |
Experimental Protocols
Objective comparison of fuel additives requires standardized and rigorous experimental procedures.
Cetane Number Determination
The cetane number of diesel fuel and its blends with additives is determined using the ASTM D613 standard test method .[11][12][13]
-
Apparatus: A standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine (CFR engine).[12][14]
-
Principle: The method determines the ignition characteristics of a fuel by comparing it to reference fuels with known cetane numbers.[12]
-
Procedure: The engine is operated under standardized conditions. For the test fuel, the compression ratio is adjusted to achieve a specific ignition delay. This is then bracketed by testing two reference fuel blends with cetane numbers that are closely above and below the expected cetane number of the sample. The cetane number of the test fuel is then interpolated from the compression ratio readings of the sample and the reference fuels.[12][14]
Engine Performance and Emissions Testing
Engine performance and exhaust emissions are typically evaluated using a stationary diesel engine mounted on a dynamometer.
-
Engine Setup: A multi-cylinder, direct-injection, compression-ignition engine is commonly used. The engine is coupled to an eddy current dynamometer to control the load.[4][5]
-
Fuel Blends: Test fuels are prepared by blending the base diesel with the additives at specified concentrations (e.g., ppm or % by volume).
-
Performance Measurement: Key parameters such as brake power, torque, and fuel consumption are measured at various engine loads and a constant speed. From these measurements, BTE and BSFC are calculated.
-
Emissions Analysis: Exhaust gas composition is analyzed using a gas analyzer.
-
NOx: Measured using a chemiluminescence detector (CLD).
-
CO and CO2: Measured using non-dispersive infrared (NDIR) analyzers.
-
HC: Measured using a flame ionization detector (FID).
-
Particulate Matter (PM)/Smoke: Measured using an opacimeter or smoke meter.
-
-
Test Cycles: Testing is often conducted under various steady-state load conditions (e.g., 25%, 50%, 75%, 100% load) or over transient cycles like the US Transient Cycle to simulate real-world driving conditions.[15]
Visualizations
Logical Workflow for Additive Cost-Effectiveness Assessment
Caption: Workflow for assessing the cost-effectiveness of a new fuel additive.
Experimental Workflow for Engine Testing
Caption: Simplified experimental workflow for testing fuel additives in a diesel engine.
Conclusion
Based on the available evidence, 2-ethylhexyl nitrate (EHN) remains the more cost-effective cetane improver for diesel fuel formulations. Its efficacy is well-documented through extensive experimental data, and its production is mature and scaled, resulting in a competitive market price.
Dodecyl nitrate presents a theoretically viable alternative, and its longer alkyl chain may offer performance advantages. However, a comprehensive assessment of its cost-effectiveness is currently hindered by a lack of dedicated research. The higher cost of its precursor, dodecanol, and the absence of large-scale production suggest that it would not be economically competitive with EHN at present.
For dodecyl nitrate to be considered a serious contender, future research must focus on:
-
Performance Benchmarking: Direct experimental comparisons against EHN for cetane number improvement, engine performance, and emissions characteristics in modern diesel engines.
-
Optimized Synthesis: Development of highly efficient and cost-effective synthesis routes from dodecanol or other potential precursors.
-
Economic Analysis: A thorough techno-economic analysis based on pilot-scale production to accurately determine its potential market price and overall cost-effectiveness at required treat rates.
Until such data becomes available, EHN will continue to be the additive of choice for fuel developers seeking a reliable and economically sound solution for improving diesel fuel quality.
References
- 1. Premium 2-EHN | 2-Ethylhexyl Nitrate Cetane Booster | 2x Filtered | 1L & 5L | eBay UK [ebay.co.uk]
- 2. Cetane improver - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Experimental Study of 2-Ethylhexyl Nitrate Effects on Engine Performance and Exhaust Emissions of Diesel Engine Fueled with Diesel–2-Methylfuran Blends [mdpi.com]
- 6. rericjournal.ait.ac.th [rericjournal.ait.ac.th]
- 7. US20230416625A1 - Ammonia-based fuel for compression engines containing a combustion enhancement additive - Google Patents [patents.google.com]
- 8. US8658818B2 - Methods of producing nitrate esters - Google Patents [patents.google.com]
- 9. 2-Ethylhexyl Nitrate (2-EHN) Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 10. 2-Ethylhexyl Nitrate Market Size, Growth & Forecast, 2035 [chemanalyst.com]
- 11. ASTM D613 - eralytics [eralytics.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. matestlabs.com [matestlabs.com]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. faolex.fao.org [faolex.fao.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dodecyl Nitrate
Disclaimer: A specific Safety Data Sheet (SDS) for Dodecyl nitrate could not be located. The following guidance is synthesized from information on related alkyl nitrates, general chemical safety protocols, and data for shorter-chain nitrates like hexyl and amyl nitrate. Researchers should treat Dodecyl nitrate with caution and handle it as a potentially hazardous substance. All procedures should be conducted in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
When handling Dodecyl nitrate, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles or a face shield | Must provide protection against chemical splashes.[1] |
| Hands | Chemical-resistant gloves | Nitrile gloves are a common recommendation for handling nitrates; however, it is crucial to consult with the glove manufacturer to ensure compatibility.[2][3] |
| Body | Laboratory coat | A standard lab coat should be worn to protect against incidental contact.[3] For larger quantities or situations with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended. |
| Respiratory | Use in a well-ventilated area or fume hood | If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a respirator may be necessary.[2] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are vital to maintaining the stability and integrity of Dodecyl nitrate and ensuring a safe laboratory environment.
Handling:
-
Always handle Dodecyl nitrate in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly with soap and water after handling.
-
Grounding of equipment may be necessary to prevent static discharge, which could be an ignition source.[4]
-
Avoid mixing with reducing agents, including hydrides, sulfides, and nitrides, as this may cause a vigorous, heat-generating reaction that could lead to detonation.[4]
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Keep containers tightly closed to prevent contamination and evaporation.
-
Store away from incompatible materials, particularly strong reducing agents.[2]
Disposal Plans
The disposal of Dodecyl nitrate and any contaminated materials must be handled in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect waste Dodecyl nitrate and any materials used for spill cleanup in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
It may be necessary to dispose of Dodecyl nitrate as a hazardous waste.[3] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for specific guidance.
-
Small spills may be absorbed with an inert, non-combustible material like sand or earth and then collected for disposal.[4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spills:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and if it is safe to do so, contain the spill using a non-combustible absorbent material.[4]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Experimental Workflow for Handling Dodecyl Nitrate
The following diagram illustrates a logical workflow for the safe handling of Dodecyl nitrate in a laboratory setting.
Caption: Workflow for the safe handling of Dodecyl nitrate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
